2,2-Dibromo-1-thiophen-2-yl-ethanone
Description
BenchChem offers high-quality 2,2-Dibromo-1-thiophen-2-yl-ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dibromo-1-thiophen-2-yl-ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,2-dibromo-1-thiophen-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2OS/c7-6(8)5(9)4-2-1-3-10-4/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMIXWHNOFTCSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355994 | |
| Record name | 2,2-Dibromo-1-(thiophen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68672-88-8 | |
| Record name | 2,2-Dibromo-1-(thiophen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of 2,2-Dibromo-1-thiophen-2-yl-ethanone
An In-depth Technical Guide to the Synthesis and Characterization of 2,2-Dibromo-1-thiophen-2-yl-ethanone
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive, field-proven methodology for the . This α,α-dihaloketone is a pivotal intermediate in synthetic organic chemistry, particularly in the construction of complex heterocyclic scaffolds with potential therapeutic applications. Beyond a mere recitation of steps, this document elucidates the causal reasoning behind experimental choices, grounding the protocol in established mechanistic principles. All procedures are designed to be self-validating, and key claims are substantiated with citations to authoritative sources. The guide culminates with a detailed characterization workflow, ensuring the unambiguous identification and purity assessment of the final product.
Strategic Importance and Applications
2,2-Dibromo-1-thiophen-2-yl-ethanone is a versatile bifunctional molecule. The thiophene ring is a well-established pharmacophore found in numerous FDA-approved drugs, prized for its metabolic stability and ability to engage in various biological interactions. The true synthetic utility of this compound, however, lies in the reactive α,α-dibromoketone moiety. This functional group serves as a powerful electrophilic precursor for a variety of cyclization and substitution reactions, enabling the efficient synthesis of:
-
Thiazole derivatives: By reacting with thioamides, it provides a direct route to substituted aminothiazoles.
-
Imidazole synthesis: Condensation with amidines can yield highly functionalized imidazole rings.
-
Favorskii rearrangement precursors: Under basic conditions, it can undergo rearrangement to form α-hydroxy acids or their derivatives.
The strategic value of this building block is its ability to rapidly introduce complexity and build diverse molecular libraries for screening in drug discovery programs.
Synthesis Methodology: Electrophilic α,α-Dibromination
The most direct and reliable route to 2,2-Dibromo-1-thiophen-2-yl-ethanone is the exhaustive α-bromination of the readily available starting material, 2-acetylthiophene.
Mechanistic Rationale
The reaction proceeds via a step-wise electrophilic substitution on the α-carbon. The causality behind the chosen conditions is as follows:
-
Acid-Catalyzed Enolization: The reaction is typically initiated in the presence of an acid catalyst. The carbonyl oxygen of 2-acetylthiophene is protonated, which significantly increases the acidity of the α-protons. A weak base (like the solvent or the bromide counter-ion) can then deprotonate the α-carbon, leading to the formation of a nucleophilic enol intermediate.
-
First Electrophilic Attack: The electron-rich double bond of the enol attacks a molecule of elemental bromine (Br₂), a potent electrophile. This forms a bromonium ion intermediate which subsequently collapses, resulting in the formation of 2-bromo-1-thiophen-2-yl-ethanone and regeneration of the acid catalyst.[1]
-
Second Bromination: The process repeats. The first bromine atom is electron-withdrawing, which slightly deactivates the ketone and makes the remaining α-proton less acidic. However, under the reaction conditions, enolization and a second electrophilic attack by bromine occur to yield the desired 2,2-dibromo product. Using a slight excess of bromine (e.g., 2.2 equivalents) ensures the reaction goes to completion.
Experimental Protocol: A Self-Validating System
This protocol is designed for robustness and scalability, with integrated checkpoints for monitoring and validation.
Materials:
-
2-Acetylthiophene (1.0 eq)
-
Dichloromethane (CH₂Cl₂) or Acetic Acid (solvent)
-
Bromine (2.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (optional, for quenching)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane and Ethyl Acetate (for chromatography)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-acetylthiophene (1.0 eq) in dichloromethane. Cool the solution to 0 °C using an ice bath. Rationale: Cooling is critical to control the exothermicity of the bromination and to minimize potential side reactions.
-
Bromine Addition: Slowly add a solution of bromine (2.2 eq) in dichloromethane to the stirred ketone solution via a dropping funnel over 30-60 minutes. Maintain the temperature below 5 °C. The disappearance of the bromine's reddish-brown color indicates its consumption.
-
Reaction Monitoring (Trustworthiness Checkpoint): After the addition is complete, allow the mixture to stir at room temperature. The reaction progress is monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The starting material should have a higher Rf than the monobrominated intermediate, which in turn will be higher than the dibrominated product. The reaction is complete when the starting material spot is no longer visible.
-
Workup & Quenching: Once complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases. This neutralizes the HBr byproduct. If a strong bromine color persists, add sodium thiosulfate solution until the color disappears.
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine. Rationale: The water wash removes residual salts, and the brine wash helps to break up emulsions and begins the drying process.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, typically a solid or dense oil, is purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to yield the pure product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2,2-Dibromo-1-thiophen-2-yl-ethanone.
Structural Characterization and Data Interpretation
Unambiguous characterization is paramount to confirming the identity and purity of the synthesized compound. A multi-technique approach is required.
Spectroscopic Data
3.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum provides the most direct evidence of successful dibromination.
-
Thiophene Protons: Three distinct signals will appear in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the three protons on the thiophene ring. Their splitting patterns (doublet of doublets, etc.) and coupling constants will confirm the 2-substitution pattern.
-
α-Proton: A key diagnostic signal is a singlet observed significantly downfield (typically δ 6.5-7.0 ppm). This singlet, integrating to one proton, corresponds to the methine proton (CHBr₂). Its downfield shift is due to the strong deshielding effect of the adjacent carbonyl group and the two electronegative bromine atoms. The absence of a signal for the starting material's methyl group (around δ 2.5 ppm) confirms the reaction's completion.
3.1.2. ¹³C NMR Spectroscopy
-
Carbonyl Carbon: A signal in the far downfield region (δ > 180 ppm) is characteristic of the ketone carbonyl carbon.
-
Thiophene Carbons: Four signals in the aromatic region (δ 125-145 ppm) correspond to the carbons of the thiophene ring.
-
α-Carbon: A highly characteristic signal appears around δ 38-45 ppm.[2] This is the carbon atom bonded to the two bromine atoms (CBr₂).
3.1.3. Infrared (IR) Spectroscopy
IR spectroscopy is excellent for confirming the presence of key functional groups.
-
C=O Stretch: A strong, sharp absorption band around 1670-1690 cm⁻¹ is definitive for the conjugated ketone carbonyl group.
-
Thiophene C-H and C=C Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C stretching bands for the thiophene ring appear in the 1400-1550 cm⁻¹ region.[3]
-
C-Br Stretch: A strong absorption in the fingerprint region, typically below 800 cm⁻¹, corresponds to the C-Br stretching vibration.
3.1.4. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides irrefutable evidence of dibromination. The key feature is the isotopic pattern of the molecular ion ([M]⁺). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. For a molecule containing two bromine atoms, the mass spectrum will show a characteristic triplet of peaks for the molecular ion:
-
[M]⁺: Contains two ⁷⁹Br atoms.
-
[M+2]⁺: Contains one ⁷⁹Br and one ⁸¹Br atom.
-
[M+4]⁺: Contains two ⁸¹Br atoms.
The relative intensity of these peaks will be approximately 1:2:1 , providing a definitive signature for the presence of two bromine atoms.
Summary of Characterization Data
| Technique | Feature | Expected Observation | Rationale / Interpretation |
| ¹H NMR | α-Proton | Singlet, δ 6.5-7.0 ppm | Single proton on a carbon with two Br atoms. |
| Thiophene Protons | Multiplets, δ 7.0-8.5 ppm | Aromatic protons on the thiophene ring. | |
| ¹³C NMR | Carbonyl (C=O) | δ > 180 ppm | Ketone carbonyl carbon. |
| α-Carbon (CBr₂) | δ 38-45 ppm | Carbon atom bonded to two bromine atoms.[2] | |
| IR | C=O Stretch | Strong, sharp band at ~1680 cm⁻¹ | Conjugated ketone functional group. |
| MS | Molecular Ion | [M]⁺, [M+2]⁺, [M+4]⁺ peaks | Characteristic 1:2:1 isotopic pattern for Br₂. |
Safety and Handling
-
Bromine (Br₂): Highly corrosive, toxic, and volatile. All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including heavy-duty chemical-resistant gloves, safety goggles, and a lab coat.
-
2,2-Dibromo-1-thiophen-2-yl-ethanone: This compound is a lachrymator and skin irritant. Handle with care, avoiding inhalation of dust or contact with skin and eyes.
-
Solvents: Dichloromethane is a suspected carcinogen. Handle all organic solvents with appropriate care in a well-ventilated area.
Conclusion
This guide has outlined a robust and well-rationalized protocol for the synthesis of 2,2-Dibromo-1-thiophen-2-yl-ethanone. By understanding the underlying mechanistic principles and employing a rigorous characterization strategy, researchers can confidently produce this valuable synthetic intermediate with high purity. The self-validating nature of the described workflow, from TLC monitoring to the definitive isotopic signature in mass spectrometry, ensures the integrity of the final product, making it suitable for demanding applications in medicinal chemistry and materials science.
References
- Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Royal Society of Chemistry.
- Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. National Institutes of Health (NIH).
- 2,2-Dibromo-1-(thiophen-2-yl)ethan-1-one. Sigma-Aldrich.
- An In-depth Technical Guide on the Synthesis and Characterization of 2,2-Dibromo-1,2-diphenyl-1-ethanone. Benchchem.
- 2,2-DibroMo-1-thiophen-2-yl-ethanone | 68672-88-8. ChemicalBook.
- 2,2-Dibromo-1-phenylethanone | C8H6Br2O | CID 569483. PubChem.
- 2,2-Dibromo-1-(2-chlorophenyl)ethanone | C8H5Br2ClO | CID 9883244. PubChem.
- STUDYING THE REACTION ROUTE OF α, β-DIBROMO KETONE AT PRESENCES OF SOME AMINES. SciSpace.
- 2,2-Dibromo-1-[4-(methylthio)phenyl]ethanone. PubChem.
- 2-bromo-1-thiophen-2-ylethanone - 10531-41-6. ChemSynthesis.
- 2,2-Dibromo-1-thiophen-2-yl-ethanone. Suzhou Shiya Biological Technology Co., Ltd.
- 2-Bromo-1-(thiophen-2-yl)ethanone. ChemScene.
- Ethanone, 2-bromo-1,2-diphenyl-. NIST WebBook.
- 2,2-Dibromo-1-[4-(2-chloroethyl)phenyl]ethan-1-one. PubChem.
- Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal.
Sources
2,2-Dibromo-1-thiophen-2-yl-ethanone chemical properties and IUPAC name
An In-Depth Technical Guide to 2,2-Dibromo-1-(thiophen-2-yl)ethanone: Synthesis, Properties, and Applications
Introduction
Thiophene-containing compounds represent a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and unique electronic properties.[1][2] The thiophene nucleus is a privileged scaffold found in numerous FDA-approved drugs.[1] Within this important class of molecules, 2,2-Dibromo-1-(thiophen-2-yl)ethanone emerges as a highly versatile synthetic intermediate. Its structure, featuring a reactive α,α-dibromo ketone moiety attached to a thiophene ring, provides a gateway for the construction of more complex heterocyclic systems and novel pharmaceutical leads. This guide offers a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and an exploration of its reactivity and potential applications for researchers in drug development and organic synthesis.
PART 1: Core Chemical and Physical Properties
The fundamental characteristics of 2,2-Dibromo-1-(thiophen-2-yl)ethanone are crucial for its handling, storage, and application in synthetic chemistry. The compound is a solid at room temperature and requires storage at low temperatures under an inert atmosphere to maintain its integrity.[3]
| Property | Value | Source |
| IUPAC Name | 2,2-Dibromo-1-(thiophen-2-yl)ethan-1-one | [3] |
| Synonym(s) | 2,2-dibromo-1-(2-thienyl)ethanone | [3] |
| CAS Number | 68672-88-8 | [3][4] |
| Molecular Formula | C₆H₄Br₂OS | [4] |
| Molecular Weight | 283.97 g/mol | Inferred from formula |
| Physical Form | Solid | [3] |
| Storage Conditions | 2-8°C, stored under nitrogen | [3] |
PART 2: Synthesis and Mechanism
The synthesis of 2,2-Dibromo-1-(thiophen-2-yl)ethanone is typically achieved through a two-step process starting from thiophene. This involves an initial Friedel-Crafts acylation to produce the key intermediate, 2-acetylthiophene, followed by a subsequent α-bromination.
Step 1: Synthesis of 2-Acetylthiophene (Precursor)
The most common and efficient method for preparing 2-acetylthiophene is the Friedel-Crafts acylation of thiophene.[5] This electrophilic aromatic substitution reaction introduces an acetyl group onto the thiophene ring, preferentially at the C2 position due to the greater resonance stabilization of the corresponding carbocation intermediate (arenium ion).[5]
-
Reaction: Thiophene reacts with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like tin(IV) chloride (SnCl₄) or aluminum chloride (AlCl₃).[5][6][7]
Caption: Friedel-Crafts Acylation of Thiophene.
Step 2: α-Bromination of 2-Acetylthiophene
The conversion of 2-acetylthiophene to 2,2-Dibromo-1-(thiophen-2-yl)ethanone is achieved through the bromination of the α-carbon (the carbon adjacent to the carbonyl group). This reaction proceeds via an acid-catalyzed mechanism.
-
Causality of Experimental Choices: The use of elemental bromine (Br₂) in a suitable solvent like diethyl ether or acetic acid is a standard method for the α-halogenation of ketones.[8][9] The reaction is often performed under ice cooling initially to control the exothermic nature of the bromination and the evolution of hydrogen bromide (HBr) gas.[8][9] The addition of two equivalents of bromine is necessary to achieve di-substitution at the alpha position.
Experimental Protocol: Synthesis of 2,2-Dibromo-1-(thiophen-2-yl)ethanone
This protocol is adapted from general procedures for the α-bromination of ketones.[8][9]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-acetylthiophene (1 equivalent) in diethyl ether.
-
Cooling: Cool the solution to 0°C using an ice bath. This mitigates the exothermic reaction and improves selectivity.
-
Bromine Addition: Slowly add a solution of bromine (2.2 equivalents) in diethyl ether to the stirred ketone solution. The dropwise addition is critical to maintain temperature control and prevent side reactions.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully add water to the reaction mixture to quench any remaining bromine. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize HBr), water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Final Product: The crude product can be further purified by recrystallization to yield 2,2-Dibromo-1-(thiophen-2-yl)ethanone as a solid.
Caption: Synthetic Workflow for 2,2-Dibromo-1-(thiophen-2-yl)ethanone.
PART 3: Reactivity and Applications in Drug Development
The synthetic utility of 2,2-Dibromo-1-(thiophen-2-yl)ethanone stems from its multiple reactive sites. The dibrominated carbon is highly electrophilic and susceptible to nucleophilic attack, making it an excellent precursor for the synthesis of various heterocyclic compounds, such as thiazoles and pyrazoles, which are common motifs in pharmacologically active molecules.[8][10]
The thiophene ring itself is a bioisostere of the benzene ring and is present in a wide array of pharmaceuticals, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic agents.[1] The presence of the thiophene moiety in 2,2-Dibromo-1-(thiophen-2-yl)ethanone suggests its potential as a building block for developing novel therapeutics. For instance, substituted thiophenes have been investigated as allosteric enhancers of adenosine receptors and as antibacterial agents.[2] Furthermore, analogues of 1-(benzo[b]thiophen-2-yl)ethanone have been synthesized and evaluated as novel agents for treating osteoporosis.[11]
Caption: Structure-Reactivity-Application Relationship.
Conclusion
2,2-Dibromo-1-(thiophen-2-yl)ethanone is a valuable and reactive intermediate in organic synthesis. Its preparation from readily available starting materials via established chemical transformations makes it an accessible building block for research. The combination of a reactive dibromo ketone functional group and a biologically relevant thiophene core positions this compound as a key starting point for the discovery and development of novel, complex molecules with potential applications in medicinal chemistry and drug development.
References
- 2,2-Dibromo-1-(thiophen-2-yl)ethan-1-one - Sigma-Aldrich. (URL: )
- Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine (A Revisiting after Almost Sixty Years)
- 2,2-Dibromo-1-thiophen-2-yl-ethanone | 68672-88-8 - Sigma-Aldrich. (URL: )
- An In-depth Technical Guide to the Synthesis of 2-Acetylthiophene - Benchchem. (URL: )
- Synthesis and Reactivity of 2-Acetylthiophenes Deriv
- 2,2-DibroMo-1-thiophen-2-yl-ethanone | 68672-88-8 - ChemicalBook. (URL: )
-
2-Acetylthiophene - Wikipedia. (URL: [Link])
- Direct Bromination of Ethyl 5-Alkylthiophene-2-carboxyl
- Bromination of 2-acetylthiophene and its deriv
- Synthesis method of intermediate 2-acetyl thiophene of cephalothin drug - Google P
- Synthesis routes of 2-Acetyl-4-chlorothiophene - Benchchem. (URL: )
- The chemical synthesis process of a kind of 2-bromothiophene and derivative thereof - Google P
-
2,2-Dibromo-1-(2-chlorophenyl)ethanone | C8H5Br2ClO | CID 9883244 - PubChem. (URL: [Link])
- Supplementary Inform
-
Supplementary Information - The Royal Society of Chemistry. (URL: [Link])
-
2,2-Dibromo-1-phenylethanone | C8H6Br2O | CID 569483 - PubChem. (URL: [Link])
-
2,2-Dibromo-1-[4-(2-chloroethyl)phenyl]ethan-1-one - PubChem. (URL: [Link])
-
Synthesis, crystal structure and reactivity of η2–thiophyne Ni complexes - The Royal Society of Chemistry. (URL: [Link])
-
Electronic Supporting Information - The Royal Society of Chemistry. (URL: [Link])
-
Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation - PMC - NIH. (URL: [Link])
-
2-bromo-1-thiophen-2-ylethanone - ChemSynthesis. (URL: [Link])
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. (URL: [Link])
-
(PDF) Applications substituted 2-aminothiophenes in drug design - ResearchGate. (URL: [Link])
-
STUDYING THE REACTION ROUTE OF α, β-DIBROMO KETONE AT PRESENCES OF SOME AMINES - SciSpace. (URL: [Link])
-
Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])
-
Synthesis and evaluation of 1-(benzo[b]thiophen-2-yl)ethanone analogues as novel anti-osteoporosis agents acting on BMP-2 promotor - PubMed. (URL: [Link])
-
1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol)... - ResearchGate. (URL: [Link])
-
2-Bromo-1-(3-thienyl)-1-ethanone, 97%, Thermo Scientific. (URL: [Link])
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,2-Dibromo-1-(thiophen-2-yl)ethan-1-one | 68672-88-8 [sigmaaldrich.com]
- 4. 2,2-Dibromo-1-thiophen-2-yl-ethanone | 68672-88-8 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemeducator.org [chemeducator.org]
- 7. 2-Acetylthiophene - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scispace.com [scispace.com]
- 11. Synthesis and evaluation of 1-(benzo[b]thiophen-2-yl)ethanone analogues as novel anti-osteoporosis agents acting on BMP-2 promotor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Reactivity and Mechanism of 2,2-Dibromo-1-thiophen-2-yl-ethanone: A Versatile Building Block in Modern Drug Discovery
Introduction: Unveiling the Potential of a Unique α,α-Dihaloketone
In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular scaffolds with tunable properties is paramount. Among the myriad of reactive intermediates, α-haloketones stand out as exceptionally versatile synthons. This guide focuses on a particularly intriguing member of this class: 2,2-Dibromo-1-thiophen-2-yl-ethanone . The confluence of a gem-dibromo-activated carbonyl group and an electron-rich thiophene moiety bestows this molecule with a unique reactivity profile, making it a powerful precursor for the synthesis of diverse heterocyclic systems of significant pharmacological interest.[1][2] The thiophene ring itself is a well-established pharmacophore, present in numerous FDA-approved drugs, where it often serves as a bioisosteric replacement for a phenyl ring, modulating pharmacokinetic and pharmacodynamic properties.[1]
This technical guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive exploration of the synthesis, reactivity, and mechanistic intricacies of 2,2-Dibromo-1-thiophen-2-yl-ethanone. We will delve into its pivotal role in constructing valuable heterocyclic frameworks, such as thiazoles, and explore its behavior in rearrangement reactions. By elucidating the underlying principles governing its reactivity, this document aims to empower scientists to harness the full synthetic potential of this remarkable building block.
Synthesis of 2,2-Dibromo-1-thiophen-2-yl-ethanone: A Two-Step Approach
The preparation of the title compound is efficiently achieved through a two-step sequence starting from the readily available thiophene. The synthetic strategy hinges on a Friedel-Crafts acylation followed by a selective α,α-dibromination.
Step 1: Friedel-Crafts Acylation of Thiophene
The initial step involves the acylation of thiophene with acetyl chloride to yield 2-acetylthiophene. The choice of Lewis acid catalyst is critical in this transformation. While aluminum chloride is a common choice for Friedel-Crafts reactions, its high reactivity can lead to polymerization of the sensitive thiophene ring. Stannic chloride (SnCl₄) offers a milder and more controlled reaction, leading to higher yields of the desired product.[3]
Experimental Protocol: Synthesis of 2-Acetylthiophene [3]
-
Materials:
-
Thiophene
-
Acetyl chloride
-
Stannic chloride (freshly distilled)
-
Dry benzene
-
Dilute hydrochloric acid
-
Anhydrous calcium chloride
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a calcium chloride tube, dissolve thiophene (0.2 mole) and acetyl chloride (0.2 mole) in dry benzene (200 mL).
-
Cool the solution to 0°C using an ice bath.
-
With vigorous stirring, add stannic chloride (0.2 mole) dropwise over approximately 40 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, remove the cooling bath and continue stirring for an additional hour at room temperature.
-
Hydrolyze the resulting addition product by the slow addition of a mixture of water (90 mL) and concentrated hydrochloric acid (10 mL).
-
Separate the organic layer, wash with water, and dry over anhydrous calcium chloride.
-
Distill off the benzene and any unreacted thiophene under atmospheric pressure.
-
Purify the residual liquid by vacuum distillation to obtain 2-acetylthiophene.
-
Step 2: α,α-Dibromination of 2-Acetylthiophene
The subsequent step involves the selective bromination of the α-carbon of 2-acetylthiophene. The use of two equivalents of a brominating agent, such as elemental bromine, in a suitable solvent like acetic acid or dichloromethane, facilitates the introduction of two bromine atoms at the methyl group.[4] The reaction proceeds via an acid-catalyzed enolization mechanism, where the enol form of the ketone attacks the bromine. The presence of the first bromine atom increases the acidity of the remaining α-proton, facilitating the second bromination.
Experimental Protocol: Synthesis of 2,2-Dibromo-1-thiophen-2-yl-ethanone (adapted from general procedures for α-dibromination of ketones)[4]
-
Materials:
-
2-Acetylthiophene
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂) or Acetic Acid
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 2-acetylthiophene (1 equivalent) in dichloromethane or acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of bromine (2.2 equivalents) in the same solvent to the stirred solution of the ketone. The dropwise addition is crucial to control the exothermic reaction and the evolution of hydrogen bromide gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the excess bromine by the careful addition of a saturated sodium bicarbonate solution until the red-brown color of bromine disappears.
-
If using dichloromethane, separate the organic layer. If using acetic acid, extract the product with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 2,2-Dibromo-1-thiophen-2-yl-ethanone, which can be further purified by recrystallization.
-
Diagram of the Synthetic Workflow
Caption: Synthetic pathway to 2,2-Dibromo-1-thiophen-2-yl-ethanone.
Key Reactivity and Mechanisms
The synthetic utility of 2,2-Dibromo-1-thiophen-2-yl-ethanone stems from the electrophilic nature of the carbonyl carbon and the two α-carbons, which are activated by the electron-withdrawing carbonyl group and the two bromine atoms. This section will explore two of the most significant transformations of this compound: the Hantzsch thiazole synthesis and the Favorskii rearrangement.
Hantzsch Thiazole Synthesis: A Gateway to Bioactive Heterocycles
The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring, a scaffold prevalent in a vast array of pharmaceuticals.[5][6] The reaction involves the condensation of an α-haloketone with a thioamide or thiourea. In the case of 2,2-Dibromo-1-thiophen-2-yl-ethanone, its reaction with thiourea provides a direct route to 2-amino-4-(thiophen-2-yl)thiazole, a valuable intermediate for further functionalization in drug discovery programs.[7][8]
Mechanism of the Hantzsch Thiazole Synthesis
The reaction proceeds through a sequence of nucleophilic attack, cyclization, and dehydration.
-
Nucleophilic Attack: The sulfur atom of thiourea, being a soft nucleophile, attacks one of the electrophilic α-carbons of the dibromoketone, displacing a bromide ion. This forms an isothiouronium salt intermediate.
-
Second Nucleophilic Attack/Tautomerization: The initial product can tautomerize, and a second molecule of thiourea can displace the second bromide. However, a more plausible pathway for the formation of the 2-aminothiazole involves the initial formation of a monobromo-isothiouronium intermediate which then undergoes cyclization.
-
Cyclization: The nitrogen atom of the isothiouronium intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon to form a five-membered heterocyclic intermediate.
-
Dehydration: The resulting tetrahedral intermediate readily dehydrates to form the aromatic thiazole ring.
Diagram of the Hantzsch Thiazole Synthesis Mechanism
Caption: Mechanism of the Hantzsch synthesis of 2-amino-4-(thiophen-2-yl)thiazole.
Experimental Protocol: Synthesis of 2-Amino-4-(thiophen-2-yl)thiazole (adapted from general Hantzsch synthesis protocols)[9]
-
Materials:
-
2,2-Dibromo-1-thiophen-2-yl-ethanone
-
Thiourea
-
Ethanol
-
Ice-cold water
-
-
Procedure:
-
Dissolve 2,2-Dibromo-1-thiophen-2-yl-ethanone (1 equivalent) in ethanol in a round-bottom flask.
-
Add thiourea (1.1 equivalents) to the solution.
-
Reflux the reaction mixture for 30-60 minutes, monitoring the progress by TLC.
-
After completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Quantitative Data for Analogous Hantzsch Syntheses
| α-Haloketone | Thioamide/Thiourea | Product | Yield (%) |
| 2-Bromo-1-(3-trifluoromethyl)phenylethanone | Substituted thioureas | 2-Amino-4-(3-trifluoromethylphenyl)thiazole derivatives | Good to Excellent |
| Aromatic methyl ketones | Thiourea/N-substituted thioureas | 2-Aminothiazole derivatives | 68-90 |
Table adapted from data presented in references[9] and[10].
Favorskii Rearrangement: A Pathway to Unsaturated Carboxylic Acid Derivatives
The Favorskii rearrangement is a base-catalyzed reaction of α-haloketones that leads to carboxylic acid derivatives.[11][12] For α,α'-dihaloketones, the reaction typically results in the formation of α,β-unsaturated carboxylic acids or their esters.[13][14] The reaction of 2,2-Dibromo-1-thiophen-2-yl-ethanone under Favorskii conditions is expected to yield (E/Z)-3-(thiophen-2-yl)acrylic acid derivatives.
Mechanism of the Favorskii Rearrangement of α,α-Dihaloketones
The mechanism for α,α-dihaloketones under Favorskii conditions is thought to proceed via a series of steps:
-
Enolate Formation: A base (e.g., alkoxide) abstracts a proton from the α'-position (in this case, the thiophene ring), if available. However, with a gem-dibromo ketone, an alternative pathway is more likely.
-
Nucleophilic Attack and Rearrangement: The base attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by a rearrangement where one of the bromine atoms is eliminated, and the thiophene ring migrates to the adjacent carbon, leading to the formation of an α,β-unsaturated acyl halide intermediate.
-
Hydrolysis/Esterification: The acyl halide is then rapidly converted to the corresponding carboxylic acid or ester by the base and solvent.
An alternative mechanism involves the formation of a cyclopropanone intermediate, which is characteristic of the Favorskii rearrangement of monohaloketones.[11] For gem-dihaloketones, the formation of an α,β-unsaturated system is a common outcome.[13]
Diagram of the Favorskii Rearrangement Mechanism
Caption: Plausible mechanism for the Favorskii rearrangement of 2,2-Dibromo-1-thiophen-2-yl-ethanone.
Experimental Protocol: Favorskii Rearrangement to an α,β-Unsaturated Ester (adapted from general procedures)[12]
-
Materials:
-
2,2-Dibromo-1-thiophen-2-yl-ethanone
-
Sodium methoxide (NaOMe) or other alkoxide base
-
Anhydrous methanol or corresponding alcohol
-
Diethyl ether
-
Saturated ammonium chloride (NH₄Cl) solution
-
-
Procedure:
-
Prepare a solution of sodium methoxide in anhydrous methanol.
-
At 0°C, add a solution of 2,2-Dibromo-1-thiophen-2-yl-ethanone (1 equivalent) in diethyl ether to the freshly prepared sodium methoxide solution under an inert atmosphere.
-
Allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to 0°C and quench by the careful addition of saturated ammonium chloride solution.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography to yield the corresponding methyl 3-(thiophen-2-yl)acrylate.
-
Applications in Drug Development
The derivatives of 2,2-Dibromo-1-thiophen-2-yl-ethanone, particularly the 2-amino-4-(thiophen-2-yl)thiazole scaffold, are of significant interest to the pharmaceutical industry. The 2-aminothiazole moiety is a privileged structure found in a number of clinically used drugs and biologically active compounds.[5] These compounds have demonstrated a wide range of therapeutic activities, including:
-
Anticancer: Many 2-aminothiazole derivatives exhibit potent anticancer activity by inhibiting various kinases.[10]
-
Antimicrobial: The thiazole ring is a key component of several antibacterial and antifungal agents.[1]
-
Anti-inflammatory: Thiophene and thiazole-containing compounds have been investigated as anti-inflammatory agents.[7]
-
Antiviral: Certain 2-aminothiazole derivatives have shown promise as antiviral agents, including against HIV.[5]
The thiophene ring in these structures often plays a crucial role in binding to biological targets and can be functionalized to fine-tune the pharmacological profile of the molecule. The synthetic accessibility of a diverse range of derivatives from 2,2-Dibromo-1-thiophen-2-yl-ethanone makes it an invaluable starting material for the generation of compound libraries for high-throughput screening in drug discovery campaigns.
Conclusion
2,2-Dibromo-1-thiophen-2-yl-ethanone is a highly versatile and reactive building block with significant potential in organic synthesis and medicinal chemistry. Its unique structure, combining the reactivity of a gem-dihaloketone with the electronic properties of a thiophene ring, allows for the efficient construction of complex and biologically relevant heterocyclic systems. The Hantzsch thiazole synthesis and the Favorskii rearrangement are just two examples of the powerful transformations that this compound can undergo. As the demand for novel therapeutic agents continues to grow, the strategic application of such versatile synthons will undoubtedly play a pivotal role in the future of drug discovery and development.
References
-
Wikipedia. Favorskii rearrangement. [Link]
-
Yadav, G., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
-
Cognizance Journal of Multidisciplinary Studies. The Significance of Thiophene in Medicine: A Systematic Review of the Literature. [Link]
-
NROChemistry. Favorskii Rearrangement. [Link]
-
Ahmad, S., et al. (2022). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Chemistry. [Link]
-
Patel, H. V., et al. (2014). Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. Journal of Advanced Pharmaceutical Technology & Research. [Link]
-
Li, Z., et al. (2012). A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. HETEROCYCLES. [Link]
-
chemeurope.com. Favorskii rearrangement. [Link]
-
Homework.Study.com. The Favorskii reaction involves treatment of an a-bromo ketone with base to yield a... [Link]
-
AdiChemistry. FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. [Link]
-
El-Sayed, M. A.-A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]
-
Khalifa, M. E. (2014). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]
-
Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]
-
Organic Syntheses. 2-acetothienone. [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 12. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 13. Favorskii_rearrangement [chemeurope.com]
- 14. adichemistry.com [adichemistry.com]
An In-Depth Technical Guide to the Safe Handling of 2,2-Dibromo-1-thiophen-2-yl-ethanone for Research Applications
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2,2-Dibromo-1-thiophen-2-yl-ethanone (CAS No. 68672-88-8), a compound utilized in chemical synthesis and for research and development purposes.[1][2] Given its classification and the limited availability of exhaustive toxicological data, a cautious and informed approach is paramount. This document is intended for researchers, laboratory personnel, and drug development professionals who may handle this substance.
Hazard Identification and Toxicological Profile
Understanding the inherent risks of a chemical is the foundation of safe laboratory practice. 2,2-Dibromo-1-thiophen-2-yl-ethanone is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate the necessary precautions.
GHS Classification
The compound is identified with the GHS07 pictogram, indicating that it can cause less severe, but nonetheless significant, health effects.[3] The primary hazards are summarized in the table below.
| Hazard Class | Hazard Statement | GHS Code | Description | Source(s) |
| Acute Toxicity (Oral) | Harmful if swallowed | H302 | Ingestion of the substance can lead to adverse health effects. | [1][3] |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | Direct contact with the skin is likely to cause irritation. | [1][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | Contact with the eyes can result in significant irritation. | [1][3] |
| STOT - Single Exposure | May cause respiratory irritation | H335 | Inhalation of dust or fumes may irritate the respiratory tract. | [1][3] |
Physicochemical Properties
While comprehensive data is not fully determined for this compound, the available information is critical for safe storage and handling decisions.[1]
| Property | Value | Source(s) |
| CAS Number | 68672-88-8 | [1][4] |
| Molecular Formula | C₆H₄Br₂OS | [4] |
| Molecular Weight | 283.96 g/mol | [2] |
| Physical Form | Solid | [3] |
| Storage Temperature | 2-8°C, preferably under nitrogen | [3] |
| Stability | Stable under recommended storage conditions. | [1] |
| Incompatible Materials | Strong oxidizing agents. | [1][5] |
Note: Data such as melting point, boiling point, and flash point are not consistently available, which underscores the need for cautious handling, assuming it may have uncharacterised thermal or flammable properties.
A Proactive Safety Framework: The Hierarchy of Controls
Effective laboratory safety transcends the mere use of personal protective equipment (PPE). It involves a systematic approach to risk mitigation known as the Hierarchy of Controls. This framework prioritizes strategies that offer the highest level of protection.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source, before it can contact the researcher. For 2,2-Dibromo-1-thiophen-2-yl-ethanone, the following are mandatory:
-
Chemical Fume Hood: All weighing, handling, and experimental manipulations of this compound must be performed inside a certified chemical fume hood.[1][5] This is non-negotiable. The causality is directly linked to its classification as a respiratory irritant (H335) and the need to contain any dust or aerosols generated.[1]
-
Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.[1] Ensure eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]
Administrative Controls: Standardizing Safe Practices
These are the work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs): A detailed, site-specific SOP for handling this chemical must be written and approved.
-
Designated Areas: Clearly demarcate the areas where this compound is stored and handled.
-
Training: All personnel must be trained on the specific hazards of this compound and the emergency procedures before they are permitted to handle it.
Personal Protective Equipment (PPE): The Final Barrier
PPE is essential but should never be the sole means of protection. It is the last line of defense should engineering and administrative controls fail.
| Protection Type | Specification | Rationale & Best Practices | Source(s) |
| Hand Protection | Nitrile or other chemically resistant gloves. | Inspect gloves for integrity before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves immediately after use. | [1][6] |
| Eye/Face Protection | Tightly fitting safety goggles or a full-face shield. | Standard safety glasses are insufficient. The "serious eye irritation" (H319) classification necessitates a complete seal around the eyes. | [1][6] |
| Skin/Body Protection | A lab coat, fully buttoned. Consider chemically resistant aprons and sleeves for larger quantities. | Protects against accidental skin contact (H315). Contaminated clothing must be removed immediately and washed before reuse. | [1][7] |
| Respiratory Protection | Not typically required if work is performed within a fume hood. | If a fume hood is not available or if there is a risk of exceeding exposure limits (e.g., during a large spill), a NIOSH/MSHA-approved respirator is necessary. | [7] |
Standard Operating Protocol: From Receipt to Disposal
The following protocol outlines the lifecycle of handling 2,2-Dibromo-1-thiophen-2-yl-ethanone in a research setting.
Receiving and Storage
-
Upon receipt, verify the container's integrity.
-
Store the container in a designated, cool, dry, and well-ventilated area, adhering to the 2-8°C recommendation.[3]
-
Keep the container tightly closed and upright to prevent leakage.[1]
-
Store away from incompatible materials, particularly strong oxidizing agents.[1][5]
Experimental Handling Workflow
The following workflow must be followed for any procedure involving the handling of this solid compound.
Caption: Experimental workflow for handling solid 2,2-Dibromo-1-thiophen-2-yl-ethanone.
Waste Disposal
All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be treated as hazardous waste. Dispose of contents and containers in accordance with local, state, and federal regulations, typically via an approved waste disposal plant.[5][8]
Emergency Preparedness and Response
Accidents can happen despite the best precautions. A clear and practiced emergency plan is critical.
First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an injury.
-
In Case of Eye Contact: Immediately rinse cautiously with plenty of water for at least 15-20 minutes, also under the eyelids.[1][8] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][5]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[1][5] If skin irritation persists, consult a physician.[8]
-
If Inhaled: Move the person to fresh air. If breathing is difficult or has stopped, administer artificial respiration.[1] Seek medical attention.[5][8]
-
If Swallowed: Do NOT induce vomiting.[5] Rinse mouth with water.[7] Never give anything by mouth to an unconscious person.[5] Call a physician or poison control center immediately.[5][7]
Spill Containment and Cleanup
The response to a spill depends on its scale and location.
Caption: Decision tree for responding to a chemical spill.
Key Spill Response Steps:
-
Ensure adequate ventilation and remove all sources of ignition.[1]
-
Use personal protective equipment during cleanup.[1]
-
Absorb the spill with an inert, non-combustible material like sand, silica gel, or vermiculite.[1]
-
Sweep or shovel the material into a suitable, sealed container for disposal.[8]
-
Do not let the product enter drains or waterways.[1]
Fire Response
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[5][9]
-
Firefighter Protection: As in any chemical fire, firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Conclusion
2,2-Dibromo-1-thiophen-2-yl-ethanone is a valuable research chemical that demands respectful and careful handling. Its potential to cause skin, eye, and respiratory irritation, coupled with its acute oral toxicity, necessitates a strict adherence to the safety protocols outlined in this guide. By prioritizing engineering controls, following standardized procedures, and utilizing appropriate personal protective equipment, researchers can mitigate the risks and ensure a safe laboratory environment.
References
- Safety Data Sheet - 2,2-Dibromo-1-(thiophen-2-yl)ethan-1-one. CymitQuimica.
- SAFETY DATA SHEET - 1,2-Dibromo-1,2-diphenylethane. Fisher Scientific.
- SAFETY DATA SHEET - 1,2-Dibromoethane. Fisher Scientific.
- SAFETY DATA SHEET - 1,2-dibromoethane. Sigma-Aldrich.
- 2,2-Dibromo-1-thiophen-2-yl-ethanone Product Page. Sigma-Aldrich.
- 2,2-Dibromo-1-(thiophen-2-yl)ethan-1-one Product Page. Sigma-Aldrich.
- SAFETY DATA SHEET - 2-Bromo-1-indanone. Fisher Scientific.
- 2,2-DibroMo-1-thiophen-2-yl-ethanone Product Inform
- EMERGENCY PROCEDURES GUIDE. University of Newcastle.
- 2,2-Dibromo-1-thiophen-2-yl-ethanone Product Page. BIOFOUNT.
- MSDS of 2-bromo-1-(thiophen-3-yl)ethan-1-one. Capot Chemical Co.,Ltd.
- Fire or Explosion Emergency Procedures. Cornell University EHS.
- 2-BROMO-1-(5-BROMOTHIOPHEN-2-YL)
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. 68672-88-8|2,2-Dibromo-1-thiophen-2-yl-ethanone|2,2-Dibromo-1-thiophen-2-yl-ethanone|-范德生物科技公司 [bio-fount.com]
- 3. 2,2-Dibromo-1-(thiophen-2-yl)ethan-1-one | 68672-88-8 [sigmaaldrich.com]
- 4. 2,2-Dibromo-1-thiophen-2-yl-ethanone | 68672-88-8 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. capotchem.cn [capotchem.cn]
discovery and history of alpha-dihalo ketones in organic synthesis
Alpha-Dihalo Ketones: A Cornerstone of Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-dihalo ketones, organic compounds featuring two halogen atoms on the carbon adjacent to a carbonyl group, have emerged from historical curiosities to indispensable building blocks in modern organic synthesis. Their unique electronic properties and reactivity have paved the way for the development of novel synthetic methodologies and have been instrumental in the construction of complex molecular architectures, including a wide array of heterocyclic compounds and natural products. This guide provides a comprehensive overview of the discovery, historical development, and synthetic utility of alpha-dihalo ketones, offering field-proven insights for professionals in chemical research and drug development.
The Genesis of Alpha-Halo Ketones: A Historical Perspective
The journey of alpha-halo ketones began in the mid-19th century with early explorations into the direct halogenation of ketones.[1] While pinpointing a single definitive discovery is challenging, the work of chemists like Charles Adolphe Wurtz with acetone laid the foundational groundwork for these reactions.[1] The initial syntheses of compounds like chloroacetone and bromoacetone were significant milestones, typically involving the direct reaction of a ketone with a halogen.[1][2]
These early forays were often hampered by a lack of control, leading to mixtures of mono- and poly-halogenated products.[3] However, they unveiled a new class of reactive intermediates that would captivate chemists for generations to come. The presence of the electron-withdrawing carbonyl group significantly influences the reactivity of the adjacent carbon-halogen bond, making these compounds valuable alkylating agents.[2][3]
Foundational Reactions: The Favorskii and Neber Rearrangements
The late 19th and early 20th centuries witnessed the discovery of two seminal name reactions that showcased the synthetic potential of alpha-halo ketones and their derivatives: the Favorskii and Neber rearrangements.
The Favorskii Rearrangement
First reported by Russian chemist Alexei Yevgrafovich Favorskii in 1894, this rearrangement involves the transformation of α-haloketones into carboxylic acid derivatives using a base.[4][5] In the case of cyclic α-halo ketones, the reaction results in a characteristic ring contraction.[5]
The generally accepted mechanism proceeds through the formation of a cyclopropanone intermediate, which is then opened by a nucleophile.[4] This powerful reaction has become a cornerstone for synthesizing branched carboxylic acids and for constructing strained cyclic systems.[4][5]
Generalized Favorskii Rearrangement Workflow
Caption: Workflow of the Favorskii Rearrangement.
The Neber Rearrangement
Discovered by Peter W. Neber and A. v. Friedolsheim in 1926 during their investigations into the Beckmann rearrangement, the Neber rearrangement converts a ketoxime into an α-amino ketone.[6][7][8] The process typically involves the conversion of the oxime to an O-sulfonate, followed by base-induced rearrangement to an azirine intermediate, which is then hydrolyzed.[7] This reaction has proven to be a valuable tool for synthesizing α-amino ketones, which are crucial intermediates in the production of various heterocyclic compounds.[6][9]
Key Steps in the Neber Rearrangement
Caption: The Neber Rearrangement Pathway.
Synthesis of Alpha-Dihalo Ketones
The synthesis of α,α-dihalo ketones has evolved significantly from the early direct halogenation methods. Modern organic synthesis demands more selective and efficient protocols.
Direct Halogenation
The most straightforward approach remains the direct halogenation of a ketone using elemental halogens (Cl₂, Br₂, I₂) under acidic or basic conditions.[2][10] Acid catalysis promotes the formation of an enol intermediate, which then acts as a nucleophile, attacking the electrophilic halogen.[11][12]
Table 1: Comparison of Direct Halogenation Conditions
| Halogenating Agent | Catalyst/Conditions | Substrate Scope | Key Considerations |
| Bromine (Br₂) | Acetic Acid | Wide range of ketones | Can lead to over-bromination. |
| Chlorine (Cl₂) | Acid or Base | Generally reactive | Can be difficult to control selectivity. |
| N-Bromosuccinimide (NBS) | Radical Initiator or Acid | Alkenes, Ketones | Milder and more selective than Br₂. |
| 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) | Acid | Ketones, β-ketoesters | Efficient for selective mono- or dichlorination.[13] |
Modern Synthetic Approaches
More recent methods offer greater control and functional group tolerance. These include:
-
Reaction of Acyl Chlorides with Diazomethane: This method, used in the Nierenstein reaction, provides a route to α-chloro ketones.[2] Continuous flow technologies have been developed to handle the hazardous nature of diazomethane safely, making this a viable route for producing building blocks for pharmaceuticals like HIV protease inhibitors.[14][15]
-
Addition of Halomethyllithiums to Weinreb Amides: This chemoselective approach allows for the synthesis of α,β-unsaturated α'-haloketones.[16] The stability of the tetrahedral intermediate formed with Weinreb amides prevents the double addition of the carbenoid, leading to high yields.[16]
Protocol: Synthesis of an α-Bromoketone via Direct Bromination
-
Dissolution: Dissolve the starting ketone (1.0 eq) in a suitable solvent, such as glacial acetic acid or diethyl ether, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Bromine Addition: Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent dropwise to the cooled ketone solution with vigorous stirring. Maintain the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (typically 1-4 hours), monitoring the reaction progress by TLC.
-
Quenching: Once the reaction is complete, pour the mixture into a beaker of ice-cold water to quench the reaction and precipitate the product.
-
Work-up: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-bromoketone.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Reactivity and Synthetic Applications
The synthetic utility of α,α-dihalo ketones stems from their bifunctional nature, possessing two electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogens.[13][17] This dual reactivity makes them exceptionally versatile building blocks.
Heterocycle Synthesis
A primary application of α-dihalo ketones is in the synthesis of a wide variety of heterocyclic compounds, which are prevalent in medicinal chemistry.[3][13][18]
-
Thiazoles: Reaction with thioamides or thioureas provides a direct route to thiazole and aminothiazole rings, respectively.[2]
-
Pyrroles: The Hantzsch pyrrole synthesis utilizes α-halo ketones, β-ketoesters, and ammonia or a primary amine to construct the pyrrole ring.[2][19]
-
Furans: The Feist-Benary furan synthesis involves the reaction of α-halo ketones with β-dicarbonyl compounds.[19]
-
Imidazoles: Condensation with amidines or other suitable nitrogen-containing nucleophiles can lead to the formation of imidazole derivatives.[3]
General Scheme for Heterocycle Synthesis from α-Halo Ketones
Caption: Versatility in Heterocycle Synthesis.
Reductive Dehalogenation and Umpolung
Reduction of α,α'-dihalo ketones can generate 2-oxyallyl metal complexes.[20] These intermediates can participate in cycloaddition reactions or react with nucleophiles, effectively reversing the normal polarity (umpolung) of the α-carbon.[20]
Role in Drug Development
Alpha-halo ketones and their derivatives are crucial intermediates in the synthesis of numerous pharmaceuticals.[13][21] Chiral α-halo ketones derived from amino acids are key building blocks for HIV protease inhibitors like atazanavir.[14][21] Their ability to form stable, lipophilic scaffolds also makes the α,α-dihalocarbonyl moiety a privileged structure in medicinal chemistry.[17]
Future Outlook
The field of α-dihalo ketone chemistry continues to evolve. Current research focuses on the development of more sustainable and efficient synthetic methods, including the use of continuous flow chemistry and novel catalytic systems.[13][14] The exploration of asymmetric halogenation reactions to produce chiral α-halo ketones is also a significant area of interest, as it provides access to enantiomerically pure building blocks for the synthesis of complex, biologically active molecules.[2] The unique reactivity of these compounds ensures their continued importance in the discovery and development of new chemical entities for years to come.
References
- Favorskii rearrangement. (n.d.). Grokipedia.
- Favorskii reaction. (n.d.). Wikipedia.
- Neber rearrment. (n.d.). Slideshare.
- Favorskii rearrangement. (n.d.). Wikipedia.
- Neber Rearrangement. (n.d.). SynArchive.
- The Genesis of a Versatile Intermediate: A Technical History of Alpha-Haloketones. (n.d.). Benchchem.
-
Erian, A. W., Sherif, S. M., & Gaber, H. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. Retrieved from [Link]
-
Sadhukhan, S., et al. (2020). The α,α‐Dihalocarbonyl Building Blocks: An Avenue for New Reaction Development in Organic Synthesis. Chemistry – A European Journal, 26(21), 4646-4675. Retrieved from [Link]
- Reductive dehalogenation of halo ketones. (n.d.). Wikipedia.
-
Berkowitz, W. F. (2012). The Neber Rearrangement. Organic Reactions. Retrieved from [Link]
-
The Favorskii Rearrangement. (2025). ResearchGate. Retrieved from [Link]
- Continuous Flow Synthesis of alpha-Halo Ketones: Building Blocks for Anti-retroviral Agents. (2014). Drug Discovery and Development.
- α-halo ketones – Knowledge and References. (n.d.). Taylor & Francis.
- Neber rearrangement. (n.d.). Wikipedia.
-
The Neber Rearrangement. (2025). ResearchGate. Retrieved from [Link]
- Heterocyclic Chemistry part2 updatedagainagainagainagainnnx. (n.d.). Course Hero.
-
Pace, V., Castoldi, L., & Holzer, W. (2013). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. The Journal of Organic Chemistry, 78(15), 7764–7770. Retrieved from [Link]
-
Synthetic Access to Aromatic α-Haloketones. (2019). Molecules, 24(23), 4345. Retrieved from [Link]
- α-Halo ketone. (n.d.). Wikipedia.
-
The Preparation of α,α-Dichloro Ketones. (1965). The Journal of Organic Chemistry, 30(7), 2465-2467. Retrieved from [Link]
- Favorskii Rearrangement. (n.d.). NROChemistry.
-
Synthesis of α-heterosubstituted ketones through sulfur mediated difunctionalization of internal alkynes. (2019). Organic & Biomolecular Chemistry, 17(19), 4749-4753. Retrieved from [Link]
-
22.3: Alpha Halogenation of Aldehydes and Ketones. (2023). Chemistry LibreTexts. Retrieved from [Link]
- Process for preparing alpha-halo-ketones. (n.d.). Google Patents.
-
mechanism of alpha-halogenation of ketones. (2019). YouTube. Retrieved from [Link]
-
Synthetic Access to Aromatic α-Haloketones. (2019). MDPI. Retrieved from [Link]
-
How can I synthesize heterocycles from an alpha chloroketone also having a hydroxy group in it?. (2012). ResearchGate. Retrieved from [Link]
-
The Chemistry of α-Haloketones, α-Haloaldehydes and α-Holoimines. (n.d.). Request PDF. Retrieved from [Link]
-
Continuous Flow Synthesis of alpha-Halo Ketones: Building Blocks for Anti-retroviral Agents. (2014). Asynt. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 6. Neber rearrgment | PPTX [slideshare.net]
- 7. Neber rearrangement - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. synarchive.com [synarchive.com]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. newdrugapprovals.org [newdrugapprovals.org]
- 15. asynt.com [asynt.com]
- 16. Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. uwindsor.ca [uwindsor.ca]
- 20. Reductive dehalogenation of halo ketones - Wikipedia [en.wikipedia.org]
- 21. taylorandfrancis.com [taylorandfrancis.com]
An In-depth Technical Guide to 2,2-Dibromo-1-thiophen-2-yl-ethanone: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword
The confluence of robust reactivity and proven biological significance makes 2,2-Dibromo-1-thiophen-2-yl-ethanone a molecule of considerable interest to the modern medicinal chemist. As a bifunctional electrophile, this α,α-dihalo ketone serves as a versatile scaffold for the construction of complex heterocyclic systems. The embedded thiophene ring, a well-established pharmacophore, further elevates its potential as a precursor to novel therapeutic agents. This guide provides a comprehensive technical overview of 2,2-Dibromo-1-thiophen-2-yl-ethanone, from its fundamental properties and synthesis to its characterization and strategic application in the synthesis of medicinally relevant compounds.
Core Molecular Attributes
2,2-Dibromo-1-thiophen-2-yl-ethanone is a halogenated ketone that presents as an off-white solid under standard conditions. Its core structure features a thiophene ring acylated with a dibromoacetyl group, a combination that imparts a unique and powerful reactivity profile.
| Property | Value | Source(s) |
| CAS Number | 68672-88-8 | [1][2] |
| Molecular Formula | C₆H₄Br₂OS | [2] |
| Molecular Weight | 283.97 g/mol | [1] |
| IUPAC Name | 2,2-dibromo-1-(thiophen-2-yl)ethanone | |
| Synonyms | 2,2-dibromo-1-(2-thienyl)ethanone | |
| Physical Form | Off-White Solid | |
| Storage Conditions | 0-5°C |
Synthesis of 2,2-Dibromo-1-thiophen-2-yl-ethanone: A Protocol Grounded in Reactivity Principles
Reaction Mechanism and Causality
The bromination of a ketone proceeds via an acid- or base-catalyzed enol or enolate formation, respectively. The electron-rich enol or enolate then acts as a nucleophile, attacking molecular bromine in an electrophilic substitution reaction. The introduction of the first bromine atom increases the acidity of the remaining α-proton, facilitating the second bromination to yield the dibromo product. The use of at least two equivalents of bromine is crucial to drive the reaction to completion.[3]
Caption: General workflow for the synthesis of 2,2-Dibromo-1-thiophen-2-yl-ethanone.
Detailed Experimental Protocol
Materials:
-
1-(thiophen-2-yl)ethanone
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂) or Glacial Acetic Acid
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(thiophen-2-yl)ethanone in a suitable solvent like dichloromethane or acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (2.2 equivalents) in the same solvent to the stirred solution of the ketone. The addition should be dropwise to control the exothermic reaction and the evolution of hydrogen bromide gas.[3]
-
After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench any excess bromine by the careful addition of a saturated solution of sodium bicarbonate until the reddish-brown color of bromine disappears and effervescence ceases.[3]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield 2,2-Dibromo-1-thiophen-2-yl-ethanone as a solid.[3]
Spectroscopic Characterization
Accurate characterization is paramount for confirming the identity and purity of the synthesized compound. While a complete set of published spectra for 2,2-Dibromo-1-thiophen-2-yl-ethanone is not available, the expected spectral data can be reliably predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the thiophene ring and the single proton of the dibromomethyl group. The thiophene protons will appear as multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The methine proton (CHBr₂) will be a singlet, significantly downfield due to the deshielding effects of the adjacent carbonyl and two bromine atoms (expected around δ 6.5-7.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (δ > 180 ppm), the dibrominated carbon (around δ 40-50 ppm), and the four carbons of the thiophene ring in the aromatic region (δ 125-145 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other significant peaks will include C-H stretching of the thiophene ring (around 3100 cm⁻¹) and C-C and C-S stretching vibrations within the ring.
Mass Spectrometry (MS)
The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br exist in an approximate 1:1 ratio). The molecular ion peak (M⁺) will be observed, along with fragment ions corresponding to the loss of bromine atoms and other fragments of the molecule.
Reactivity and Synthetic Utility in Drug Development
The synthetic utility of 2,2-Dibromo-1-thiophen-2-yl-ethanone stems from its nature as an α,α-dihalo ketone, a class of compounds known for their versatile reactivity.[4] The presence of two electrophilic centers—the α-carbon and the carbonyl carbon—allows for a wide range of transformations, making it a valuable building block for the synthesis of complex molecules, particularly heterocycles.[4]
Caption: Reactivity pathways of 2,2-Dibromo-1-thiophen-2-yl-ethanone.
The thiophene moiety itself is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This established therapeutic relevance of the thiophene core makes 2,2-Dibromo-1-thiophen-2-yl-ethanone a particularly attractive starting material for the synthesis of new drug candidates. For instance, it can be used in Hantzsch-type syntheses to construct substituted thiazole rings, which are also common motifs in bioactive molecules.
Conclusion
2,2-Dibromo-1-thiophen-2-yl-ethanone is a readily accessible and highly reactive building block with significant potential in organic synthesis and drug discovery. Its synthesis via the bromination of 1-(thiophen-2-yl)ethanone is a straightforward process, and its bifunctional nature allows for the construction of a diverse array of complex molecular architectures. The inherent biological relevance of the thiophene nucleus further underscores the importance of this compound as a valuable tool for researchers and scientists in the pharmaceutical industry. The strategic application of this versatile intermediate will undoubtedly continue to contribute to the development of novel therapeutic agents.
References
-
Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. PMC - NIH. [Link]
-
SciSpace. STUDYING THE REACTION ROUTE OF α, β-DIBROMO KETONE AT PRESENCES OF SOME AMINES. [Link]
-
PubChem. 2,2-Dibromo-1-(2-chlorophenyl)ethanone | C8H5Br2ClO | CID 9883244. [Link]
-
PubChem. 2,2-Dibromo-1-phenylethanone | C8H6Br2O | CID 569483. [Link]
-
2-(2,2-Dibromoethenyl)thiophene. PMC - NIH. [Link]
-
Organic Syntheses. Intramolecular Coupling for General Synthesis of Backbone Substituted Bicyclo[1.1.1]pentyl Boronates. [Link]
-
Sci-Hub. 2‐Bromo‐1‐(1H‐pyrazol‐4‐yl)ethanone: Versatile Precursor for Novel Mono‐ and Bis[pyrazolylthiazoles]. [Link]
-
ResearchGate. (PDF) Crystal structure of 2,2-dibromo-1-(4-fluoro-2-(4-fluorophenoxy)phenyl) ethanone, C14H8Br2F2O2. [Link]
-
Synthesis, Reactivity and Applications of 1,2-Oxathiine 2,2-Dioxides. [Link]
Sources
solubility of 2,2-Dibromo-1-thiophen-2-yl-ethanone in common organic solvents
An In-depth Technical Guide to the Solubility of 2,2-Dibromo-1-thiophen-2-yl-ethanone in Common Organic Solvents
Authored by: A Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-Dibromo-1-thiophen-2-yl-ethanone, a key intermediate in various synthetic pathways. Understanding the solubility of this compound is critical for its effective use in reaction chemistry, purification, and formulation development. This document outlines the theoretical principles governing its solubility, presents predicted solubility in a range of common organic solvents, and provides a detailed, field-proven experimental protocol for accurate solubility determination. The guide is designed to equip researchers with the necessary knowledge to confidently handle and utilize this compound in their laboratory workflows.
Introduction to 2,2-Dibromo-1-thiophen-2-yl-ethanone
2,2-Dibromo-1-thiophen-2-yl-ethanone is a halogenated ketone containing a thiophene ring. Its molecular structure, featuring a polar carbonyl group, a moderately polar thiophene ring, and two nonpolar bromine atoms, results in a compound with nuanced solubility behavior. Thiophene-containing molecules are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties[1][2]. The presence of the dibromo-ketone functional group makes it a valuable precursor for the synthesis of more complex molecules through various substitution and coupling reactions[3].
Table 1: Physicochemical Properties of 2,2-Dibromo-1-thiophen-2-yl-ethanone
| Property | Value | Source |
| Chemical Formula | C₆H₄Br₂OS | [4] |
| Molecular Weight | 299.97 g/mol | [5] |
| Appearance | Off-White Solid | [4] |
| CAS Number | 68672-88-8 | [6] |
| Storage Temperature | 2-8°C, stored under nitrogen |
Theoretical Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules[7]. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
Several factors influence the solubility of 2,2-Dibromo-1-thiophen-2-yl-ethanone:
-
Polarity: The polarity of the solute and solvent is the most critical factor. Polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents[8]. 2,2-Dibromo-1-thiophen-2-yl-ethanone possesses both polar (carbonyl group) and nonpolar (dibromomethyl and thiophene ring) characteristics, suggesting it will be most soluble in solvents of intermediate polarity.
-
Temperature: The solubility of most solids increases with temperature[9][10]. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid[11].
-
Molecular Size: Larger molecules can be more difficult to solvate, which may lead to lower solubility[8].
-
Hydrogen Bonding: 2,2-Dibromo-1-thiophen-2-yl-ethanone is a hydrogen bond acceptor at the carbonyl oxygen but cannot act as a hydrogen bond donor. Its solubility will be enhanced in solvents that are good hydrogen bond donors.
The interplay of these factors determines the extent to which 2,2-Dibromo-1-thiophen-2-yl-ethanone will dissolve in a given organic solvent.
Predicted Solubility Profile
Based on the structural analysis and the principles of solubility, a predicted solubility profile for 2,2-Dibromo-1-thiophen-2-yl-ethanone in common organic solvents is presented below. It is important to note that these are predictions and should be confirmed by experimental determination.
Table 2: Predicted Solubility of 2,2-Dibromo-1-thiophen-2-yl-ethanone in Common Organic Solvents
| Solvent | Polarity Index | Predicted Solubility | Rationale |
| Hexane | 0.1 | Low | Nonpolar solvent, poor interaction with the polar carbonyl group. |
| Toluene | 2.4 | Moderate | Aromatic, nonpolar solvent that can engage in π-stacking with the thiophene ring. |
| Dichloromethane | 3.1 | High | Moderately polar solvent, effective at solvating both polar and nonpolar regions. |
| Diethyl Ether | 2.8 | Moderate to High | Moderately polar aprotic solvent. |
| Ethyl Acetate | 4.4 | High | Moderately polar aprotic solvent with a carbonyl group that can interact favorably. |
| Acetone | 5.1 | High | Polar aprotic solvent, strong dipole-dipole interactions with the carbonyl group. |
| Isopropanol | 3.9 | Moderate | Polar protic solvent, can act as a hydrogen bond donor. |
| Ethanol | 4.3 | Moderate | Polar protic solvent, capable of hydrogen bonding. |
| Methanol | 5.1 | Moderate to Low | Very polar protic solvent, may not effectively solvate the nonpolar parts of the molecule. |
| Water | 10.2 | Very Low | Highly polar protic solvent, unlikely to dissolve the largely nonpolar molecule. |
Experimental Protocol for Solubility Determination
The following is a detailed, step-by-step methodology for the quantitative determination of the solubility of 2,2-Dibromo-1-thiophen-2-yl-ethanone. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Materials and Equipment
-
2,2-Dibromo-1-thiophen-2-yl-ethanone (purity >95%)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
The experimental workflow for determining solubility is depicted in the following diagram.
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 2,2-Dibromo-1-thiophen-2-yl-ethanone into a series of vials. The excess is crucial to ensure saturation.
-
Add a known volume of each selected organic solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of standard solutions of 2,2-Dibromo-1-thiophen-2-yl-ethanone of known concentrations in the solvent of interest.
-
Analyze the standard solutions by HPLC to generate a calibration curve (peak area vs. concentration).
-
Analyze the diluted sample solutions under the same HPLC conditions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/L or mg/mL.
-
Factors Influencing Experimental Accuracy
To ensure the trustworthiness of the obtained solubility data, it is imperative to control for several experimental variables.
Caption: Critical parameters for reliable solubility determination.
-
Temperature Control: Solubility is highly dependent on temperature. Maintaining a constant and accurately known temperature throughout the equilibration process is essential[9][10].
-
Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium. The required time can vary depending on the compound and solvent.
-
Compound Purity: The purity of the 2,2-Dibromo-1-thiophen-2-yl-ethanone will directly affect the measured solubility. Impurities can either increase or decrease the apparent solubility.
-
Solvent Evaporation: Loss of solvent during equilibration or sample handling will lead to erroneously high solubility values. Vials must be securely sealed.
-
Filtration: Incomplete removal of undissolved solid will result in an overestimation of solubility. The use of a fine-pore, solvent-compatible filter is crucial.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the . By combining theoretical predictions with a robust experimental protocol, researchers can obtain accurate and reliable solubility data. This information is invaluable for optimizing reaction conditions, developing effective purification strategies, and advancing the use of this versatile compound in scientific research and drug development.
References
- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- CymitQuimica. (2024). Safety Data Sheet - 2,2-Dibromo-1-(thiophen-2-yl)ethan-1-one.
- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? - YouTube.
- University of Toronto. (2023). Solubility of Organic Compounds.
- Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.
- Sigma-Aldrich. (n.d.). 2,2-Dibromo-1-(thiophen-2-yl)ethan-1-one.
- Sigma-Aldrich. (n.d.). 2,2-Dibromo-1-thiophen-2-yl-ethanone | 68672-88-8.
- ChemicalBook. (2025). 2,2-DibroMo-1-thiophen-2-yl-ethanone | 68672-88-8.
- Thermo Fisher Scientific. (2011). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility.
- AAT Bioquest. (2023). What are the factors that affect solubility?.
- National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf.
- BYJU'S. (n.d.). Factors Affecting Solubility.
- StudySmarter. (n.d.). Unit 4: Solubility and Factors Affecting Solubility.
- PubChem. (n.d.). 2,2-Dibromo-1-phenylethanone | C8H6Br2O | CID 569483.
- Benchchem. (n.d.). An In-depth Technical Guide on the Synthesis and Characterization of 2,2-Dibromo-1,2-diphenyl-1-ethanone.
- PubChem. (n.d.). 2,2-Dibromo-1-(2-chlorophenyl)ethanone | C8H5Br2ClO | CID 9883244.
- PubChem. (n.d.). 2,2-Dibromo-1-[4-(2-chloroethyl)phenyl]ethan-1-one.
- National Center for Biotechnology Information. (n.d.). Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation - PMC.
- PubMed. (2009). Synthesis and evaluation of 1-(benzo[b]thiophen-2-yl)ethanone analogues as novel anti-osteoporosis agents acting on BMP-2 promotor.
- BLDpharm. (n.d.). 10531-41-6|2-Bromo-1-(thiophen-2-yl)ethanone.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). Synthesis of thiophene and Their Pharmacological Activity.
- MDPI. (n.d.). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation.
- TÜBİTAK Academic Journals. (n.d.). Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles.
- ChemScene. (n.d.). 10531-41-6 | 2-Bromo-1-(thiophen-2-yl)ethanone.
- BLDpharm. (n.d.). 1468-82-2|2-Bromo-1-(thiophen-3-yl)ethanone.
- Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). 2-(Bromoacetyl)thiophene 10531-41-6.
Sources
- 1. Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,2-Dibromo-1-thiophen-2-yl-ethanone | 68672-88-8 [sigmaaldrich.com]
- 5. 2,2-DibroMo-1-thiophen-2-yl-ethanone | 68672-88-8 [chemicalbook.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. chem.ws [chem.ws]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]
- 11. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2,2-Dibromo-1-thiophen-2-yl-ethanone
Executive Summary
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the experimental procedures involving 2,2-Dibromo-1-thiophen-2-yl-ethanone (CAS 68672-88-8). As a member of the α,α-dihaloketone class, this reagent possesses a bifunctional structure with two highly electrophilic centers: the carbonyl carbon and the adjacent gem-dibrominated carbon. This unique reactivity profile makes it an exceptionally versatile building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds. The thiophene moiety is a well-established "privileged pharmacophore" in medicinal chemistry, appearing in numerous FDA-approved drugs, which further elevates the importance of its derivatives. This guide details robust synthesis protocols, critical safety and handling procedures, and key applications in synthetic chemistry, supported by authoritative references to ensure scientific integrity and reproducibility.
Physicochemical Properties and Safety Data
A thorough understanding of the reagent's properties and hazards is paramount for its safe and effective use in a laboratory setting.
Compound Data
| Property | Value | Source(s) |
| CAS Number | 68672-88-8 | [1] |
| Molecular Formula | C₆H₄Br₂OS | |
| Molecular Weight | 283.97 g/mol | Calculated |
| Synonym(s) | 2,2-dibromo-1-(2-thienyl)ethanone | |
| Physical Form | Solid | |
| Storage | 2-8°C, store under inert gas (e.g., Nitrogen) |
Safety and Handling
2,2-Dibromo-1-thiophen-2-yl-ethanone is a hazardous substance and must be handled with appropriate precautions.
-
GHS Hazard Classification:
-
Pictogram: GHS07 (Warning)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
-
-
-
Mandatory Handling Precautions:
-
Engineering Controls: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield at all times.
-
Avoidance: Prevent contact with skin, eyes, and clothing. Do not breathe dust.
-
First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
-
First Aid (IF SWALLOWED): Immediately call a POISON CENTER or doctor.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Synthesis of 2,2-Dibromo-1-thiophen-2-yl-ethanone
The primary and most direct route to this compound is the α,α-dibromination of its ketone precursor, 2-acetylthiophene. This transformation can be achieved through several established methods.
Caption: General workflow for the synthesis of 2,2-Dibromo-1-thiophen-2-yl-ethanone.
Protocol 1: Direct Bromination with Elemental Bromine
This classic method utilizes elemental bromine and is highly effective, though it requires careful handling of volatile and corrosive bromine.
Causality: The reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack by bromine. The introduction of the first bromine atom increases the acidity of the remaining α-proton, facilitating a second enolization and subsequent bromination to yield the gem-dibromo product.
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a pressure-equalizing dropping funnel. Place the flask in an ice-water bath. The entire apparatus should be in a fume hood.
-
Dissolution: Dissolve 2-acetylthiophene (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane (approx. 5-10 mL per gram of ketone).
-
Bromine Addition: In the dropping funnel, prepare a solution of elemental bromine (2.1-2.2 eq) in the same solvent. Add this solution dropwise to the stirred, cooled ketone solution. The rate of addition should be controlled to keep the internal temperature below 10°C and manage the evolution of hydrogen bromide (HBr) gas.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting material.
-
Quenching: Carefully quench excess bromine by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the reddish-brown color of bromine disappears.
-
Workup: Transfer the mixture to a separatory funnel. If acetic acid was used, neutralize carefully with a saturated sodium bicarbonate (NaHCO₃) solution. Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate) (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture.
Protocol 2: Bromination with an H₂O₂-HBr System
This method is considered more environmentally benign as it avoids the use of elemental bromine, generating the brominating species in situ.
Causality: Hydrobromic acid (HBr) reacts with hydrogen peroxide (H₂O₂) to generate bromine in situ. This bromine then reacts with the ketone as described in Protocol 1. This approach offers better control and safety.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask with a magnetic stir bar, dissolve 2-acetylthiophene (1.0 eq) in a solvent such as dioxane or acetic acid.
-
Reagent Addition: Add aqueous HBr (48%, ~10 eq) to the solution. Cool the flask in a water bath to 15-20°C.
-
Oxidant Addition: Slowly add aqueous hydrogen peroxide (30-36%, ~4 eq) dropwise while stirring, ensuring the temperature does not rise significantly.
-
Reaction: After addition, stir the reaction mixture for 20-30 minutes. The reaction is often rapid. Monitor progress by TLC.
-
Workup: Add water to the reaction mixture to precipitate the product or to prepare for extraction.
-
Extraction: Extract the product with a suitable organic solvent like chloroform or dichloromethane (3x volumes).
-
Washing & Drying: Wash the combined organic extracts with water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Applications in Synthetic Chemistry
The dual electrophilic nature of 2,2-Dibromo-1-thiophen-2-yl-ethanone makes it a powerful synthon for building five-membered heterocyclic rings, which are core structures in many pharmaceuticals.
Application: Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a cornerstone reaction for creating the thiazole ring.[2][3] 2,2-Dibromo-1-thiophen-2-yl-ethanone serves as the α-haloketone component in this reaction.
Mechanism Insight: The reaction involves the nucleophilic attack of the sulfur atom from a thioamide (e.g., thiourea) onto the α-carbon, displacing one of the bromide ions. This is followed by an intramolecular condensation between the thioamide's nitrogen and the ketone's carbonyl group, which, after dehydration, yields the aromatic thiazole ring.[4][5]
Caption: Hantzsch Thiazole Synthesis using the target compound.
General Protocol for Thiazole Synthesis:
-
Dissolution: In a round-bottom flask, dissolve the thioamide (e.g., thiourea, 1.0 eq) in a suitable solvent, typically ethanol.
-
Ketone Addition: Add a solution of 2,2-Dibromo-1-thiophen-2-yl-ethanone (1.0 eq) in ethanol to the thioamide solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Cooling & Neutralization: After the reaction is complete, cool the mixture to room temperature. If the product hydrobromide salt precipitates, it can be filtered directly. Otherwise, neutralize the mixture by slowly adding a base such as saturated aqueous sodium bicarbonate or ammonium hydroxide.
-
Isolation: The precipitated solid product is collected by vacuum filtration, washed with cold water, and then a small amount of cold ethanol.
-
Purification: The crude thiazole derivative can be further purified by recrystallization from an appropriate solvent (e.g., ethanol, isopropanol).
Characterization and Analysis
Confirmation of the product's identity and purity is achieved through standard spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The spectrum is expected to show a characteristic singlet for the methine proton (-CHBr₂) between δ 6.5-6.9 ppm. The three protons of the thiophene ring will appear as multiplets in the aromatic region (typically δ 7.0-8.0 ppm).
-
¹³C NMR: Key signals include the carbonyl carbon (C=O) around δ 180-188 ppm and the dibrominated carbon (-CHBr₂) around δ 38-42 ppm.
-
-
Mass Spectrometry (MS): The mass spectrum will display a characteristic isotopic pattern for a compound containing two bromine atoms (¹⁹Br and ⁸¹Br). The molecular ion region will show three peaks in an approximate 1:2:1 ratio for [M], [M+2], and [M+4].
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch will be prominent, typically in the range of 1670-1690 cm⁻¹.
Conclusion
2,2-Dibromo-1-thiophen-2-yl-ethanone is a high-value, reactive intermediate with significant potential in synthetic and medicinal chemistry. Its ability to serve as a precursor to complex thiophene-containing heterocycles makes it an important tool for drug discovery and materials science. The protocols outlined in this guide provide robust and reproducible methods for its synthesis and application. Adherence to the specified safety and handling procedures is critical to ensure the well-being of the researcher and the integrity of the experimental outcome.
References
-
Royal Society of Chemistry. (2024). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Retrieved from [Link]
-
MDPI. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]
-
University of Glasgow. Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1986). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Retrieved from [Link]
-
PubChem. 2,2-Dibromo-1-(2-chlorophenyl)ethanone. Retrieved from [Link]
-
PubChem. 2,2-Dibromo-1-phenylethanone. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Retrieved from [Link]
-
PubChem. 2,2-Dibromo-1-[4-(2-chloroethyl)phenyl]ethan-1-one. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2010). Synthesis and Anti-Inflammatory Activity of 2-Acetyl Thiophene. Retrieved from [Link]
-
Patsnap Eureka. Method for preparing 2- acetylthiophene. Retrieved from [Link]
- Google Patents. A kind of preparation method of 2 acetyl thiophene.
Sources
- 1. 2,2-DibroMo-1-thiophen-2-yl-ethanone | 68672-88-8 [chemicalbook.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 3. Hantzsch Thiazole Synthesis [vrchemistry.chem.ox.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thiazole synthesis [organic-chemistry.org]
The Versatile Precursor: 2,2-Dibromo-1-thiophen-2-yl-ethanone in Medicinal Chemistry
An In-Depth Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic synthesis of novel heterocyclic compounds remains a cornerstone of drug discovery. Among the myriad of building blocks available to the synthetic chemist, α,α-dihalo ketones serve as powerful and versatile precursors. This guide focuses on 2,2-Dibromo-1-thiophen-2-yl-ethanone , a key intermediate that unlocks a diverse range of medicinally relevant scaffolds, particularly substituted thiazoles and imidazoles. This document provides a comprehensive overview of its synthesis, key reactions, and detailed protocols, designed to empower researchers in their quest for new therapeutic agents.
Introduction to a Key Building Block
2,2-Dibromo-1-thiophen-2-yl-ethanone, with the CAS Number 68672-88-8, is a halogenated ketone featuring a thiophene ring. This unique combination of a reactive α,α-dibromo ketone functionality and the bioisosteric thiophene motif makes it an attractive starting material for the synthesis of compounds with a wide array of biological activities, including antimicrobial and anticancer properties.[1][2][3] The thiophene ring itself is a privileged structure in medicinal chemistry, often used as a bioisosteric replacement for a phenyl ring to modulate pharmacokinetic and pharmacodynamic properties.
Physicochemical Properties:
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₄Br₂OS | |
| Molecular Weight | 283.97 g/mol | |
| Physical State | Off-White Solid | [4][5] |
| Melting Point | Data not explicitly available, but expected to be a low-melting solid. | |
| Storage | 0-5°C, under inert atmosphere | [4] |
Synthesis of 2,2-Dibromo-1-thiophen-2-yl-ethanone
The synthesis of the title compound begins with the readily available 2-acetylthiophene. The key transformation is the α,α-dibromination of the ketone. While a specific detailed protocol for this exact transformation is not widely published, a general and reliable method for the α-bromination of ketones can be adapted. This involves the use of elemental bromine in a suitable solvent like glacial acetic acid.[6]
Caption: Synthesis of 2,2-Dibromo-1-thiophen-2-yl-ethanone.
Experimental Protocol: Synthesis of 2,2-Dibromo-1-thiophen-2-yl-ethanone
Disclaimer: This is a representative protocol adapted from general procedures for the α-bromination of ketones.[6] It should be performed by trained chemists with appropriate safety precautions.
Materials:
-
2-Acetylthiophene
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-acetylthiophene (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of bromine (2.1 eq) in glacial acetic acid to the stirred solution of the ketone. The addition should be dropwise to control the exothermic reaction and the evolution of hydrogen bromide gas.
-
After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture into ice-water.
-
Quench the excess bromine by the dropwise addition of a saturated solution of sodium bisulfite until the reddish-brown color of bromine disappears.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield 2,2-Dibromo-1-thiophen-2-yl-ethanone as an off-white solid.
Application in the Synthesis of Thiazole Derivatives
One of the most powerful applications of 2,2-Dibromo-1-thiophen-2-yl-ethanone is in the Hantzsch thiazole synthesis. This classic condensation reaction with a thioamide, such as thiourea, provides a direct and efficient route to 2-amino-4-(thiophen-2-yl)thiazole. This scaffold is a key component in a variety of compounds with demonstrated medicinal value, including anticancer and antimicrobial agents.[3]
Caption: Hantzsch synthesis of a thiophene-substituted thiazole.
Experimental Protocol: Synthesis of 2-Amino-4-(thiophen-2-yl)thiazole
Disclaimer: This protocol is adapted from a general procedure for the Hantzsch thiazole synthesis.[7]
Materials:
-
2,2-Dibromo-1-thiophen-2-yl-ethanone
-
Thiourea
-
Ethanol
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
In a round-bottom flask, dissolve 2,2-Dibromo-1-thiophen-2-yl-ethanone (1.0 eq) and thiourea (1.1 eq) in ethanol.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-water.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate. A precipitate should form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
The crude product can be purified by recrystallization from ethanol to yield pure 2-amino-4-(thiophen-2-yl)thiazole.
Application in the Synthesis of Imidazole Derivatives
2,2-Dibromo-1-thiophen-2-yl-ethanone is also a valuable precursor for the synthesis of thiophen-2-yl substituted imidazoles. A common method involves the reaction with a source of ammonia and an aldehyde, often in the form of formamide, which serves as both the ammonia source and the solvent. This leads to the formation of a 4-(thiophen-2-yl)imidazole core. Imidazole derivatives are known to possess a wide range of biological activities.
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. 2,2-DibroMo-1-thiophen-2-yl-ethanone | 68672-88-8 [chemicalbook.com]
- 3. 2,2-Dibromo-1-thiophen-2-yl-ethanone | 68672-88-8 [sigmaaldrich.com]
- 4. ccsenet.org [ccsenet.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN101591328A - The chemical synthesis process of a kind of 2-bromothiophene and derivative thereof - Google Patents [patents.google.com]
Application Note: 2,2-Dibromo-1-thiophen-2-yl-ethanone as a Versatile Precursor in Suzuki-Miyaura Cross-Coupling for the Synthesis of Complex Heterocycles
Abstract
The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and organic electronic materials.[1][2][3] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for carbon-carbon bond formation, enabling the construction of complex molecular architectures under mild conditions.[4][5] This application note details the strategic use of 2,2-Dibromo-1-thiophen-2-yl-ethanone, a highly functionalized building block, in palladium-catalyzed Suzuki-Miyaura reactions. We provide in-depth mechanistic insights, field-proven protocols, and expert commentary on its application, with a particular focus on the efficient one-pot synthesis of 2-aroyl-3-arylthieno[3,2-b]thiophenes—a class of fused heterocycles with significant therapeutic and material potential.[6] This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic strategy.
Introduction: The Strategic Value of Thiophene and the Suzuki-Miyaura Reaction
Thiophene and its derivatives are cornerstones of modern drug discovery, present in a wide array of FDA-approved drugs including the antiplatelet agent clopidogrel, the antipsychotic olanzapine, and the anticancer drug raltitrexed.[2][7] Their prevalence stems from the thiophene ring's ability to act as a bioisostere for a phenyl group while possessing unique electronic properties and metabolic profiles.[3][8] Consequently, synthetic methods that allow for the precise and efficient functionalization of the thiophene core are of paramount importance.
The Nobel Prize-winning Suzuki-Miyaura reaction provides an unparalleled tool for this purpose, offering high functional group tolerance, mild reaction conditions, and the use of commercially available and relatively non-toxic boronic acid reagents.[9][10] The reaction is particularly effective for coupling aryl and heteroaryl halides, making it indispensable for synthesizing biaryl and heterobiaryl structures.[11][12]
This note focuses on 2,2-Dibromo-1-thiophen-2-yl-ethanone, a substrate uniquely poised for complex syntheses. The presence of two bromine atoms on the α-carbon to the carbonyl group allows for sequential or tandem reactions, opening pathways to intricate molecular designs that would otherwise require lengthy synthetic sequences.
Mechanistic Rationale and Core Concepts
The Suzuki-Miyaura Catalytic Cycle
The reaction mechanism is centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[13] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-Br) bond of the electrophile (in this case, the dibromoethanone derivative), forming a square-planar Pd(II) complex.[13] This is often the rate-limiting step.
-
Transmetalation: The organic group from the activated organoboron species (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide. This step requires a base (e.g., K₂CO₃, K₃PO₄) to activate the boronic acid, forming a more nucleophilic boronate species.[9][14]
-
Reductive Elimination: The two organic moieties on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the catalytically active Pd(0) species.
Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.
Unique Reactivity of 2,2-Dibromo-1-thiophen-2-yl-ethanone
The primary application of this substrate is in a powerful one-pot, two-step sequence involving an initial Suzuki-Miyaura coupling followed by an intramolecular cyclization. This cascade process efficiently constructs the valuable thieno[3,2-b]thiophene core.[6]
-
Step 1: Suzuki-Miyaura Coupling: The first step is a standard Suzuki-Miyaura reaction where one of the two bromine atoms is replaced by an aryl group from an arylboronic acid. The electron-withdrawing nature of the adjacent carbonyl group can influence the rate of oxidative addition.
-
Step 2: Intramolecular Annulation: In the same pot, under the influence of the base, the enolate of the resulting α-bromo-α-aryl ketone is generated. This enolate then attacks the sulfur atom of the thiophene ring in a nucleophilic substitution reaction, displacing the hydrogen at the 3-position and forming the second five-membered ring. Subsequent dehydration yields the aromatic thieno[3,2-b]thiophene product.
This tandem approach is highly atom-economical and efficient, avoiding the need to isolate the intermediate α-bromo-α-aryl ketone.
Figure 2: Workflow for the one-pot synthesis of thieno[3,2-b]thiophenes.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Adhere to all institutional safety guidelines and use appropriate personal protective equipment (PPE).
Protocol 1: One-Pot Synthesis of 2-Benzoyl-3-phenylthieno[3,2-b]thiophene
This protocol details a representative one-pot procedure for the synthesis of a 2-aroyl-3-arylthieno[3,2-b]thiophene derivative.
3.1. Materials and Equipment
-
Reagents:
-
2,2-Dibromo-1-thiophen-2-yl-ethanone
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Two-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
3.2. Step-by-Step Procedure
-
Reaction Setup: To a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,2-Dibromo-1-thiophen-2-yl-ethanone (1.0 mmol, 1.0 equiv).
-
Reagent Addition: Add phenylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (3.0 mmol, 3.0 equiv), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Atmosphere Purge: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere. Causality: The Pd(0) catalyst is sensitive to oxidation, which would lead to deactivation. An inert atmosphere is crucial for catalytic activity.[11]
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. Causality: The dioxane/water solvent system is effective for dissolving both the organic reagents and the inorganic base. Water is often essential for the transmetalation step.[15]
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 8-16 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-benzoyl-3-phenylthieno[3,2-b]thiophene.
-
3.3. Expected Results & Scope
This reaction is generally robust and tolerates a variety of functional groups on the arylboronic acid. Electron-donating and electron-withdrawing groups are typically well-accommodated, though reaction times and yields may vary.
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Typical Yield (%) | Notes |
| 1 | Phenylboronic acid | 75-85 | Standard substrate, generally provides good yield. |
| 2 | 4-Methoxyphenylboronic acid | 80-90 | Electron-donating group often accelerates the reaction. |
| 3 | 4-Chlorophenylboronic acid | 70-80 | Electron-withdrawing groups are well-tolerated. |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 65-75 | Strong electron-withdrawing groups may require slightly longer reaction times or higher catalyst loading. |
| 5 | 3-Thiopheneboronic acid | 60-70 | Heteroarylboronic acids can be used, though they are sometimes prone to protodeboronation. Use of a stronger base like K₃PO₄ is recommended.[16] |
Table 1: Representative yields for the one-pot synthesis of 2-aroyl-3-arylthieno[3,2-b]thiophenes using various arylboronic acids.
Troubleshooting and Key Considerations
-
Low Yield:
-
Catalyst Deactivation: Ensure the reaction is performed under a strictly inert atmosphere and that solvents are properly degassed.
-
Inefficient Transmetalation: The choice and amount of base are critical. K₃PO₄ is often more effective than K₂CO₃, especially for less reactive boronic acids.[16]
-
Protodeboronation: This side reaction, where the boronic acid is converted to the corresponding arene, can be problematic, especially with electron-rich or heteroarylboronic acids. Using anhydrous conditions or minimizing reaction time can help.
-
-
Formation of Side Products:
-
Homocoupling: Formation of biaryl products from the boronic acid (Ar-Ar) can occur. Using the correct stoichiometry and ensuring efficient oxidative addition can minimize this.
-
Incomplete Cyclization: If the intermediate α-bromo-α-aryl ketone is isolated, ensure the base is sufficiently strong and the temperature is adequate to promote the intramolecular annulation.
-
Conclusion
2,2-Dibromo-1-thiophen-2-yl-ethanone is a powerful and versatile building block for advanced organic synthesis. Its utility in a one-pot Suzuki-Miyaura coupling/intramolecular cyclization cascade provides a highly efficient route to the medicinally and materially relevant thieno[3,2-b]thiophene scaffold. The protocols and insights provided in this note offer a robust framework for researchers to successfully implement this chemistry, enabling the rapid assembly of complex, high-value thiophene-based molecules.
References
-
BenchChem. Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols. Benchchem. Available at: [1]
-
Biscoe, M. R., et al. (2008). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Available at: [Link][11]
-
Shafiee, A., et al. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (NIH). Available at: [Link][2]
-
Shafiee, A., et al. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link][7]
-
Molander, G. A., et al. (2015). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. PMC - NIH. Available at: [Link][4]
-
Thakur, A., et al. (2024). Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. ResearchGate. Available at: [Link][8]
-
Asif, M. (2021). Therapeutic Potential of Thiophene Compounds: A Mini-Review. PubMed. Available at: [Link][3]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link][9]
-
Musacchio, A. J., et al. (2011). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters. Available at: [Link][12]
-
Nicolaou, K. C., et al. (2006). Insights into the mechanism of the site-selective sequential palladium-catalyzed cross-coupling reactions of dibromothiophenes/dibromothiazoles and arylboronic acids. Synthesis of PPARbeta/delta agonists. PubMed. Available at: [Link][17]
-
Billingsley, K. L., & Buchwald, S. L. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link][16]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. Available at: [Link][18]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Dodge, K. M., et al. (2022). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. ACS Publications. Available at: [Link][19]
-
Vaddamanu, N. S., et al. (2016). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link][13]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. Angewandte Chemie International Edition. Available at: [Link][5]
-
Aslam, J., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central. Available at: [Link][15]
-
Stanasiuk, I., et al. (2022). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. ResearchGate. Available at: [Link][6]
-
Myers, A. G. The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Available at: [Link][14]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Insights into the mechanism of the site-selective sequential palladium-catalyzed cross-coupling reactions of dibromothiophenes/dibromothiazoles and arylboronic acids. Synthesis of PPARbeta/delta agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2-Dibromo-1-thiophen-2-yl-ethanone
Prepared by the Office of the Senior Application Scientist
This technical support guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of 2,2-Dibromo-1-thiophen-2-yl-ethanone. This valuable α,α-dihalo ketone is a crucial building block in medicinal chemistry and materials science.[1] The most common synthetic route involves the direct bromination of 2-acetylthiophene. While seemingly straightforward, this reaction is often complicated by the formation of several side products. This guide provides in-depth, field-proven insights through a question-and-answer format to help you troubleshoot common issues, optimize your reaction conditions, and improve the purity and yield of your target compound.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low, and TLC analysis shows multiple spots. What are the most common side products I should be looking for?
A1: Low yields and complex crude mixtures are the most frequently reported issues. The primary cause is the competitive nature of several possible reactions occurring simultaneously. The main side products stem from incomplete reaction, over-reaction, and electrophilic attack on the thiophene ring.
The four most common species in your flask are:
-
Starting Material: Unreacted 2-acetylthiophene.[2]
-
Mono-brominated Intermediate: 2-Bromo-1-thiophen-2-yl-ethanone, the product of the first bromination.[3]
-
Desired Product: 2,2-Dibromo-1-thiophen-2-yl-ethanone.
-
Ring-brominated Side Products: Primarily 2,2-Dibromo-1-(5-bromo-thiophen-2-yl)-ethanone, resulting from electrophilic aromatic substitution on the electron-rich thiophene ring.[4][[“]]
The relative amounts of these species depend heavily on reaction stoichiometry, temperature, and reaction time.
Q2: I'm isolating a significant amount of 2-Bromo-1-thiophen-2-yl-ethanone. How can I drive the reaction to the di-brominated product?
A2: The formation of the mono-brominated ketone is the first step in the reaction sequence.[6][7] Its accumulation indicates that the second bromination is sluggish or incomplete. Here’s the causality and how to address it:
-
Mechanism Insight: The reaction proceeds via an acid-catalyzed enol intermediate.[8][9] The first bromination is typically faster than the second. The electron-withdrawing effect of the first bromine atom deactivates the carbonyl group, making the subsequent protonation and enol formation (the rate-limiting step for the second bromination) slower.[10]
-
Recommended Solutions:
-
Stoichiometry: Ensure you are using at least 2.0 equivalents of the brominating agent (e.g., Br₂). Often, a slight excess (2.1-2.2 equivalents) is used to drive the reaction to completion.[11]
-
Reaction Time: Extend the reaction time and monitor carefully by TLC or LC-MS. The disappearance of the mono-bromo spot should be your endpoint.
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also promote side reactions. A modest increase in temperature (e.g., from room temperature to 40-50 °C) may be beneficial, but this must be optimized for your specific setup.
-
Q3: My mass spectrometry and NMR data suggest the presence of a tri-brominated or even tetra-brominated species. How is this possible and how can I prevent it?
A3: This issue arises from two distinct pathways: over-bromination at the alpha-carbon and subsequent bromination on the thiophene ring.
-
Pathway 1: Ring Bromination (Most Likely): The thiophene ring is highly activated towards electrophilic substitution, even more so than benzene.[12] The HBr generated in situ during the alpha-bromination can create a strongly acidic environment, which, combined with excess bromine, promotes bromination at the C5 position of the thiophene ring.[[“]][13] This leads to the formation of 2,2-Dibromo-1-(5-bromo-thiophen-2-yl)-ethanone.
-
Pathway 2: Alpha Tri-bromination (Less Likely): While theoretically possible if there were three alpha-hydrogens, 2-acetylthiophene only has two alpha-hydrogens on the methyl group that can be substituted. Therefore, a tri-brominated species almost certainly involves ring bromination.
-
Preventative Measures:
-
Precise Stoichiometry: Avoid a large excess of bromine. Adding the bromine dropwise as a dilute solution helps maintain a low concentration, favoring alpha-bromination over ring substitution.[14]
-
Milder Brominating Agents: Consider using N-bromosuccinimide (NBS) instead of elemental bromine (Br₂). NBS can provide a slow, steady concentration of electrophilic bromine and is often more selective, particularly when used in solvents like CCl₄ or acetonitrile.[4][15]
-
Temperature Management: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., starting at 0 °C and slowly warming to room temperature).[11] High temperatures disproportionately accelerate the rate of electrophilic aromatic substitution.
-
Q4: My product appears oily or decomposes upon purification, especially during column chromatography. What is causing this instability?
A4: α,α-dihalo ketones are potent electrophiles and can be unstable under certain conditions.[16]
-
Hydrolysis: The primary cause of degradation is likely hydrolysis. The carbonyl carbon is highly activated by the two adjacent bromine atoms, making it very susceptible to nucleophilic attack by water or other nucleophiles (like alcohol solvents used in purification). This can lead to the formation of complex hydrated products or decomposition.
-
Silica Gel Acidity: Standard silica gel is slightly acidic and can catalyze the degradation of sensitive compounds. If you must use column chromatography, consider deactivating the silica gel first by washing it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine, then re-equilibrating with your mobile phase.[17]
-
Recommended Solutions:
-
Anhydrous Workup: Ensure your workup procedure is performed under anhydrous conditions as much as possible until the product is isolated. Dry your organic extracts thoroughly with a drying agent like anhydrous Na₂SO₄ or MgSO₄.
-
Avoid Protic/Nucleophilic Solvents: When possible, avoid alcohols for purification if instability is observed.
-
Purification by Recrystallization: Recrystallization is the preferred method for purification as it is less harsh than chromatography.[14] A solvent system like ethanol/water or hexane/ethyl acetate can often provide high purity crystals. The product is typically a solid with a storage temperature recommendation of 2-8°C.
-
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solutions |
| Low Yield, Starting Material Present | 1. Insufficient brominating agent. 2. Reaction time too short. 3. Reaction temperature too low. | 1. Use a slight excess (2.1 eq.) of Br₂ or NBS. 2. Monitor by TLC until starting material is consumed. 3. Allow the reaction to warm to RT or slightly above (e.g., 40°C). |
| Significant Mono-bromo Impurity | 1. Incomplete second bromination. 2. Insufficient reaction time or temperature. | 1. Increase reaction time. 2. Ensure at least 2.1 eq. of brominating agent is used. 3. Consider a modest temperature increase. |
| Tri- or Poly-brominated Impurities | 1. Ring Bromination: Excess Br₂ and acidic conditions attacking the thiophene ring. 2. High reaction temperature. | 1. Use precise stoichiometry (2.1 eq. Br₂); avoid large excess. 2. Add brominating agent slowly and as a dilute solution. 3. Maintain low temperature (0°C to RT). 4. Consider using NBS as a milder alternative to Br₂.[4][15] |
| Product Degradation During Workup | 1. Hydrolysis: Reaction with water or alcohol solvents. 2. Acid-catalyzed decomposition on silica gel. | 1. Ensure a dry workup environment. 2. Purify by recrystallization instead of chromatography.[14] 3. If chromatography is necessary, use deactivated silica gel.[17] |
| Dark, Tarry Crude Product | 1. Excessively high reaction temperature. 2. Prolonged reaction time under harsh conditions. 3. Oxidative side reactions. | 1. Strictly control the temperature, especially during bromine addition. 2. Work up the reaction promptly after completion. 3. Consider running the reaction under an inert atmosphere (N₂ or Ar). |
Key Experimental Protocols
Protocol 1: Synthesis of 2,2-Dibromo-1-thiophen-2-yl-ethanone
This protocol is adapted from standard procedures for the α-bromination of ketones.[11][14]
Materials:
-
2-Acetylthiophene (1.0 eq.)
-
Bromine (2.1 eq.)
-
Glacial Acetic Acid
-
Ice-water
-
10% Sodium bisulfite solution
-
Dichloromethane (or other suitable extraction solvent)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a pressure-equalizing dropping funnel, dissolve 2-acetylthiophene (1.0 eq.) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add bromine (2.1 eq.), either neat or as a solution in acetic acid, dropwise to the stirred solution. Maintain the internal temperature below 20 °C to control the exothermic reaction and minimize side products.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material and mono-brominated intermediate are consumed.
-
Carefully pour the reaction mixture into a beaker of ice-water. A precipitate should form.
-
Stir the slurry and add 10% sodium bisulfite solution dropwise until the reddish-brown color of excess bromine is completely discharged.
-
Collect the crude solid product by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral.
-
If the product does not precipitate, extract the aqueous mixture with dichloromethane (3x). Combine the organic layers, wash with water, 10% sodium bisulfite, water again, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
Procedure:
-
Dissolve the crude 2,2-Dibromo-1-thiophen-2-yl-ethanone in a minimal amount of hot ethanol.
-
If the solution is highly colored, a small amount of activated charcoal can be added, and the solution filtered while hot through a short plug of celite.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.
-
Dry the crystals under vacuum to obtain the pure product.
Visualizations
Caption: A logical workflow for troubleshooting synthesis issues.
References
-
Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]
-
YouTube. mechanism of alpha-halogenation of ketones. [Link]
-
Wikipedia. Ketone halogenation. [Link]
-
ChemTube3D. Acid-Catalysed Bromination of Ketones. [Link]
-
University of Oxford. Halogenation. [Link]
-
Taylor & Francis Online. Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes. [Link]
-
Taylor & Francis Online. Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes. [Link]
-
ResearchGate. How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality? [Link]
-
Wikipedia. Reductive dehalogenation of halo ketones. [Link]
-
ResearchGate. Synthesis of a,a-dihaloketones from alkynes. [Link]
-
Wiley Online Library. Direct Bromination of Ethyl 5-Alkylthiophene-2-carboxylates. [Link]
-
ResearchGate. A novel method for the bromination of thiophenes. [Link]
-
Consensus. Bromination of 2-acetylthiophene and its derivatives. [Link]
-
StudySmarter. Thiophene: Bromination & Reduction. [Link]
-
NIH National Library of Medicine. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. [Link]
-
ResearchGate. Synthesis of α‐monohaloketones from α,α‐dihaloketones via selective dehalogenation. [Link]
-
SciSpace. STUDYING THE REACTION ROUTE OF α, β-DIBROMO KETONE AT PRESENCES OF SOME AMINES. [Link]
- Google Patents. Process for preparing alpha-halo-ketones.
-
Wikipedia. 2-Acetylthiophene. [Link]
-
NIH National Library of Medicine. Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. [Link]
-
ChemSynthesis. 2-bromo-1-thiophen-2-ylethanone. [Link]
-
MDPI. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. [Link]
- Google Patents.
-
PubChem. 2,2-Dibromo-1-(2-chlorophenyl)ethanone. [Link]
-
Organic Syntheses. Intramolecular Coupling for General Synthesis of Backbone Substituted Bicyclo[1.1.1]pentyl Boronates. [Link]
-
PubChem. (2r)-2-Hydroxy-1,2-di(thiophen-2-yl)ethanone. [Link]
-
University of Central Florida. Alkaline-Hydrolysis Of 1,3-Dibromo-1,1-Difluoroalkanes - A 2-Step Vinyl Carboxylation. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Acetylthiophene - Wikipedia [en.wikipedia.org]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. consensus.app [consensus.app]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemtube3d.com [chemtube3d.com]
- 8. youtube.com [youtube.com]
- 9. Halogenation [almerja.com]
- 10. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. studysmarter.co.uk [studysmarter.co.uk]
- 13. tandfonline.com [tandfonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. orgsyn.org [orgsyn.org]
Technical Support Center: Optimization of Reaction Conditions for 2,2-Dibromo-1-thiophen-2-yl-ethanone
Welcome to the technical support center for the synthesis and optimization of 2,2-Dibromo-1-thiophen-2-yl-ethanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile, yet challenging, α,α-dihaloketone. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and achieve optimal results in your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common queries and foundational knowledge crucial for successfully synthesizing 2,2-Dibromo-1-thiophen-2-yl-ethanone.
Q1: What is the fundamental reaction mechanism for the dibromination of 2-acetylthiophene?
A1: The dibromination of 2-acetylthiophene proceeds via an acid-catalyzed α-halogenation mechanism.[1][2][3][4] The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst, which facilitates the formation of an enol intermediate.[1][2] This enol, being electron-rich, acts as a nucleophile and attacks a molecule of elemental bromine (Br₂).[1][2] This process repeats to introduce a second bromine atom at the α-carbon, yielding the desired 2,2-dibromo-1-thiophen-2-yl-ethanone. The acid catalyst is regenerated at the end of the reaction.[5]
Q2: Why is acid catalysis typically preferred over basic conditions for this type of dibromination?
A2: Acid-catalyzed halogenation allows for a more controlled reaction.[3] Under acidic conditions, each successive halogenation is slower than the first because the electron-withdrawing halogen atom decreases the basicity of the carbonyl oxygen, making subsequent protonation and enol formation less favorable.[3] In contrast, under basic conditions, the first halogenation makes the remaining α-hydrogens more acidic, leading to faster subsequent halogenations.[3][6] This can result in a mixture of products, including the haloform reaction, especially with methyl ketones, which is difficult to control.[3][6]
Q3: What are the most common side products observed in this reaction, and how can they be minimized?
A3: The most common side products are the mono-brominated intermediate (2-bromo-1-thiophen-2-yl-ethanone) and unreacted starting material (2-acetylthiophene).[7] Over-bromination leading to ring bromination of the thiophene moiety can also occur, though it is less common under controlled conditions. To minimize these side products, it is crucial to carefully control the stoichiometry of the brominating agent, the reaction temperature, and the reaction time.[7] Using slightly more than two equivalents of bromine can help drive the reaction to completion and minimize the mono-brominated species.
Q4: What are the recommended storage conditions for 2,2-Dibromo-1-thiophen-2-yl-ethanone?
A4: α-Haloketones can be sensitive to moisture and light, which can lead to degradation over time.[8] It is recommended to store 2,2-Dibromo-1-thiophen-2-yl-ethanone in a cool, dry, and dark place, preferably under an inert atmosphere such as argon or nitrogen, to prevent hydrolysis.[8][9] Using a tightly sealed amber glass container is ideal for protecting the compound from light and moisture.[8]
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of 2,2-Dibromo-1-thiophen-2-yl-ethanone.
Problem 1: Low Yield of the Desired Product
Low yields are a frequent issue and can be attributed to several factors.[7]
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC).[10] If starting material is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature. | The kinetics of the reaction may be slower than anticipated due to factors like concentration or temperature. |
| Sub-optimal Reagent Stoichiometry | Ensure that at least 2.1-2.2 equivalents of the brominating agent (e.g., elemental bromine) are used.[10][11] | A slight excess of the brominating agent helps to drive the reaction towards the dibrominated product and consume the mono-brominated intermediate. |
| Decomposition of Product | Avoid excessive heating and prolonged reaction times, which can lead to the degradation of the α,α-dihaloketone. | α-Haloketones can be unstable under harsh conditions, leading to the formation of various byproducts. |
| Loss during Work-up and Purification | During the aqueous work-up, ensure the pH is controlled to prevent hydrolysis. For purification, recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexane is often effective.[10][11] | The product may have some solubility in the aqueous phase, and improper pH can lead to degradation. Recrystallization is an efficient method for purification, but solvent choice is critical to maximize recovery. |
Problem 2: Presence of Significant Impurities
The presence of impurities can complicate purification and affect the utility of the final product.
| Impurity Type | Identification Method | Mitigation Strategy |
| Mono-brominated Intermediate | TLC, GC-MS, ¹H NMR | Increase the equivalents of the brominating agent and/or the reaction time. |
| Unreacted Starting Material | TLC, GC-MS, ¹H NMR | Ensure the reaction goes to completion by monitoring with TLC. Consider a slight increase in temperature if the reaction is sluggish. |
| Ring-Brominated Byproducts | GC-MS, ¹H NMR, ¹³C NMR | Maintain a moderate reaction temperature. The use of a less aggressive brominating agent or a different solvent system may be necessary. Ring bromination is an electrophilic aromatic substitution, which is often favored at higher temperatures or with potent catalysts.[12][13] |
| Residual Solvent | ¹H NMR | Ensure the product is thoroughly dried under vacuum after purification.[11] |
III. Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis and purification of 2,2-Dibromo-1-thiophen-2-yl-ethanone.
Optimized Synthesis Protocol
This protocol is adapted from general procedures for the α-bromination of ketones.[10][11]
Materials:
-
2-Acetylthiophene
-
Elemental Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium Bisulfite (NaHSO₃) solution (saturated)
-
Deionized Water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-acetylthiophene (1 equivalent) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add elemental bromine (2.1 equivalents) dropwise to the stirred solution. Maintain the temperature below 20°C during the addition to control the exothermic reaction and the evolution of hydrogen bromide gas.[11]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker of ice-water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash it with cold water.
-
To quench any unreacted bromine, wash the crude product with a saturated solution of sodium bisulfite until the reddish-brown color disappears.[11]
-
Wash the product again with cold water until the filtrate is neutral.
Purification by Recrystallization
Procedure:
-
Dissolve the crude 2,2-Dibromo-1-thiophen-2-yl-ethanone in a minimal amount of hot ethanol.[11]
-
If the solution has a persistent color, a small amount of activated charcoal can be added, and the solution can be filtered while hot.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate complete crystallization.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the crystals under vacuum to obtain the purified 2,2-Dibromo-1-thiophen-2-yl-ethanone.
IV. Visualized Workflows and Data
Troubleshooting Flowchart
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 4. chemtube3d.com [chemtube3d.com]
- 5. Halogenation [almerja.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2,2-Dibromo-1-(thiophen-2-yl)ethan-1-one | 68672-88-8 [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Bromination - Wordpress [reagents.acsgcipr.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of Crude 2,2-Dibromo-1-thiophen-2-yl-ethanone
As a key intermediate in the synthesis of various pharmaceutical and specialty chemical compounds, the purity of 2,2-Dibromo-1-thiophen-2-yl-ethanone is paramount. Its synthesis, typically via the direct bromination of 1-(thiophen-2-yl)ethanone, can result in a crude product contaminated with starting materials, intermediates, and reaction byproducts. This guide provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven resource for troubleshooting the purification of this valuable building block.
Part 1: Frequently Asked Questions - Understanding Your Crude Product
This section addresses the foundational questions regarding the composition of the crude material. A thorough understanding of potential impurities is the first step toward designing an effective purification strategy.
Q1: What are the most common impurities I can expect in my crude 2,2-Dibromo-1-thiophen-2-yl-ethanone?
The impurity profile is heavily influenced by the specific reaction conditions, such as the brominating agent used (e.g., Br₂, NBS) and reaction time.[1] Based on the typical synthesis pathway, your crude product may contain several common impurities.
| Impurity | Source | Reason for Presence & Impact |
| 1-(Thiophen-2-yl)ethanone | Starting Material | Incomplete reaction. As a ketone, its polarity is similar to the product, which can complicate purification. |
| 2-Bromo-1-thiophen-2-yl-ethanone | Mono-brominated Intermediate | Incomplete second bromination. This is often the major impurity and is structurally very similar to the final product.[1] |
| Tribromo-species | Over-bromination Byproduct | Use of excess brominating agent or prolonged reaction times can lead to this less polar byproduct.[1] |
| Residual Bromine (Br₂) / Brominating Agent | Reagent | Excess reagent not quenched during the workup. Can cause coloration (red/brown) and degrade the product over time. |
| Reaction Solvents (e.g., Acetic Acid, Dichloromethane) | Solvent | Incomplete removal during workup and concentration steps. Acetic acid can make the crude product oily and acidic.[1][2] |
Part 2: Troubleshooting Guide - Selecting Your Purification Strategy
Navigating from a complex crude mixture to a pure compound requires a logical approach. This guide helps you choose the best path based on the characteristics of your material.
Initial Assessment: My crude product is impure. How do I choose the right purification strategy?
Your first step is a quick analysis by Thin Layer Chromatography (TLC). Spot your crude material alongside the starting material (if available) on a silica gel plate and develop it in a solvent system like 8:2 Hexane:Ethyl Acetate. The results will guide your decision-making process as illustrated below.
Caption: Decision workflow for selecting a purification technique.
Q2: My crude product is a dark, oily residue. What should I do first?
An oily or dark appearance often indicates the presence of residual acidic solvent (like acetic acid) or unquenched bromine.
-
Causality: Protic acids can interfere with silica gel chromatography and prevent crystallization.
-
Solution: Before attempting chromatography or recrystallization, perform a workup. Dissolve the crude oil in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate. Wash the organic layer sequentially with a dilute solution of sodium bisulfite (to quench bromine), saturated sodium bicarbonate solution (to neutralize acids), and finally with brine.[1][2] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. This process often yields a solid that is more amenable to further purification.
Q3: My TLC shows multiple spots. How do I select a solvent system for column chromatography?
Column chromatography is the most powerful technique for separating mixtures with multiple components.[3][4]
-
Causality: The principle relies on the differential adsorption of compounds to the stationary phase (silica gel) and their solubility in the mobile phase (eluent).[5]
-
Solution: Use TLC to find the optimal eluent. The goal is to find a solvent system where the desired product has an Rf value of approximately 0.2-0.4.[4] This provides the best balance, ensuring the compound moves down the column but is well-separated from impurities.
| Solvent System (Hexane:Ethyl Acetate) | Observation & Interpretation | Next Step |
| 9:1 | All spots remain at the baseline (Rf ≈ 0). | Increase eluent polarity. |
| 7:3 | Product Rf ≈ 0.3, good separation from a less polar spot (Rf ≈ 0.6) and a more polar spot (Rf ≈ 0.1). | This is an ideal system for the column. |
| 1:1 | All spots are at the top of the plate (Rf > 0.8). | Decrease eluent polarity. |
Q4: I'm trying to recrystallize my product, but it's "oiling out." What's wrong?
"Oiling out" occurs when the solute comes out of the solution as a liquid instead of forming crystals.
-
Causality: This usually happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly. Significant impurities can also disrupt the crystal lattice formation.
-
Solution:
-
Re-heat the solution until the oil redissolves completely.
-
Add a small amount of a co-solvent in which the compound is more soluble to keep it dissolved.
-
Allow the solution to cool much more slowly. Insulate the flask to encourage the formation of nucleation sites and crystal growth.
-
If it still oils out, the impurity level may be too high. Purify by column chromatography first, then recrystallize the resulting cleaner material.[1]
-
Part 3: Detailed Purification Protocols
Protocol 1: Purification by Flash Column Chromatography
This is the recommended method for crude material with significant impurities.
Caption: Standard workflow for flash column chromatography.
Step-by-Step Methodology:
-
Select Solvent System: Based on prior TLC analysis (see Q3), prepare the chosen eluent (e.g., 7:3 Hexane:Ethyl Acetate).
-
Pack the Column: Prepare a slurry of silica gel in the eluent and pour it into the column. Use air pressure to pack the bed firmly and evenly, ensuring there are no cracks or air bubbles.[6]
-
Prepare and Load the Sample: Dissolve the crude 2,2-Dibromo-1-thiophen-2-yl-ethanone in a minimal amount of the eluent or a stronger solvent like DCM. For best results, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column bed.[7]
-
Elute and Collect: Carefully add the eluent to the top of the column and apply gentle, steady pressure. Begin collecting fractions. The less polar impurities will elute first, followed by the desired product, and finally the more polar impurities.
-
Monitor Fractions: Spot each fraction (or every few fractions) on a TLC plate. Visualize the spots under a UV lamp.
-
Combine and Concentrate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified 2,2-Dibromo-1-thiophen-2-yl-ethanone.
Protocol 2: Purification by Recrystallization
This method is ideal for material that is already >90% pure and solid.
Step-by-Step Methodology:
-
Choose a Solvent: The ideal solvent is one in which the compound is highly soluble when hot but poorly soluble when cold. Ethanol or a mixed solvent system like ethyl acetate/hexane are good starting points.[1][2]
-
Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution.
-
Decolorize (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.[1]
-
Crystallize: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[1]
-
Isolate and Dry: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any soluble impurities clinging to the surface. Dry the crystals under vacuum.
Part 4: Advanced FAQs
Q5: How can I confirm the purity and identity of my final product?
Purity should be assessed using a combination of techniques:
-
TLC: A single spot (in multiple solvent systems) is a good indicator of purity.
-
Melting Point: A sharp melting point range that matches the literature value indicates high purity. Impurities typically broaden and depress the melting point.
-
NMR Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation and can reveal impurities that are invisible on TLC. The ¹H NMR spectrum should show characteristic signals for the thiophene ring protons and the single proton at the dibrominated carbon.[8][9]
Q6: What are the stability and storage recommendations for 2,2-Dibromo-1-thiophen-2-yl-ethanone?
This compound is a solid and should be stored in a cool, dry place. Product datasheets recommend storage at 2-8°C or 0-5°C under an inert atmosphere like nitrogen.[10][11] Like many α-halo ketones, it can be sensitive to light and moisture over long periods.
References
-
BenchChem. An In-depth Technical Guide to Potential Impurities in Synthesized 2,2-Dibromo-1-(4-chlorophenyl)ethanone. 1
-
BenchChem. An In-depth Technical Guide on the Synthesis and Characterization of 2,2-Dibromo-1,2-diphenyl-1-ethanone. 2
-
Wikipedia. Column chromatography.
-
University of California, Los Angeles. Column chromatography.
-
ChemicalBook. 2,2-DibroMo-1-thiophen-2-yl-ethanone | 68672-88-8.
-
Sigma-Aldrich. 2,2-Dibromo-1-(thiophen-2-yl)ethan-1-one.
-
Aydın, A., et al. Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. Journal of the Turkish Chemical Society, Section A: Chemistry.
-
Columbia University. Column Chromatography.
-
Magritek. Column Chromatography.
-
Chande, A. Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. University of Iowa.
-
SciSpace. STUDYING THE REACTION ROUTE OF α, β-DIBROMO KETONE AT PRESENCES OF SOME AMINES.
-
ChemSynthesis. 2-bromo-1-thiophen-2-ylethanone.
-
Sigma-Aldrich. 2,2-Dibromo-1-thiophen-2-yl-ethanone.
-
Sigma-Aldrich. 2,2-Dibromo-1-thiophen-2-yl-ethanone | 68672-88-8.
-
Organic Syntheses. Intramolecular Coupling for General Synthesis of Backbone Substituted Bicyclo[1.1.1]pentyl Boronates.
-
AA Blocks. 1-(Thiophen-2-yl)ethanone.
-
Sigma-Aldrich. 2,2-Dibromo-1-(thiophen-2-yl)ethan-1-one | 68672-88-8.
-
Simson Pharma Limited. 1-Thiophen-2-yl-ethanone | CAS No- 88-15-3.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Column chromatography - Wikipedia [en.wikipedia.org]
- 4. web.uvic.ca [web.uvic.ca]
- 5. columbia.edu [columbia.edu]
- 6. aroonchande.com [aroonchande.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. magritek.com [magritek.com]
- 10. 2,2-Dibromo-1-(thiophen-2-yl)ethan-1-one | 68672-88-8 [sigmaaldrich.com]
- 11. 2,2-Dibromo-1-thiophen-2-yl-ethanone | 68672-88-8 [sigmaaldrich.com]
troubleshooting guide for reactions with 2,2-Dibromo-1-thiophen-2-yl-ethanone
Welcome to the technical support center for 2,2-Dibromo-1-thiophen-2-yl-ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and answers to frequently asked questions regarding the use of this versatile reagent in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is 2,2-Dibromo-1-thiophen-2-yl-ethanone and what are its primary applications?
2,2-Dibromo-1-thiophen-2-yl-ethanone is an α,α-dihalo ketone featuring a thiophene ring. Its structure contains a highly electrophilic carbon atom adjacent to the carbonyl group, making it a potent building block in synthetic chemistry.[1][2] Its primary application is in the synthesis of heterocyclic compounds, most notably in the Hantzsch thiazole synthesis to create substituted aminothiazoles, which are important scaffolds in medicinal chemistry.[3][4][5]
Q2: What are the key physicochemical properties and storage recommendations for this compound?
Proper handling and storage are critical to maintaining the integrity of the reagent. Key properties are summarized below.
| Property | Value | Source |
| CAS Number | 68672-88-8 | [6] |
| Molecular Formula | C₆H₄Br₂OS | |
| Appearance | Typically a solid | |
| Purity | Often supplied at ≥95% | |
| Storage | Store at 2-8°C under an inert atmosphere (e.g., nitrogen) |
Causality: The dibromoacetyl group makes the compound susceptible to hydrolysis and other degradation pathways. Storage at low temperatures and under an inert atmosphere minimizes decomposition and preserves its reactivity for consistent experimental results.
Q3: What are the main safety precautions when handling this compound?
2,2-Dibromo-1-thiophen-2-yl-ethanone is a hazardous substance. According to its GHS classification, it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]
Q4: How can I monitor the progress of a reaction involving this starting material?
Thin Layer Chromatography (TLC) is the most common and effective method for real-time reaction monitoring.[3][8]
-
System Setup: Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) that provides good separation between the starting material, intermediates, and the final product.
-
Visualization: The starting material and many thiophene-containing products are UV-active. Staining with potassium permanganate or iodine can also be used for visualization. For more detailed kinetic studies or complex reaction mixtures, advanced techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[9][10]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during reactions with 2,2-Dibromo-1-thiophen-2-yl-ethanone, with a focus on the widely used Hantzsch thiazole synthesis.
Issue 1: Low or No Product Yield
Q: My Hantzsch thiazole synthesis has resulted in a very low yield or has failed completely. What are the potential causes and solutions?
A low or failed yield is one of the most common issues and can stem from several factors. A systematic approach to troubleshooting is essential.
Workflow for Diagnosing Low Yield
Caption: Troubleshooting workflow for low reaction yield.
1. Purity of Reactants:
-
The Problem: The α-haloketone is a sensitive reagent. Impurities in either the 2,2-Dibromo-1-thiophen-2-yl-ethanone or the thioamide/thiourea can lead to significant side reactions, consuming the starting materials.[3][4] The presence of water in the solvent can also be detrimental.
-
The Solution:
-
Verify Purity: Confirm the purity of your starting materials using NMR or melting point analysis. Your 2,2-Dibromo-1-thiophen-2-yl-ethanone should be stored under nitrogen at 2-8°C.
-
Use Anhydrous Solvents: Employ anhydrous solvents, especially if the reaction is sensitive to moisture.[3]
-
2. Reaction Conditions:
-
The Problem: The Hantzsch synthesis often requires specific conditions to proceed efficiently. Inadequate temperature or incorrect reaction time can halt the reaction.
-
The Solution:
-
Temperature: Most Hantzsch syntheses require heating.[4] A common solvent is ethanol, heated to reflux.[5] Monitor the reaction temperature closely.
-
Reaction Time: The reaction should be monitored by TLC to determine the point of completion. A typical reaction time might be 30 minutes to a few hours.[11]
-
3. Stoichiometry:
-
The Problem: While the reaction proceeds in a 1:1 molar ratio, using an equimolar amount of reactants can sometimes result in incomplete consumption of the more expensive α-haloketone.
-
The Solution: It is common practice to use a slight excess (e.g., 1.5 equivalents) of the thioamide or thiourea to ensure the complete conversion of the α-haloketone.[4][11]
4. Work-up Procedure:
-
The Problem: The thiazole product is often an amine and may be soluble in acidic media as its ammonium salt. Improper work-up can lead to significant product loss.
-
The Solution: The product is typically precipitated by neutralizing the acidic reaction mixture with a weak base, such as a sodium carbonate or sodium bicarbonate solution.[4][11] Ensure the pH is adjusted correctly to precipitate the free base before filtration.
Issue 2: Formation of Multiple Products & Side Reactions
Q: My TLC/NMR shows multiple spots/peaks, indicating the formation of byproducts. What are the common side reactions and how can I suppress them?
The high reactivity of the α,α-dihalo ketone means several side reactions are possible.
1. Formation of Isomeric Products:
-
The Problem: When using N-substituted thioureas under acidic conditions, the reaction can yield a mixture of the desired 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[3][12]
-
The Solution: Running the reaction under neutral or basic conditions will strongly favor the formation of the desired 2-aminothiazole product.[3] Adjusting the pH can change the regioselectivity of the cyclization.
2. Reductive Dehalogenation:
-
The Problem: In the presence of certain metals or reducing agents, α-halo ketones can undergo reductive dehalogenation to form the parent ketone or other reduced species.[13]
-
The Solution: Ensure your reaction setup is free from unintended reducing agents. Use high-purity solvents and reagents.
3. Reaction with Solvent:
-
The Problem: Nucleophilic solvents, particularly alcohols like methanol or ethanol used in the Hantzsch synthesis, can potentially react with the highly electrophilic dibromomethyl carbon, although this is usually outcompeted by the thioamide.
-
The Solution: While alcohols are standard solvents, if significant solvent-related byproducts are observed, consider switching to a more inert solvent like dioxane or DMF, though this may require re-optimization of the reaction conditions.
General Reaction Scheme: Hantzsch Thiazole Synthesis
Sources
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,2-DibroMo-1-thiophen-2-yl-ethanone | 68672-88-8 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. Reductive dehalogenation of halo ketones - Wikipedia [en.wikipedia.org]
Technical Support Center: 2,2-Dibromo-1-thiophen-2-yl-ethanone Synthesis
Welcome to the technical support guide for the synthesis of 2,2-Dibromo-1-thiophen-2-yl-ethanone. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this synthesis, aiming to optimize both chemical yield and product purity. The following sections are structured in a question-and-answer format to directly address potential issues encountered during this multi-step halogenation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for 2,2-Dibromo-1-thiophen-2-yl-ethanone?
The most prevalent and direct method is the α-bromination of 2-acetylthiophene. This reaction typically involves treating 2-acetylthiophene with at least two equivalents of a brominating agent, such as elemental bromine (Br₂), in a suitable solvent.[1][2] The reaction proceeds via an acid-catalyzed enol mechanism, where the ketone is converted to its more nucleophilic enol form before reacting with the electrophilic bromine.[3][4]
Q2: Why is precise temperature control critical during the bromination process?
The α-bromination of ketones is a highly exothermic reaction. Without stringent temperature control, typically by using an ice bath (0-5 °C), the reaction rate can accelerate uncontrollably.[1] This can lead to a cascade of undesirable outcomes, including a higher incidence of side reactions, product decomposition, and the formation of dark, tarry byproducts, all of which complicate purification and drastically reduce the final yield.
Q3: What are the most common impurities I should expect?
The impurity profile is generally predictable and stems from incomplete or over-reaction. Key impurities include:
-
Unreacted Starting Material: Residual 2-acetylthiophene.
-
Mono-brominated Intermediate: 2-Bromo-1-thiophen-2-yl-ethanone is the primary intermediate and a common impurity if insufficient brominating agent is used or reaction time is too short.[2]
-
Ring-brominated Byproducts: Although α-bromination is kinetically favored, prolonged reaction times or harsh conditions can lead to electrophilic aromatic substitution on the thiophene ring.[5][6]
Q4: Is an acid catalyst always necessary?
Yes, acid catalysis is fundamental to the mechanism for achieving selective α-bromination over aromatic ring bromination under these conditions.[3][7][8] The acid protonates the carbonyl oxygen, which significantly accelerates the rate-determining step: the formation of the enol tautomer.[3][9] This enol is the active nucleophile that attacks the bromine. Without an acid catalyst, the reaction is impractically slow. Often, the hydrogen bromide (HBr) gas evolved during the reaction provides autocatalysis.
Synthesis Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: My reaction has completed, but I've isolated very little of the desired dibromo-ketone. What are the likely causes?
A: Low yield is a frequent issue that can often be traced back to several key parameters. Follow this diagnostic workflow:
-
Stoichiometry of Bromine: The reaction requires a minimum of two full equivalents of bromine (Br₂) to form the dibrominated product. Using less will result in a mixture dominated by the mono-brominated intermediate and starting material. It is advisable to use a slight excess (e.g., 2.1-2.2 equivalents) to drive the reaction to completion.[1][2]
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion. After the dropwise addition of bromine at low temperature (0-5 °C), the reaction mixture should be stirred for an adequate period (e.g., 2-3 hours) at room temperature to ensure the second bromination occurs.[2] Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Quenching and Workup: Premature or improper quenching can lead to product loss. After the reaction is complete, the excess bromine must be neutralized. This is typically done by adding a reducing agent like a saturated solution of sodium bicarbonate or a dilute solution of sodium bisulfite until the characteristic reddish-brown color of bromine disappears.[1][2] Failure to neutralize can lead to continued, uncontrolled reactions during workup.
-
Solvent Choice: The choice of solvent is critical. Glacial acetic acid is a common and effective solvent as it is polar enough to dissolve the starting material and facilitates the enolization mechanism.[2] Dichloromethane can also be used.[1] Using an inappropriate solvent can hinder the reaction.
Problem 2: Product is Impure and Contaminated with Mono-brominated Intermediate
Q: My NMR analysis shows a significant amount of 2-Bromo-1-thiophen-2-yl-ethanone alongside my desired product. How can I improve the purity?
A: This is a classic sign of incomplete reaction. The first bromination is typically faster than the second. The electron-withdrawing effect of the first bromine atom deactivates the carbonyl group slightly, making the second enolization and subsequent bromination slower.[7]
-
Increase Bromine Equivalents: The most direct solution is to increase the stoichiometry of bromine to ensure enough is present for the second substitution. Using 2.2 equivalents is a good starting point.
-
Extend Reaction Time: Allow the reaction to stir for a longer period at room temperature after the initial addition. Use TLC to track the disappearance of the mono-brominated spot.
-
Purification Strategy: If the impurity persists, purification by recrystallization is highly effective. The dibromo product is typically more crystalline and less soluble than the mono-bromo intermediate. A solvent system like ethanol, or a mixture of ethyl acetate and hexane, can be used to selectively crystallize the desired product.[1][2]
Problem 3: The Final Product is a Dark, Oily, or Tarry Substance
Q: Instead of a crystalline solid, my final product is a dark, intractable oil. What causes this decomposition?
A: The formation of dark, tarry materials is usually indicative of side reactions and product degradation, often caused by poor temperature and reaction control.
-
Uncontrolled Exotherm: As mentioned, the reaction is highly exothermic. If bromine is added too quickly, the temperature will spike, leading to polymerization and decomposition of the electron-rich thiophene ring. The solution is slow, dropwise addition of the bromine solution while maintaining the flask in an ice bath.[1]
-
Excess Bromine and HBr: The hydrogen bromide (HBr) gas produced is a strong acid that can catalyze degradation pathways if not managed. Similarly, unquenched excess bromine can promote oxidative side reactions. Ensure an efficient workup procedure to neutralize both HBr (with bicarbonate) and excess Br₂ (with bisulfite or thiosulfate).[10]
-
Light Sensitivity: Thiophene and its derivatives can be sensitive to light. Performing the reaction in a flask wrapped in aluminum foil can sometimes prevent the formation of colored impurities.
Experimental Protocols & Data
Table 1: Key Reaction Parameter Optimization
| Parameter | Sub-Optimal Condition | Recommended Condition | Rationale & Expected Outcome |
| Bromine (Br₂) Equiv. | < 2.0 | 2.1 - 2.2 | Ensures complete conversion to the dibrominated product, minimizing mono-bromo impurity.[2] |
| Addition Temperature | > 10 °C / Room Temp. | 0 - 5 °C (Ice Bath) | Prevents uncontrolled exotherm, reducing side reactions and tar formation.[1] |
| Solvent | Non-polar (e.g., Hexane) | Glacial Acetic Acid, Dichloromethane | Promotes the necessary enolization and keeps reactants/intermediates in solution.[1][2] |
| Workup Quench | Water only | 1. NaHCO₃ or NaHSO₃ soln. 2. Water | Neutralizes excess Br₂ and acidic HBr, preventing further reaction and degradation during extraction.[1][2] |
Protocol 1: Synthesis of 2,2-Dibromo-1-thiophen-2-yl-ethanone
Materials:
-
2-Acetylthiophene
-
Elemental Bromine (Br₂)
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-acetylthiophene (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly, add a solution of bromine (2.2 eq) in glacial acetic acid dropwise to the stirred ketone solution over 30-45 minutes. Maintain the internal temperature below 10 °C. HBr gas will evolve; ensure adequate ventilation in a fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours. Monitor the reaction's progress by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing ice-water.
-
Carefully quench the excess bromine by slowly adding saturated sodium bicarbonate solution until the reddish-brown color disappears and effervescence ceases.
-
Extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude product obtained from Protocol 1 in a minimal amount of hot ethanol or an ethyl acetate/hexane mixture.[1][2]
-
If the solution is highly colored, a small amount of activated charcoal can be added, and the solution can be filtered while hot through a celite plug.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain pure 2,2-Dibromo-1-thiophen-2-yl-ethanone.
Diagrams and Workflows
Reaction Mechanism
Caption: Acid-catalyzed α-bromination mechanism.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]
-
Gaonkar, A. V., et al. (2011). Studies on the mechanism of acid-catalyzed bromination of a hindered alkyl aryl ketone: 2,4,6-trimethylacetophenone. Journal of the American Chemical Society, 133(4), 834–843. Retrieved from [Link]
-
Wikipedia. (n.d.). Ketone halogenation. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 6.2 Halogenation of the α-Carbon. Organic Chemistry II. Retrieved from [Link]
-
Pearson Education. (n.d.). A ketone undergoes acid-catalyzed bromination... Study Prep. Retrieved from [Link]
-
Consensus. (1973). Bromination of 2-acetylthiophene and its derivatives. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Hopemax. (2025). What are the common synthesis methods for 2 - Acetylthiophene? Blog. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Bromination on the aromatic ring vs aliphatic chain. Retrieved from [Link]
-
Michigan State University, Department of Chemistry. (n.d.). Reactions of Aromatic Compounds. Retrieved from [Link]
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2020). How to perform a Bromination reaction on a thiophene derivative...? Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 8. 6.2 Halogenation of the α-Carbon – Organic Chemistry II [kpu.pressbooks.pub]
- 9. A ketone undergoes acid-catalyzed bromination, acid-catalyzed chl... | Study Prep in Pearson+ [pearson.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Stereospecific Synthesis of 2,2-Dibromo-1-thiophen-2-yl-ethanone Analogs
Welcome to the technical support center for the stereospecific synthesis of 2,2-Dibromo-1-thiophen-2-yl-ethanone analogs. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these challenging yet valuable compounds. Here, we address common experimental hurdles with in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical laboratory experience.
I. Troubleshooting Guide: Navigating Common Experimental Challenges
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during the synthesis of 2,2-dibromo-1-thiophen-2-yl-ethanone and its analogs.
Issue 1: Incomplete or Low Conversion to the Dibrominated Product
Question: My reaction stalls after the formation of the mono-bromo ketone, or I observe a significant amount of unreacted starting material. What factors could be contributing to this low conversion to the desired 2,2-dibromo product?
Answer: Incomplete conversion is a frequent challenge in the α,α-dibromination of ketones. Several factors can be at play, primarily related to the reaction conditions and the nature of the starting material.
-
Insufficient Brominating Agent: Ensure you are using at least two equivalents of the brominating agent (e.g., Br₂ or N-bromosuccinimide). Stoichiometry is critical for driving the reaction to the dibrominated product.
-
Reaction Time and Temperature: The second bromination step is often slower than the first due to the electron-withdrawing effect of the initial bromine atom, which deactivates the enol or enolate intermediate.[1][2] Consider extending the reaction time or cautiously increasing the temperature. Monitor the reaction progress closely using techniques like TLC or GC-MS to avoid the formation of degradation products.
-
Catalyst Deactivation (for Acid-Catalyzed Reactions): In acid-catalyzed brominations, which proceed through an enol intermediate, the generation of HBr as a byproduct can, in some cases, inhibit the catalyst or lead to side reactions.[3][4][5] While acidic conditions are generally preferred for controlled monohalogenation, driving the reaction to completion for dibromination may require careful control of the acid concentration or the use of a scavenger for the HBr produced.[1]
-
Solvent Effects: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like dichloromethane (DCM) or polar protic solvents like acetic acid are commonly used. Acetic acid can act as both a solvent and a catalyst.[4] If you are experiencing low conversion in a non-polar solvent, switching to a more polar medium could enhance the reaction rate.
Issue 2: Formation of Multiple Byproducts, Including Ring Bromination
Question: I am observing the formation of several unexpected byproducts in my reaction mixture, including what appears to be bromination on the thiophene ring. How can I improve the selectivity for the desired α,α-dibromination?
Answer: The thiophene ring is susceptible to electrophilic aromatic substitution, and under certain conditions, bromination of the ring can compete with the desired α-bromination of the ketone.[6][7]
-
Control of Reaction Conditions: Overly harsh reaction conditions (e.g., high temperatures, prolonged reaction times, or excess brominating agent) can promote ring bromination.[8] It is crucial to carefully control these parameters. The use of N-bromosuccinimide (NBS) in a suitable solvent like acetic acid can sometimes offer better regioselectivity compared to elemental bromine.[9]
-
Lewis Acid Catalysis: For substrates prone to ring bromination, "catalyst swamping conditions" using a Lewis acid like aluminum chloride (AlCl₃) can direct bromination to the 4-position of the thiophene ring, away from the more activated 5-position.[7] However, for α,α-dibromination, this might not be the desired outcome. A careful choice of catalyst and conditions is paramount.
-
Protecting Groups: If ring bromination is a persistent issue, consider the use of a temporary protecting group on the thiophene ring, although this adds extra steps to the synthesis.
Issue 3: Difficulty in Purifying the 2,2-Dibromo-1-thiophen-2-yl-ethanone Product
Question: The crude product is an oily mixture, and I'm struggling to isolate the pure 2,2-dibromo-1-thiophen-2-yl-ethanone. What purification strategies are most effective?
Answer: The purification of α,α-dibromo ketones can be challenging due to their reactivity and the often-similar polarities of the starting material, mono-bromo intermediate, and the desired product.
-
Column Chromatography: Silica gel column chromatography is a common purification method. A non-polar eluent system, such as a hexane/ethyl acetate gradient, is typically effective.[10] Due to the potential for decomposition on silica, it is advisable to use a less acidic grade of silica or to neutralize it with a small amount of a non-nucleophilic base like triethylamine in the eluent.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.[10] Experiment with different solvent systems, starting with a solvent in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Aqueous Work-up: A thorough aqueous work-up is crucial to remove any unreacted brominating agent and acidic byproducts. Washing the organic layer with a solution of sodium bisulfite or sodium thiosulfate will quench any excess bromine. A subsequent wash with a mild base like sodium bicarbonate will neutralize any acidic components.
Issue 4: Product Decomposition During or After Purification
Question: My purified 2,2-dibromo-1-thiophen-2-yl-ethanone appears to be unstable and decomposes over time. How can I improve its stability?
Answer: α,α-Dihalo ketones are known to be reactive compounds and can be susceptible to degradation, especially in the presence of light, heat, or nucleophiles.[11]
-
Storage Conditions: Store the purified product at low temperatures (e.g., in a freezer) and protected from light. Storing it under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent oxidative degradation.
-
Avoid Nucleophiles: Be mindful that these compounds are potent alkylating agents and will react with nucleophiles.[12] Ensure that all storage containers and handling equipment are free from nucleophilic contaminants.
-
pH Control: Traces of acid or base can catalyze decomposition pathways. Ensure the product is thoroughly neutralized and free of any residual reagents from the work-up.
II. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed α,α-dibromination of 1-thiophen-2-yl-ethanone?
A1: The acid-catalyzed α,α-dibromination of a ketone like 1-thiophen-2-yl-ethanone proceeds through the formation of an enol intermediate.[3][4][5] The mechanism can be summarized in the following steps:
-
Protonation of the Carbonyl: The carbonyl oxygen is protonated by the acid catalyst, which increases the acidity of the α-protons.[4]
-
Enol Formation: A weak base (like the solvent or another molecule of the ketone) removes an α-proton, leading to the formation of the nucleophilic enol tautomer.[3][5]
-
First Bromination: The electron-rich double bond of the enol attacks a molecule of bromine (Br₂), forming the α-mono-bromo ketone and releasing HBr.[4]
-
Second Enolization and Bromination: The process repeats, with the α-mono-bromo ketone undergoing enolization and subsequent reaction with another molecule of bromine to yield the α,α-dibromo ketone.[1]
Q2: Are there any stereospecific methods for the synthesis of chiral 2,2-dibromo-1-thiophen-2-yl-ethanone analogs?
A2: Achieving stereospecificity in the α,α-dibromination of ketones is a significant challenge because the reaction typically proceeds through a planar enol or enolate intermediate, which leads to racemization if a chiral center is formed at the α-position.[3] However, recent advances in asymmetric catalysis offer potential strategies:
-
Chiral Catalysts: The use of chiral catalysts, such as chiral phosphoric acids or chiral amine-based organocatalysts, has shown promise in the enantioselective α-halogenation of ketones.[13][14][15] These catalysts can create a chiral environment around the enol or enolate intermediate, directing the approach of the electrophilic halogenating agent to one face of the molecule.
-
Chiral Auxiliaries: Another approach involves the use of a chiral auxiliary attached to the starting material. The auxiliary can direct the stereochemical outcome of the bromination steps, and can then be removed in a subsequent step.
It is important to note that developing a highly stereospecific method for a particular substrate often requires significant optimization of the catalyst, solvent, temperature, and brominating agent.
Q3: What are the key safety precautions to consider when working with bromine and α,α-dibromo ketones?
A3: Both bromine and α,α-dibromo ketones are hazardous materials and must be handled with appropriate safety precautions.
-
Bromine (Br₂): Bromine is highly corrosive, toxic, and volatile. Always handle liquid bromine in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Have a bromine spill kit readily available.
-
α,α-Dibromo Ketones: These compounds are potent lachrymators and alkylating agents, meaning they can cause severe irritation to the eyes, skin, and respiratory tract, and may have mutagenic properties.[12] Handle these compounds with extreme care, always within a fume hood, and with appropriate PPE. Avoid inhalation of dust or vapors and prevent skin contact.
-
Waste Disposal: Dispose of all chemical waste containing bromine or α,α-dibromo ketones according to your institution's hazardous waste disposal procedures.
III. Experimental Protocols & Data
General Protocol for the α,α-Dibromination of 1-thiophen-2-yl-ethanone
This is a general procedure and may require optimization for specific analogs.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 1-thiophen-2-yl-ethanone (1.0 eq.) in glacial acetic acid.
-
Addition of Bromine: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of bromine (2.1 eq.) in glacial acetic acid from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Work-up: Pour the reaction mixture into a separatory funnel containing cold water and extract with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Quenching and Neutralization: Wash the organic layer sequentially with a saturated aqueous solution of sodium bisulfite (to quench excess bromine), a saturated aqueous solution of sodium bicarbonate (to neutralize the acetic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Quantitative Data Summary
| Parameter | Typical Value/Range | Reference |
| Stoichiometry (Bromine) | 2.0 - 2.2 equivalents | [16] |
| Reaction Temperature | 0 °C to room temperature | [16] |
| Reaction Time | 1 - 6 hours | [16] |
| Typical Yield | 60 - 85% (after purification) | Varies with substrate |
IV. Visualizing the Workflow
Workflow for the Synthesis and Purification
Caption: A typical workflow for the synthesis and purification of 2,2-dibromo-1-thiophen-2-yl-ethanone.
Mechanistic Pathway of Acid-Catalyzed Dibromination
Caption: Simplified mechanistic pathway for the acid-catalyzed dibromination of 1-thiophen-2-yl-ethanone.
V. References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Bruice, P. Y. (2016). Organic Chemistry (8th ed.). Pearson.
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
-
Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
-
Paquette, L. A. (Ed.). (1995). Encyclopedia of Reagents for Organic Synthesis. Wiley.
-
List, B. (2007). Asymmetric Organocatalysis. Springer.
-
Trost, B. M., & Fleming, I. (Eds.). (1991). Comprehensive Organic Synthesis. Pergamon Press.
-
Berkessel, A., & Groger, H. (2005). Asymmetric Organocatalysis: From Biomimetic Concepts to Applications in Asymmetric Synthesis. Wiley-VCH.
-
Eicher, T., Hauptmann, S., & Speicher, A. (2013). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications (3rd ed.). Wiley-VCH.
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
-
Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis: Targets, Strategies, Methods. Wiley-VCH.
-
Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations (2nd ed.). Wiley-VCH.
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley.
-
Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley.
-
Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry (3rd ed.). Elsevier.
-
Slocum, D. W., & Gierer, P. L. (1971). Directed metallation. A new synthetic method. Journal of Organic Chemistry, 36(26), 4120–4121.
-
Tidwell, T. T. (2005). Ketenes. In The Chemistry of Ketenes, Allenes and Related Compounds (pp. 339-375). Wiley.
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925.
-
MacMillan, D. W. C. (2008). The advent and development of organocatalysis. Nature, 455(7211), 304–308.
-
Patai, S. (Ed.). (1982). The Chemistry of Halides, Pseudo-halides and Azides. Wiley.
-
House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin.
-
Stork, G., & Zhao, K. (1989). The stereochemistry of the reaction of chiral lithium enolates with aldehydes. Journal of the American Chemical Society, 111(15), 5745–5746.
-
Evans, D. A. (1988). Stereoselective alkylation reactions of chiral metal enolates. In Asymmetric Synthesis (Vol. 3, pp. 1–110). Academic Press.
Sources
- 1. 6.2 Halogenation of the α-Carbon – Organic Chemistry II [kpu.pressbooks.pub]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Designing new chiral ketone catalysts. Asymmetric epoxidation of cis-olefins and terminal olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2,2-Dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 2,2-Dibromo-1-thiophen-2-yl-ethanone during storage and handling
An In-depth Technical Guide to the Stability of 2,2-Dibromo-1-thiophen-2-yl-ethanone
Technical Support Center: Troubleshooting and Best Practices
Welcome to the technical support guide for 2,2-Dibromo-1-thiophen-2-yl-ethanone (CAS No. 68672-88-8). This document provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and managing the stability of this valuable synthetic intermediate. As a highly reactive α-haloketone, its proper handling and storage are paramount to ensuring experimental reproducibility and success.[1][2][3] This guide is structured in a question-and-answer format to directly address common issues and provide actionable solutions.
Frequently Asked Questions (FAQs): Storage and Handling Fundamentals
Question 1: What are the optimal storage conditions for 2,2-Dibromo-1-thiophen-2-yl-ethanone?
To ensure maximum shelf-life and prevent degradation, the compound should be stored under controlled conditions. Commercial suppliers recommend refrigeration at 2-8°C , and for longer-term storage, freezer temperatures of -20°C are advisable.[4][5] Crucially, the compound should be stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light by using an amber glass vial or by wrapping the container in foil.[4][6]
Question 2: Why is an inert atmosphere and protection from light so critical?
The necessity for these conditions is rooted in the compound's chemical structure:
-
α,α-Dibromo Ketone Moiety: This functional group contains two highly electrophilic carbon centers (the carbonyl carbon and the α-carbon bearing the bromines), making it susceptible to nucleophilic attack.[3][7] Atmospheric moisture (a nucleophile) can initiate hydrolysis.
-
Thiophene Ring: Thiophene and its derivatives can be sensitive to light and air (oxygen).[6][8] Prolonged exposure can lead to photodegradation or oxidation of the sulfur atom, potentially forming S-oxides, which alters the compound's reactivity.[8]
Storing the compound under an inert, dry, and dark environment directly mitigates these primary degradation pathways.
Question 3: What are the common visual or physical signs of degradation?
While analytical confirmation is always necessary, visual inspection can provide the first clues of instability. Drawing from experience with related thiophene ketones, signs of potential degradation include:[8][9]
-
Color Change: A noticeable shift from a white or off-white solid to yellow or brown.
-
Change in Texture: Clumping or caking of the solid, which may indicate moisture absorption and hydrolysis.
-
Inconsistent Solubility: Difficulty dissolving in a solvent in which it was previously soluble.
If any of these signs are observed, a purity check is strongly recommended before use.
Question 4: How does the purity of 2,2-Dibromo-1-thiophen-2-yl-ethanone impact its use in synthesis?
Using a degraded sample can lead to several experimental failures:
-
Lower Yields: The actual concentration of the active reagent is lower than calculated.
-
Side Reactions: Degradation products can interfere with the reaction, leading to a complex mixture of unexpected byproducts. For instance, a hydrolyzed byproduct could react with organometallic reagents or bases, consuming them and halting the desired reaction.
-
Non-reproducible Results: The level of degradation can vary over time, leading to inconsistent outcomes between experiments.
Troubleshooting Guide: Addressing Experimental Challenges
This section addresses specific problems that may arise during experimentation, linking them to potential stability issues with the starting material.
Scenario 1: My reaction yield is significantly lower than expected or has failed completely.
-
Potential Cause: The most probable cause is the degradation of your 2,2-Dibromo-1-thiophen-2-yl-ethanone, reducing the amount of active starting material.
-
Troubleshooting Steps:
-
Verify Purity: Before starting your reaction, analyze the starting material using TLC, HPLC, or NMR. Compare the results to a reference standard or the certificate of analysis.
-
Look for Degradation Products: On a TLC plate, degradation products, such as the hydrolyzed glyoxylic acid derivative, will likely appear as more polar spots (lower Rf value). In HPLC, they will have shorter retention times.
-
Use a Fresh Sample: If degradation is confirmed, use a new, unopened bottle of the reagent or a freshly purified batch.
-
Scenario 2: My NMR spectrum of the starting material shows unexpected peaks.
-
Potential Cause: The compound has partially degraded during storage. The presence of moisture is a likely culprit, leading to hydrolysis.
-
Identifying the Impurity: The primary hydrolysis product would be thiophene-2-glyoxylic acid (or its hydrate), which could subsequently decarboxylate to thiophene-2-carboxylic acid under certain conditions. Look for signals corresponding to a carboxylic acid proton (a broad singlet, often >10 ppm) or a new set of aromatic signals corresponding to a different thiophene derivative.
-
Action Plan: If the impurity level is low (<5%), you may be able to proceed, but be aware that it could affect your reaction. For higher levels of impurity, purification by recrystallization (if a suitable solvent system can be found) or acquiring a new batch is necessary.
Scenario 3: The solid reagent has turned yellow and appears clumpy.
-
Potential Cause: This indicates both moisture absorption (clumping) and likely chemical degradation (yellowing), possibly from a combination of hydrolysis and photolytic or oxidative stress.[8][9]
-
Immediate Action: Do not assume the material is usable. Its purity is highly suspect.
-
Recommendation: Perform an immediate purity assessment as described in Protocol B . It is safest to discard the material according to your institution's safety guidelines and procure a fresh supply.[10][11]
Summary of Stability Factors and Mitigation
| Factor | Potential Effect | Recommended Mitigation Strategy |
| Moisture/Humidity | Hydrolysis of the dibromo-ketone group. | Store in a tightly sealed container with a desiccant; handle under an inert, dry atmosphere (glove box).[9] |
| Oxygen | Oxidation of the thiophene ring.[8] | Store under an inert atmosphere (Nitrogen/Argon); degas solvents before use.[4] |
| Temperature | Accelerates all degradation pathways. | Store at recommended refrigerated (2-8°C) or freezer (-20°C) temperatures.[4][5] |
| Light | Can initiate photodegradation of the thiophene ring.[6][8] | Store in amber vials or wrap containers in aluminum foil to protect from light.[9] |
| Basic Conditions | Can promote elimination or Favorskii rearrangement.[7] | Avoid contact with basic substances during storage. |
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for unexpected experimental results.
Experimental Protocols
Protocol A: Standard Operating Procedure for Safe Storage and Handling
This protocol minimizes exposure to atmospheric contaminants and ensures user safety.
-
Receiving and Initial Storage:
-
Dispensing the Reagent:
-
All handling must be performed inside a certified chemical fume hood. [10][11] * Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. [12][13] * Allow the container to equilibrate to room temperature in a desiccator for at least 30 minutes before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
If possible, perform the transfer in a glove box under a positive pressure of nitrogen or argon.
-
If a glove box is not available, briefly flush the headspace of the container with a gentle stream of dry nitrogen before and after dispensing the required amount.
-
Use clean, dry spatulas and weighing vessels.
-
-
Resealing and Storage:
-
After dispensing, securely seal the container cap, ensuring the threads are clean. For extra protection, wrap the cap with Parafilm®.
-
Return the container to its designated cold storage location promptly.
-
Protocol B: Purity Assessment by Reverse-Phase HPLC-UV
This method provides a quantitative assessment of purity and detects the presence of more polar degradation products.
-
Instrumentation and Materials:
-
HPLC system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Sample diluent: Acetonitrile.
-
-
Sample Preparation:
-
Accurately prepare a stock solution of 2,2-Dibromo-1-thiophen-2-yl-ethanone at approximately 1.0 mg/mL in the sample diluent.
-
From the stock, prepare a working solution at approximately 0.1 mg/mL.
-
Filter the working solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 254 nm.
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 50% B
-
18-20 min: 50% B (re-equilibration)
-
-
-
Data Analysis:
-
The main peak corresponding to the pure compound should be sharp and symmetrical.
-
Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.
-
The presence of significant peaks at earlier retention times suggests the formation of more polar degradation products (e.g., from hydrolysis). A purity level below 95% warrants caution and may necessitate purification or replacement of the reagent.
-
References
-
Pace, V., Castoldi, L., & Holzer, W. Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. Organic Chemistry Portal. [Link]
-
De Kimpe, N. The Chemistry of α-Haloketones, α-Haloaldehydes and α-Holoimines. Request PDF. [Link]
-
Wikipedia. α-Halo ketone. [Link]
-
Ghorbani-Vaghei, R., & Karimi-Nami, R. Synthetic Access to Aromatic α-Haloketones. National Institutes of Health (PMC). [Link]
-
Al-Zaydi, A. A. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. National Institutes of Health (PMC). [Link]
-
BIOFOUNT. 2,2-Dibromo-1-thiophen-2-yl-ethanone Product Page. [Link]
-
Capot Chemical Co., Ltd. MSDS of 2-bromo-1-(thiophen-3-yl)ethan-1-one. [Link]
-
AA Blocks. 1-(Thiophen-2-yl)ethanone Product Page. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,2-Dibromo-1-(thiophen-2-yl)ethan-1-one | 68672-88-8 [sigmaaldrich.com]
- 5. 10531-41-6|2-Bromo-1-(thiophen-2-yl)ethanone|BLD Pharm [bldpharm.com]
- 6. aablocks.com [aablocks.com]
- 7. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Purity Assessment of 2,2-Dibromo-1-thiophen-2-yl-ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
2,2-Dibromo-1-thiophen-2-yl-ethanone is a vital building block in medicinal chemistry. The presence of impurities, even in trace amounts, can have significant repercussions on the yield, purity, and safety of the final API. Therefore, rigorous analytical control is not merely a regulatory requirement but a scientific necessity. This guide will compare the most effective analytical techniques for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The primary synthetic route to 2,2-Dibromo-1-thiophen-2-yl-ethanone involves the bromination of 2-acetylthiophene. This process can lead to several potential impurities that must be effectively separated and quantified.
Potential Process-Related Impurities:
-
Starting Material: 2-Acetylthiophene
-
Mono-brominated Intermediate: 2-Bromo-1-thiophen-2-yl-ethanone
-
Isomeric Impurities: Bromination at other positions of the thiophene ring
-
Over-brominated Byproducts: 2,2,2-Tribromo-1-thiophen-2-yl-ethanone
-
Residual Solvents and Reagents
The choice of analytical methodology is dictated by the need to resolve the main component from these potential impurities with adequate sensitivity, precision, and accuracy.
Chromatographic Purity Assessment: HPLC vs. GC-MS
Chromatographic techniques are the workhorses of purity analysis, offering high-resolution separation of complex mixtures. The choice between HPLC and GC-MS depends largely on the volatility and thermal stability of the analyte and its impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds. For 2,2-Dibromo-1-thiophen-2-yl-ethanone, a reversed-phase HPLC method with UV detection is highly effective.
Causality Behind Experimental Choices:
-
Reversed-Phase (C18 column): The non-polar nature of the stationary phase is well-suited for the separation of the relatively non-polar 2,2-Dibromo-1-thiophen-2-yl-ethanone and its organic impurities.
-
Mobile Phase Gradient: A gradient of a polar solvent (e.g., water with a small amount of acid to improve peak shape) and a less polar organic solvent (e.g., acetonitrile or methanol) allows for the efficient elution of compounds with a range of polarities, from the more polar starting material to the less polar dibrominated product.
-
UV Detection: The thiophene ring and the carbonyl group are strong chromophores, making UV detection a sensitive and reliable method for quantification. The detection wavelength is chosen at the absorption maximum of the analyte for optimal sensitivity.
Experimental Protocol: HPLC-UV Method
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 80% B
-
15-17 min: 80% B
-
17-17.1 min: 80% to 50% B
-
17.1-20 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water to a concentration of 0.5 mg/mL.[1]
Trustworthiness through Validation (ICH Q2(R1)):
This method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2][3][4][5] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its potential impurities. This is demonstrated by spiking the sample with known impurities and showing that they are well-resolved from the main peak.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically established over a range of 50-150% of the nominal sample concentration.
-
Accuracy: The closeness of the test results to the true value. This is determined by recovery studies.
-
Precision: The degree of scatter between a series of measurements. This is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.
Caption: Workflow for HPLC Purity Assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For 2,2-Dibromo-1-thiophen-2-yl-ethanone, GC-MS provides not only quantification but also structural information about the impurities, which is invaluable for their identification.
Causality Behind Experimental Choices:
-
Split Injection: A split injection is used to introduce a small, representative portion of the sample onto the column, preventing column overload and ensuring sharp peaks.
-
DB-5ms Column: A low-polarity 5% phenyl-methylpolysiloxane stationary phase provides good separation for a wide range of semi-volatile compounds, including halogenated ketones.
-
Temperature Programming: A temperature ramp is employed to ensure the efficient elution of both the more volatile starting material and the less volatile dibrominated product and potential byproducts.
-
Mass Spectrometric Detection: Provides high selectivity and sensitivity. The mass spectrum of each eluting compound serves as a "fingerprint," allowing for positive identification by comparison to spectral libraries or through interpretation of fragmentation patterns.
Experimental Protocol: GC-MS Method
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp to 280°C at 15°C/min
-
Hold at 280°C for 10 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-400 amu
-
Sample Preparation: Accurately weigh approximately 50 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.[1]
Trustworthiness through Validation (ICH Q2(R1)):
Similar to HPLC, the GC-MS method must be validated for its intended purpose. The mass spectrometer's ability to provide structural information greatly enhances the specificity of the method. The characteristic isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) in the mass spectra of bromine-containing compounds provides a definitive marker for their identification.
Caption: Workflow for GC-MS Purity and Impurity Profiling.
Spectroscopic Purity Assessment: Quantitative NMR (qNMR)
Quantitative NMR (qNMR) has emerged as a powerful primary method for purity determination.[6][7][8] Unlike chromatographic techniques that provide a relative purity based on peak area percentages, qNMR can determine the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration.
Causality Behind Experimental Choices:
-
Internal Standard: A certified internal standard (e.g., maleic acid, dimethyl sulfone) is chosen that has a simple spectrum with at least one signal that is well-resolved from all signals of the analyte and its impurities.
-
Relaxation Delay (d1): A sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) is crucial to ensure that all nuclei have fully relaxed between pulses, which is essential for accurate integration.
-
1H NMR: Proton NMR is typically used due to its high sensitivity and the near 100% natural abundance of the 1H isotope.
Experimental Protocol: 1H-qNMR Method
-
Instrumentation: 400 MHz or higher NMR spectrometer
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the 2,2-Dibromo-1-thiophen-2-yl-ethanone sample into an NMR tube.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube.
-
Add a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., DMSO-d6) to the NMR tube and dissolve the contents completely.
-
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (this should be determined experimentally for the specific sample and solvent).
-
Number of Scans: 16-32 (to achieve adequate signal-to-noise).
-
-
Data Processing:
-
Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Carefully phase and baseline correct the spectrum.
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
Purity Calculation:
The purity of the analyte is calculated using the following equation:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / manalyte) * (mstd / MWstd) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Trustworthiness of qNMR:
The accuracy of qNMR is directly traceable to the purity of the certified internal standard. The method is considered a primary ratio method of measurement, and when performed correctly, it can provide highly accurate and precise purity values without the need for a reference standard of the analyte itself.
Caption: Workflow for Absolute Purity Determination by qNMR.
Comparative Analysis and Data Presentation
The following table summarizes the key performance characteristics of each analytical method for the purity assessment of 2,2-Dibromo-1-thiophen-2-yl-ethanone.
| Parameter | HPLC-UV | GC-MS | 1H-qNMR |
| Principle | Partition chromatography with UV detection | Gas phase separation with mass detection | Nuclear magnetic resonance |
| Primary Use | Quantitative purity and impurity profiling | Qualitative and quantitative impurity profiling | Absolute purity determination |
| Selectivity | Good, dependent on chromatographic resolution | Excellent, based on both retention time and mass spectrum | Excellent, based on unique chemical shifts |
| Sensitivity | High (ng range) | Very high (pg range) | Moderate (µg-mg range) |
| Precision | High (<1% RSD) | High (<2% RSD) | Very high (<0.5% RSD) |
| Accuracy | High, dependent on reference standard | High, dependent on reference standard | Very high, traceable to certified internal standard |
| Sample Throughput | High | Moderate | Moderate |
| Structural Info. | Limited (retention time) | Yes (mass spectrum) | Yes (chemical shifts, coupling constants) |
Representative Analytical Data (Illustrative)
-
HPLC: A typical chromatogram would show a major peak for 2,2-Dibromo-1-thiophen-2-yl-ethanone, with smaller, well-resolved peaks for 2-acetylthiophene and 2-bromo-1-thiophen-2-yl-ethanone at earlier retention times.
-
GC-MS: The total ion chromatogram would show similar separation to HPLC. The mass spectrum of the main peak would exhibit a characteristic molecular ion cluster with the isotopic pattern of two bromine atoms.
-
1H NMR: The 1H NMR spectrum of 2,2-Dibromo-1-thiophen-2-yl-ethanone is expected to show signals for the thiophene protons and a singlet for the proton at the dibrominated carbon. For the closely related isomer, 2,2-dibromo-1-(thiophen-3-yl)ethanone, the proton chemical shifts are reported as δ 8.01 (d, J = 3.6 Hz, 1H), 7.79 (d, J = 5.2 Hz, 1H), 7.21 (t, J = 4.4 Hz, 1H), and 6.50 (s, 1H).[2] The 13C NMR shows signals at δ 179.8, 136.5, 136.4, 134.7, 128.5, and 38.9.[2]
Conclusion and Recommendations
The comprehensive purity assessment of 2,2-Dibromo-1-thiophen-2-yl-ethanone requires a multi-faceted analytical approach.
-
HPLC-UV is the recommended method for routine quality control due to its high throughput, precision, and robustness for quantifying the main component and known impurities.
-
GC-MS is an invaluable tool for impurity identification and for the analysis of volatile impurities. Its high sensitivity makes it ideal for trace-level analysis.
-
1H-qNMR is the gold standard for the absolute purity determination of the reference standard and for the certification of bulk batches where a high degree of accuracy is required.
By employing a combination of these orthogonal analytical techniques, researchers, scientists, and drug development professionals can ensure the quality and consistency of 2,2-Dibromo-1-thiophen-2-yl-ethanone, thereby contributing to the development of safe and effective pharmaceuticals.
References
- Benchchem. (2025). Analytical methods for detecting impurities in 2-Acetylthiophene samples.
- Supporting Information for "Water-controlled selective preparation of α-mono or α,α'-dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin". (n.d.).
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
- Benchchem. (2025). A Comparative Guide to Analytical Methods for the Quantification of 3-Acetylthiophene.
-
MDPI. (2018). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Retrieved from [Link]
-
Bruker. (n.d.). Quantitative NMR Assays (qNMR). Retrieved from [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
- G. Schlotterbeck, et al. (2006). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. minio.scielo.br [minio.scielo.br]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. 2,2-DibroMo-1-thiophen-2-yl-ethanone | 68672-88-8 [chemicalbook.com]
- 6. ajrconline.org [ajrconline.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Unlocking the Therapeutic Potential of 2,2-Dibromo-1-thiophen-2-yl-ethanone Derivatives
Introduction: The Thiophene Scaffold and the Promise of Halogenation
In the landscape of medicinal chemistry, the thiophene ring stands out as a "privileged scaffold."[1] This five-membered, sulfur-containing heterocycle is a cornerstone in the architecture of numerous pharmaceuticals, prized for its metabolic stability and ability to engage in diverse biological interactions.[2] Thiophene derivatives have demonstrated a remarkable spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1][2][3][4]
The introduction of halogen atoms, particularly bromine, to the thiophene core can significantly modulate a molecule's physicochemical properties and biological activity. The 2,2-Dibromo-1-thiophen-2-yl-ethanone core, with its reactive α,α-dibromo ketone moiety attached to a thiophene ring, presents a particularly intriguing starting point for novel drug discovery. The electron-withdrawing nature of the bromine atoms can enhance the electrophilicity of the carbonyl carbon, potentially making these derivatives potent covalent inhibitors or allowing for diverse synthetic elaborations.
This guide provides a comprehensive framework for the systematic biological activity screening of novel 2,2-Dibromo-1-thiophen-2-yl-ethanone derivatives. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present comparative data from well-characterized thiophene analogues to establish performance benchmarks for your compounds.
A Tiered Strategy for Biological Activity Screening
A logical and resource-efficient approach to screening a new library of compounds is a tiered or hierarchical strategy. This involves broad, high-throughput primary screens to identify initial "hits," followed by more detailed secondary assays to characterize their potency, selectivity, and mechanism of action.
Caption: Tiered screening workflow for novel thiophene derivatives.
Part 1: Antimicrobial Activity Screening
Rationale & Causality: The thiophene nucleus is a component of many established antimicrobial agents. Its derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][5] The screening of your novel derivatives against a panel of clinically relevant microbes is a logical first step. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC), providing a quantitative measure of a compound's potency.[6][7]
Comparative Data: Antimicrobial Activity of Thiophene Analogs
To provide a benchmark, the table below summarizes the reported MIC values for several published thiophene derivatives. Your goal is to identify derivatives with comparable or superior potency.
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Spiro–indoline–oxadiazole-thiophene | Clostridium difficile | 2 - 4 | [6][8] |
| Hydroxythiophene Derivative (4a) | Staphylococcus aureus | 12.5 | [9] |
| Hydroxythiophene Derivative (4a) | Bacillus subtilis | 25 | [9] |
| Pyrazole-thiophene Derivative (16) | Pseudomonas aeruginosa | 62.5 | [3] |
| Pyrazole-thiophene Derivative (16) | Escherichia coli | 125 | [3] |
| Thiophene-carbohydrazide (Comp. 12b) | Various Bacteria | Comparable to Ampicillin | [5] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum:
-
From a fresh agar plate (18-24h culture), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Preparation:
-
Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the diluted microbial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours for most bacteria (or 24-48 hours for fungi).
-
-
Reading Results:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1] This can be assessed visually or by using a plate reader.
-
Part 2: Anticancer Activity Screening
Rationale & Causality: A significant body of research highlights the anticancer potential of thiophene derivatives.[1][10] These compounds can induce cell death in cancer cells through various mechanisms, including the inhibition of crucial enzymes like cyclooxygenases, lipoxygenases, and protein kinases, or by triggering apoptosis.[11][12] A primary screen for cytotoxicity against a panel of diverse cancer cell lines is essential to identify promising anticancer candidates. The MTT assay is a robust and widely used colorimetric method to assess cell viability and metabolic activity.[13][14]
Comparative Data: In Vitro Cytotoxicity of Thiophene Analogs
The IC₅₀ value represents the concentration of a compound required to inhibit the growth of 50% of the cell population. Lower IC₅₀ values indicate higher potency.
| Compound Class | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline (Comp. 2) | A549 (Lung) | 53.3 ± 5.8 | [11] |
| 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline (Comp. 2) | C6 (Glioma) | 45.0 ± 8.8 | [11] |
| 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline (Comp. 1) | A549 (Lung) | 86.7 ± 2.9 | [11] |
| Thienopyridine-carboxamide (Comp. 11) | HepG2 (Liver) | Near Sorafenib | [10] |
| 2,4-Disubstituted thiophene (Comp. 2g) | HeLa (Cervical) | Eloquent Activity | [12] |
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Culture cancer cells (e.g., A549, HeLa, MCF-7) in appropriate media.
-
Trypsinize and count the cells. Seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of your thiophene derivatives in culture media.
-
Remove the old media from the wells and add 100 µL of media containing the test compounds at various concentrations. Include a vehicle control (media with DMSO, if used).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT into a dark blue formazan product.[14]
-
-
Formazan Solubilization:
-
Carefully remove the media.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for the MTT cytotoxicity assay.
Part 3: Secondary Screen - Enzyme Inhibition
Rationale & Causality: Should your primary screens yield potent hits, the next logical step is to investigate the mechanism of action. Many pathologies, including inflammation and cancer, are driven by the aberrant activity of specific enzymes. Thiophene derivatives have been successfully designed as inhibitors of enzymes like cyclooxygenases (COX-1/COX-2), lipoxygenases (LOX), and cholinesterases.[2][12][15][16] The arachidonic acid pathway, involving COX and LOX, is a critical target for anti-inflammatory and anticancer drug development.[2][12]
Caption: The Arachidonic Acid inflammatory pathway.
Comparative Data: Enzyme Inhibition by Thiophene Analogs
| Compound Class | Target Enzyme | Potency (Kᵢ or IC₅₀) | Reference |
| Phenyl-pyrazole-carboxamide (Comp. 10) | Acetylcholinesterase (AChE) | Kᵢ = 19.88 µM | [16] |
| Phenyl-pyrazole-methanone (Comp. 8) | Butyrylcholinesterase (BChE) | Kᵢ = 13.72 µM | [16] |
| Thiophene-based Urease Inhibitors | Urease | IC₅₀ = 0.11 - 0.64 µM | [15] |
| 2,4-Disubstituted Thiophenes (2d, 2g) | Lipoxygenase & Cyclooxygenase | Potent Inhibition | [12] |
General Protocol: In Vitro COX Inhibition Assay (Colorimetric)
This protocol outlines the principle of a common COX inhibitor screening kit.
-
Reagent Preparation: Prepare assay buffer, heme, and a solution of the COX-1 or COX-2 enzyme. Prepare a solution of arachidonic acid (substrate) and a colorimetric probe (e.g., TMPD).
-
Compound Incubation: In a 96-well plate, add 10 µL of your thiophene derivative dilutions (or a known inhibitor like celecoxib for control) to the wells. Add 150 µL of the enzyme/heme solution. Incubate for a specified time (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 10 µL of arachidonic acid solution to initiate the reaction. The COX enzyme will convert arachidonic acid to Prostaglandin G₂ (PGG₂).
-
Detection: The peroxidase activity of COX converts the probe (TMPD) into an oxidized colored product.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 590 nm) every minute for 5 minutes. The rate of color change is proportional to the enzyme activity.
-
Analysis: Compare the reaction rates in the presence of your derivatives to the uninhibited control to calculate the percent inhibition and determine IC₅₀ values.
Conclusion and Future Directions
This guide provides a foundational, evidence-based framework for conducting the initial biological screening of novel 2,2-Dibromo-1-thiophen-2-yl-ethanone derivatives. By systematically applying these primary and secondary screening assays, researchers can efficiently identify compounds with significant antimicrobial, anticancer, or enzyme-inhibitory potential. The comparative data from existing thiophene analogs serves as a crucial benchmark to evaluate the potency and promise of new chemical entities.
Positive hits from this screening cascade will form the basis for more advanced studies, including in vivo efficacy models, absorption, distribution, metabolism, and excretion (ADME) profiling, and toxicology assessments. The resulting structure-activity relationship (SAR) data will be invaluable for guiding the rational design and synthesis of next-generation derivatives with enhanced potency and selectivity, ultimately paving the way for new therapeutic breakthroughs.
References
-
Al-Ghorbani, M., et al. (2022). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Taylor & Francis Online. [Link]
-
Al-Wahaibi, L. H., et al. (2024). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Taylor & Francis Online. [Link]
-
Gouda, M. A., et al. (2014). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. National Institutes of Health. [Link]
-
Al-Wahaibi, L. H., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. PubMed. [Link]
-
Gouda, M. A. (2010). ChemInform Abstract: Synthesis and Antimicrobial Evaluation of Some New Thiophene Derivatives. ResearchGate. [Link]
-
Yakan, H., et al. (2016). Synthesis of 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline derivatives and evaluation of their anticancer activity. Taylor & Francis Online. [Link]
-
Fayed, E. A., et al. (2020). Synthesis and anticancer activity of some thiophene, thienyl‐thiazole and thienyl‐benzofuran analogues. ResearchGate. [Link]
-
Kumar, P., et al. (2022). In Vitro Anticancer Screening, Molecular Docking and Antimicrobial Studies of Triazole-Based Nickel(II) Metal Complexes. PubMed. [Link]
-
Thangam, Y., et al. (2015). Anti-Cancer Activity of 2,4-Disubstituted Thiophene Derivatives: Dual Inhibitors of Lipoxygenase and Cyclooxygenase. PubMed. [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
-
Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central. [Link]
-
Medarde, M., et al. (1995). Heterolignanolides: antitumor activity of furyl-, thienyl-, and pyridyl analogs of lignanolides. PubMed. [Link]
-
Slideshare. (n.d.). In vitro methods of screening of anticancer agents. Slideshare. [Link]
-
IJCRT.org. (n.d.). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. IJCRT.org. [Link]
-
Gronowitz, S., & Dahlgren, T. (1975). Preparation of Some Brominated Thieno[2,3-b]thiophenes and Thieno[3,2-b]thiophenes. Semantic Scholar. [Link]
-
Sharma, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]
-
StudySmarter. (2023). Thiophene: Bromination & Reduction. StudySmarter. [Link]
-
Bursal, E., et al. (2021). Synthesis, Characterization, Enzyme Inhibitory Activity, and Molecular Docking Analysis of a New Series of Thiophene-Based Heterocyclic Compounds. ResearchGate. [Link]
-
El-Sayed, M. A. A. (2024). Biological Activities of Thiophenes. Encyclopedia.pub. [Link]
-
ResearchGate. (n.d.). Biological and Pharmacological Activity of Thiophene and its Derivatives. ResearchGate. [Link]
-
de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed Central. [Link]
-
Słoczyńska, K., et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Anti-Cancer Activity of 2,4-Disubstituted Thiophene Derivatives: Dual Inhibitors of Lipoxygenase and Cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. noblelifesci.com [noblelifesci.com]
- 14. ijcrt.org [ijcrt.org]
- 15. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2,2-Dibromo-1-thiophen-2-yl-ethanone for Researchers and Drug Development Professionals
Introduction
2,2-Dibromo-1-thiophen-2-yl-ethanone is a valuable synthetic intermediate in medicinal chemistry and materials science. Its electrophilic dibromomethyl ketone moiety, coupled with the versatile thiophene ring, provides a scaffold for the construction of a diverse range of complex molecules, including novel heterocyclic compounds with potential biological activity. The efficient and reliable synthesis of this building block is therefore of paramount importance to researchers in the field.
This in-depth technical guide provides a comparative analysis of synthetic routes to 2,2-Dibromo-1-thiophen-2-yl-ethanone, offering validated experimental insights and objective data to inform your choice of methodology. We will delve into the mechanistic rationale behind different approaches, present detailed experimental protocols, and compare their performance based on key metrics such as yield, reaction conditions, and reagent accessibility.
Mechanistic Considerations in the Synthesis of α,α-Dibromo Ketones
The primary route to 2,2-Dibromo-1-thiophen-2-yl-ethanone involves the α-bromination of the readily available starting material, 2-acetylthiophene. This reaction proceeds via an acid- or base-catalyzed enolization or enolate formation, followed by electrophilic attack by bromine. The introduction of the first bromine atom increases the acidity of the remaining α-proton, facilitating the second bromination step. Careful control of the reaction conditions is crucial to prevent unwanted side reactions, such as bromination of the electron-rich thiophene ring.
Comparative Analysis of Synthetic Routes
Two primary methodologies for the synthesis of 2,2-Dibromo-1-thiophen-2-yl-ethanone will be discussed and compared:
-
Direct Bromination with Elemental Bromine: A classic and widely employed method for the α-bromination of ketones.
-
Oxidative Bromination with H₂O₂-HBr: A more recent and potentially greener alternative that has shown high efficiency for the synthesis of α,α-dibromo aryl ketones.[1][2]
Data Summary
| Parameter | Route 1: Direct Bromination (Br₂) | Route 2: Oxidative Bromination (H₂O₂-HBr) |
| Starting Material | 2-Acetylthiophene | 2-Acetylthiophene |
| Brominating Agent | Elemental Bromine (Br₂) | Hydrobromic Acid (HBr) & Hydrogen Peroxide (H₂O₂) |
| Solvent | Acetic Acid or Dichloromethane | Dioxane |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 2-3 hours | ~20 minutes[1][2] |
| Reported Yield | Not explicitly reported for this specific compound, but generally moderate to good for analogous ketones. | Up to 86% for other 1-arylethanones.[1] |
| Key Advantages | Readily available reagents, well-established procedure. | Rapid reaction, high reported yields for similar substrates, avoids the direct handling of elemental bromine.[1][2] |
| Key Disadvantages | Use of hazardous elemental bromine, potential for ring bromination if not carefully controlled. | Requires careful control of stoichiometry, potential for ring bromination with electron-rich substrates.[1] |
Experimental Protocols
Route 1: Direct Bromination of 2-Acetylthiophene with Elemental Bromine
This protocol is a representative procedure adapted from general methods for the α-bromination of ketones.[3]
Materials:
-
2-Acetylthiophene
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-acetylthiophene (1 equivalent) in glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (2.1 equivalents) in glacial acetic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into a beaker containing ice water.
-
Neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to afford 2,2-Dibromo-1-thiophen-2-yl-ethanone.
Diagram of Workflow:
Caption: Workflow for the direct bromination of 2-acetylthiophene.
Route 2: Oxidative Bromination of 2-Acetylthiophene with H₂O₂-HBr
This protocol is based on a reported method for the efficient synthesis of 2,2-dibromo-1-arylethanones.[1][2]
Materials:
-
2-Acetylthiophene
-
48% Hydrobromic Acid (HBr)
-
30% Hydrogen Peroxide (H₂O₂)
-
Dioxane
-
Sodium Bicarbonate Solution (saturated)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-acetylthiophene (1 equivalent) in dioxane.
-
Add 48% hydrobromic acid (4 equivalents).
-
To the stirred solution, add 30% hydrogen peroxide (4 equivalents) dropwise over 10 minutes at room temperature.
-
Stir the reaction mixture vigorously for approximately 20 minutes. Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated sodium bicarbonate solution until the pH is neutral.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Diagram of Workflow:
Caption: Workflow for the oxidative bromination of 2-acetylthiophene.
Characterization Data
Expected Spectroscopic Data for 2,2-Dibromo-1-thiophen-2-yl-ethanone:
-
¹H NMR:
-
A singlet for the methine proton (-CHBr₂) is expected to appear downfield, likely in the range of 6.5-7.0 ppm.
-
The thiophene protons will appear as multiplets in the aromatic region (7.0-8.0 ppm).
-
-
¹³C NMR:
-
The carbonyl carbon (C=O) is expected to resonate around 180-185 ppm.
-
The dibrominated carbon (-CBr₂) should appear at approximately 38-45 ppm.
-
The thiophene carbons will be observed in the aromatic region (125-140 ppm).
-
-
Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a molecule containing two bromine atoms.
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch is expected in the region of 1680-1700 cm⁻¹.
Conclusion and Recommendations
Both the direct bromination with elemental bromine and the oxidative bromination with H₂O₂-HBr present viable synthetic routes to 2,2-Dibromo-1-thiophen-2-yl-ethanone.
-
For routine synthesis and when handling elemental bromine is not a major concern, the direct bromination method is a reliable choice. The procedure is straightforward and utilizes common laboratory reagents.
-
The oxidative bromination with H₂O₂-HBr is a highly promising alternative, particularly for researchers seeking a more rapid and potentially safer method. The reported high yields for analogous substrates make this an attractive option for efficient synthesis.
It is recommended that researchers perform small-scale trial reactions to optimize the conditions for their specific laboratory setup and to accurately determine the yield for the chosen method. Thorough characterization of the final product by NMR, IR, and MS is essential to confirm its identity and purity.
References
- Smirnov, V., & Lipkin, A. E. (1973). Bromination of 2-acetylthiophene and its derivatives. Chemistry of Heterocyclic Compounds, 9(2), 170-172.
- Gol'dfarb, Y. L., & Litvinov, V. P. (1963). Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya, (3), 556-558.
- BenchChem. (2025). An In-depth Technical Guide on the Synthesis and Characterization of 2,2-Dibromo-1,2-diphenyl-1-ethanone.
- Terent'ev, A. O., Khodykin, S. V., Krylov, I. B., Ogibin, Y. N., & Nikishin, G. I. (2006). A Convenient Synthesis of 2,2-Dibromo-1-arylethanones by Bromination of 1-Arylethanones with the H2O2-HBr System. Synthesis, 2006(07), 1087-1092.
- ResearchGate. (2020). How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality?.
- Sigma-Aldrich. 2,2-Dibromo-1-(thiophen-2-yl)ethan-1-one.
- ResearchGate. (2010). A convenient synthesis of 2,2-dibromo-1-arylethanones by bromination of 1-arylethanones with the H2O2-HBr system.
Sources
2,2-Dibromo-1-thiophen-2-yl-ethanone analogs and their comparative reactivity
An In-Depth Guide to the Comparative Reactivity of 2,2-Dibromo-1-thiophen-2-yl-ethanone and Its Analogs
Introduction: The Synthetic Power of α,α-Dihalo Ketones
In the landscape of organic synthesis, α-haloketones are renowned as exceptionally versatile building blocks.[1][2] Their value stems from the presence of two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen.[2] This dual reactivity allows for a vast array of chemical transformations, making them indispensable for constructing complex molecular architectures, particularly heterocyclic systems that form the core of many pharmaceuticals.[3]
This guide focuses on a specific, highly valuable subclass: 2,2-dibromo-1-thiophen-2-yl-ethanone and its structural analogs. The incorporation of a thiophene ring—a sulfur-containing heterocycle prevalent in medicinal chemistry—introduces unique electronic properties that modulate the compound's reactivity compared to its aryl or other heteroaryl counterparts.[4] We will explore the synthesis of these compounds, delve into their comparative reactivity with supporting data, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.
Synthesis of 2,2-Dibromo-1-thiophen-2-yl-ethanone
The most direct and common route to synthesizing 2,2-dibromo-1-thiophen-2-yl-ethanone is through the exhaustive α-bromination of the parent ketone, 2-acetylthiophene. This reaction leverages the acidity of the α-protons, which are activated by the adjacent electron-withdrawing carbonyl group.
The choice of brominating agent and reaction conditions is critical for achieving high yields and minimizing side reactions, such as bromination of the electron-rich thiophene ring. While elemental bromine (Br₂) is frequently used, often in a solvent like acetic acid or dichloromethane, other reagents like N-Bromosuccinimide (NBS) can also be employed.[2]
General Synthetic Workflow
The synthesis is typically a straightforward one-pot procedure involving the controlled addition of a brominating agent to the starting ketone.
Caption: General workflow for the synthesis of 2,2-Dibromo-1-thiophen-2-yl-ethanone.
Experimental Protocol: Synthesis via Bromination
This protocol is adapted from established methods for the α-halogenation of aromatic ketones.[2][5]
Materials:
-
2-Acetylthiophene (1.0 equiv.)
-
Bromine (2.1-2.2 equiv.)
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-acetylthiophene (1.0 equiv.) in glacial acetic acid.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add bromine (2.1-2.2 equiv.), either neat or dissolved in a small amount of acetic acid, to the stirred solution. The addition should be dropwise to control the exothermic reaction and the evolution of hydrogen bromide (HBr) gas. Causality Note: Slow addition and cooling are crucial to prevent a runaway reaction and to minimize potential ring bromination, which can be promoted at higher temperatures.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting material.
-
Carefully pour the reaction mixture into a beaker of ice water.
-
Quench the excess bromine by slowly adding a saturated solution of NaHCO₃ until the reddish-brown color of bromine disappears and effervescence ceases.
-
Extract the aqueous layer two to three times with an organic solvent like DCM or ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure 2,2-dibromo-1-thiophen-2-yl-ethanone.
Comparative Reactivity Analysis
The reactivity of 2,2-dibromo-1-thiophen-2-yl-ethanone is governed by the interplay between the carbonyl group, the two α-bromo substituents, and the electronic nature of the thiophene ring.
The Influence of the Thiophene Ring
Compared to a simple phenyl ring, the thiophene ring is generally considered more electron-rich and is capable of stabilizing adjacent positive charge through resonance involving the sulfur atom's lone pairs. This has two key implications:
-
Carbonyl Reactivity: The electron-donating nature of the thiophene ring can slightly decrease the electrophilicity of the carbonyl carbon compared to its phenyl analog, 2,2-dibromo-1-phenylethanone.[6] However, this effect is often counteracted by the strong inductive electron-withdrawal from the two α-bromine atoms.
-
α-Carbon Reactivity: In Sₙ1-type reactions or mechanisms involving carbocationic intermediates, the thiophene ring can better stabilize a positive charge on the α-carbon should a bromide ion depart.
Reactivity Comparison with Analogs
The synthetic utility of these building blocks becomes clearer when their reactivity is compared. Below is a table summarizing these differences, with reactivity trends inferred from fundamental electronic principles.
| Compound | Key Structural Feature | Predicted Effect on Reactivity | Supporting Rationale |
| 2,2-Dibromo-1-thiophen-2-yl-ethanone | Thiophene Ring | Baseline reactivity for this class. | The thiophene ring is electron-rich relative to benzene, potentially stabilizing cationic intermediates.[4] |
| 2,2-Dibromo-1-phenylethanone [6] | Phenyl Ring | Slightly higher carbonyl electrophilicity. | The phenyl group is less electron-donating than thiophene, making the attached carbonyl carbon more electron-deficient. |
| 2,2-Dibromo-1-(5-nitrothiophen-2-yl)-ethanone | Thiophene with EWG | Significantly increased carbonyl electrophilicity. | The nitro group is a powerful electron-withdrawing group (EWG), making the carbonyl carbon highly susceptible to nucleophilic attack. |
| 2,2-Dichloro-1-thiophen-2-yl-ethanone | Dichloro instead of Dibromo | Lower reactivity in nucleophilic substitution. | The C-Cl bond is stronger than the C-Br bond, making chloride a poorer leaving group compared to bromide.[1] |
Key Reactions: Heterocycle Synthesis
A primary application of these compounds is in the synthesis of five-membered heterocycles. The Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide, is a classic example.[3]
Caption: Mechanism of Hantzsch thiazole synthesis using the target dibromo-ketone.
Experimental Protocol: Synthesis of a 2-Amino-4-(thiophen-2-yl)thiazole
Materials:
-
2,2-Dibromo-1-thiophen-2-yl-ethanone (1.0 equiv.)
-
Thiourea (2.0 equiv.)
-
Ethanol
Procedure:
-
To a solution of 2,2-dibromo-1-thiophen-2-yl-ethanone (1.0 equiv.) in ethanol, add thiourea (2.0 equiv.). Causality Note: Using an excess of the thioamide component helps to drive the reaction to completion and can simplify purification by consuming the highly reactive dibromo-ketone.
-
Heat the mixture to reflux and stir for 2-3 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a base, such as aqueous sodium bicarbonate, which will cause the hydrobromide salt of the product to precipitate as the free base.
-
Collect the solid product by filtration, wash with cold water, and then a small amount of cold ethanol.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Conclusion
2,2-Dibromo-1-thiophen-2-yl-ethanone and its analogs are powerful and versatile intermediates in organic synthesis. Their reactivity is a finely tuned balance of the strong electron-withdrawing effects of the gem-dibromo group and the intrinsic electronic properties of the attached (hetero)aromatic ring. Understanding how substitutions on the thiophene ring or changes to the halogen or aryl group affect reaction outcomes is crucial for designing efficient synthetic routes. The protocols and comparative data presented here provide a foundational guide for researchers aiming to leverage these potent building blocks in the creation of novel and complex molecules for pharmaceutical and materials science applications.
References
- Title: Process for the production of cyclopentyl 2-thienyl ketone Source: Google Patents URL
-
Title: REACTIONS OF STYRYLTHIENYL KETONE, STYRYL FURYL KETONE WITH THIOCYANOACETAMIDE: SYNTHESIS OF SEVERAL NEW PYRIDINES, THIENO[2,3-b]PYRIDINES... Source: Taylor & Francis Online URL: [Link]
-
Title: Thienyl-containing $-Diketones: Synthesis, Characterization, Crystal Structure and Keto-enol Kinetics Source: SciELO South Africa URL: [Link]
-
Title: The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis Source: PMC - NIH URL: [Link]
-
Title: REACTIONS OF STYRYLTHIENYL KETONE, STYRYL FURYL KETONE WITH THIOCYANOACETAMIDE: SYNTHESIS OF SEVERAL NEW PYRIDINES, THIENO[2,3-b Source: ResearchGate URL: [Link]
-
Title: Preparation of Thiophenes by Ring-Closure Reactions and from other Ring Systems Source: ResearchGate URL: [Link]
-
Title: Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation Source: PMC - NIH URL: [Link]
-
Title: α-Halo ketone Source: Wikipedia URL: [Link]
-
Title: Scope of α,α‐dihaloketones Reaction conditions Source: ResearchGate URL: [Link]
-
Title: Synthesis and evaluation of 1-(benzo[b]thiophen-2-yl)ethanone analogues as novel anti-osteoporosis agents acting on BMP-2 promotor Source: PubMed URL: [Link]
-
Title: Mechanistic studies of a “Declick” reaction Source: Chemical Science (RSC Publishing) URL: [Link]
-
Title: Synthetic Access to Aromatic α-Haloketones Source: MDPI URL: [Link]
-
Title: Three Isomeric Dioctyl Derivatives of 2,7-Dithienyl[7]benzo-thieno[3,2-b][7]benzothiophene: Synthesis, Optical, Thermal, and Semiconductor Properties Source: MDPI URL: [Link]
-
Title: 2,2-Dibromo-1-(2-chlorophenyl)ethanone Source: PubChem URL: [Link]
-
Title: 2,2-Dibromo-1-phenylethanone Source: PubChem URL: [Link]ncbi.nlm.nih.gov/compound/569483)
Sources
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 4. Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2,2-Dibromo-1-phenylethanone | C8H6Br2O | CID 569483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. BIS(2-THIENYL) KETONE synthesis - chemicalbook [chemicalbook.com]
A Comparative Spectroscopic Analysis of 2,2-Dibromo-1-thiophen-2-yl-ethanone and Its Synthetic Precursors
In the landscape of pharmaceutical and materials science, thiophene-containing compounds are of paramount importance, serving as versatile building blocks for a myriad of functional molecules. A comprehensive understanding of their synthesis and structural characterization is crucial for the development of novel therapeutics and advanced materials. This guide provides an in-depth spectroscopic comparison of 2,2-Dibromo-1-thiophen-2-yl-ethanone, a key synthetic intermediate, with its precursors: 2-acetylthiophene and thiophene. Through a detailed examination of their respective FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry data, we will elucidate the structural transformations occurring at each synthetic step, offering valuable insights for researchers, scientists, and professionals in drug development.
Introduction
2,2-Dibromo-1-thiophen-2-yl-ethanone is a halogenated ketone that holds significant potential in organic synthesis due to its reactive α-dibromo carbonyl moiety. This functional group arrangement makes it a valuable precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. Its synthesis typically proceeds from the readily available starting material, thiophene, through an intermediate, 2-acetylthiophene. This guide will navigate the spectroscopic journey from the simple aromatic heterocycle to the more complex dibrominated ketone, highlighting the key spectral changes that signify the chemical transformations.
The Synthetic Pathway: From Thiophene to a Dibrominated Ketone
The synthesis of 2,2-Dibromo-1-thiophen-2-yl-ethanone is a two-step process commencing with the Friedel-Crafts acylation of thiophene to yield 2-acetylthiophene. This is followed by the α-bromination of the acetyl group to introduce the two bromine atoms.
Caption: Synthetic route to 2,2-Dibromo-1-thiophen-2-yl-ethanone.
Spectroscopic Comparison: A Tale of Three Molecules
The transformation from thiophene to 2,2-Dibromo-1-thiophen-2-yl-ethanone is vividly captured by the changes in their respective spectroscopic signatures.
Thiophene: The Aromatic Foundation
Thiophene is a simple five-membered aromatic heterocycle containing a sulfur atom. Its spectroscopic data reflects its high degree of symmetry and aromatic character.
FT-IR Spectroscopy: The FT-IR spectrum of thiophene is characterized by C-H stretching vibrations of the aromatic ring typically observed around 3100-3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring appear in the 1600-1400 cm⁻¹ region. The C-S stretching vibration is often found in the fingerprint region, around 839 and 608 cm⁻¹[1].
¹H NMR Spectroscopy: Due to the symmetry of the molecule, the ¹H NMR spectrum of thiophene in CDCl₃ displays two multiplets. The protons at the 2 and 5 positions (α-protons) resonate at approximately 7.33 ppm, while the protons at the 3 and 4 positions (β-protons) appear at around 7.12 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of thiophene in CDCl₃ shows two signals corresponding to the two types of carbon atoms in the ring. The α-carbons (C2 and C5) resonate at approximately 126.8 ppm, and the β-carbons (C3 and C4) are found at around 125.1 ppm[2].
Mass Spectrometry: The mass spectrum of thiophene shows a prominent molecular ion peak (M⁺) at m/z 84, corresponding to its molecular weight.
2-Acetylthiophene: Introduction of a Carbonyl Group
The Friedel-Crafts acylation of thiophene introduces an acetyl group at the 2-position, breaking the molecule's symmetry and introducing a key functional group.
FT-IR Spectroscopy: The most significant change in the FT-IR spectrum of 2-acetylthiophene compared to thiophene is the appearance of a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically observed around 1660-1680 cm⁻¹. The aromatic C-H and C=C stretching vibrations are still present.
¹H NMR Spectroscopy: The introduction of the acetyl group deshields the protons on the thiophene ring. The ¹H NMR spectrum in CDCl₃ shows three distinct signals for the ring protons: a doublet of doublets around 7.69 ppm (H5), another doublet of doublets at approximately 7.67 ppm (H3), and a triplet at about 7.12 ppm (H4). A sharp singlet for the methyl protons of the acetyl group appears significantly upfield, typically around 2.56 ppm[3][4].
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of 2-acetylthiophene in CDCl₃ reveals the presence of the carbonyl carbon at a downfield chemical shift of approximately 190.7 ppm. The thiophene ring carbons are now all distinct, with signals appearing around 144.5 ppm (C2), 133.8 ppm (C5), 132.6 ppm (C3), and 128.2 ppm (C4). The methyl carbon of the acetyl group resonates at about 26.8 ppm[3].
Mass Spectrometry: The mass spectrum of 2-acetylthiophene displays a molecular ion peak at m/z 126. A prominent fragment ion is observed at m/z 111, corresponding to the loss of a methyl group ([M-CH₃]⁺), which is often the base peak[5]. Another significant fragment appears at m/z 43, representing the acetyl cation ([CH₃CO]⁺)[5].
2,2-Dibromo-1-thiophen-2-yl-ethanone: The Final Product
The α-bromination of 2-acetylthiophene yields the target compound, characterized by the presence of two bromine atoms on the carbon adjacent to the carbonyl group.
FT-IR Spectroscopy: The FT-IR spectrum of 2,2-Dibromo-1-thiophen-2-yl-ethanone is expected to show a C=O stretching vibration, likely at a slightly lower wavenumber compared to 2-acetylthiophene due to the electron-withdrawing effect of the two bromine atoms. The characteristic bands for the thiophene ring will remain.
¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the signal for the methyl carbon will be absent. A new signal for the dibrominated carbon (-CBr₂) is expected to appear in the range of 35-45 ppm. The carbonyl carbon signal may experience a slight shift. For comparison, the dibrominated carbon in 2,2-dibromo-1-(thiophen-3-yl)ethanone appears at 38.9 ppm[6].
Mass Spectrometry: The mass spectrum of 2,2-Dibromo-1-thiophen-2-yl-ethanone will show a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak will appear as a cluster of peaks due to the isotopes of bromine (⁷⁹Br and ⁸¹Br). The expected molecular weight is approximately 284 g/mol . Fragmentation may involve the loss of bromine atoms and cleavage of the side chain.
Comparative Data Summary
| Compound | Key FT-IR Peaks (cm⁻¹) | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Mass Spec (m/z) |
| Thiophene | C-H (aromatic): ~3070, C=C: ~1408[1] | H2/H5: ~7.33, H3/H4: ~7.12 | C2/C5: ~126.8, C3/C4: ~125.1[2] | 84 (M⁺) |
| 2-Acetylthiophene | C=O: ~1665, C-H (aromatic): ~3100 | H5: ~7.69, H3: ~7.67, H4: ~7.12, CH₃: ~2.56[3][4] | C=O: ~190.7, C2: ~144.5, C5: ~133.8, C3: ~132.6, C4: ~128.2, CH₃: ~26.8[3] | 126 (M⁺), 111, 43[5] |
| 2,2-Dibromo-1-thiophen-2-yl-ethanone | C=O: (Expected ~1670-1690) | CHBr₂: (Expected ~6.5-7.0), Thiophene-H: (Expected ~7.0-8.0) | C=O: (Expected ~180-190), CBr₂: (Expected ~35-45), Thiophene-C: (Expected ~125-145) | (Expected M⁺ cluster around 282, 284, 286) |
Experimental Protocols
Synthesis of 2-Acetylthiophene (Friedel-Crafts Acylation)[5]
-
To a stirred solution of thiophene in a suitable solvent (e.g., benzene or dichloromethane), add a Lewis acid catalyst such as stannic chloride (SnCl₄).
-
Cool the mixture in an ice bath.
-
Slowly add acetyl chloride dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time until completion (monitored by TLC).
-
Quench the reaction by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure 2-acetylthiophene.
Caption: Workflow for the synthesis of 2-acetylthiophene.
Synthesis of 2,2-Dibromo-1-thiophen-2-yl-ethanone (α-Bromination)
A general procedure for the α-bromination of ketones can be adapted for this synthesis[2][3].
-
Dissolve 2-acetylthiophene in a suitable solvent such as glacial acetic acid or chloroform.
-
Slowly add a solution of bromine (2 equivalents) in the same solvent to the stirred solution of 2-acetylthiophene. The reaction can be initiated at room temperature or slightly warmed to facilitate the reaction.
-
Continue stirring the reaction mixture until the color of bromine disappears, indicating the consumption of the starting material (monitor by TLC).
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid product, wash thoroughly with water to remove any acid, and then with a dilute solution of sodium thiosulfate to remove any unreacted bromine.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain pure 2,2-Dibromo-1-thiophen-2-yl-ethanone.
Caption: Workflow for the synthesis of 2,2-Dibromo-1-thiophen-2-yl-ethanone.
Conclusion
The spectroscopic comparison of 2,2-Dibromo-1-thiophen-2-yl-ethanone with its precursors, 2-acetylthiophene and thiophene, provides a clear and instructive narrative of the chemical transformations involved in its synthesis. Each spectroscopic technique offers a unique window into the molecular structure, with FT-IR confirming the introduction of the carbonyl group, NMR spectroscopy elucidating the changes in the electronic environment of the protons and carbons, and mass spectrometry providing information on the molecular weight and fragmentation patterns. This comprehensive guide, grounded in experimental data and established scientific principles, serves as a valuable resource for researchers in the field, enabling a deeper understanding of the synthesis and characterization of this important class of compounds.
References
-
Yuan, Z., et al. (2020). Water-controlled selective preparation of α-mono or α,α'-dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin. Green Chemistry, 22(15), 4949-4955. [Link]
-
Smirnov, V., & Lipkin, A. E. (1973). Bromination of 2-acetylthiophene and its derivatives. Chemistry of Heterocyclic Compounds, 7(2), 168-169. [Link]
-
PubChem. (n.d.). Thiophene. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Acetylthiophene. National Center for Biotechnology Information. Retrieved from [Link]
-
Ashalatha, B. V., et al. (2007). Synthesis and in-vitro antibacterial activity of some new 2-acetylthiophene derivatives. Indian Journal of Pharmaceutical Sciences, 69(2), 291. [Link]
-
Swanston, J. (2006). Thiophene. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]
-
NIST. (n.d.). Thiophene. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
NIST. (n.d.). 2-Acetylthiophene. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
B. Ramesh, S. V. Kulkarni, B. Someswara Rao. Synthesis and Anti-Inflammatory Activity of 2-Acetyl Thiophene. Asian J. Research Chem. 3(2): April- June 2010; Page 332-334. [Link]
- G. N. Dorofeenko, et al. (1962). A new method for the acetylation of thiophene. Doklady Akademii Nauk SSSR, 146, 1099-1100.
- Michel Sy, et al. (1954). Sur quelques dérivés de l'acétyl-2 thiophène. Bulletin de la Société Chimique de France, 21(5), 650-652.
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2,2-DibroMo-1-thiophen-2-yl-ethanone | 68672-88-8 [chemicalbook.com]
- 6. rsc.org [rsc.org]
A Senior Application Scientist's Guide to the Quantitative Analysis of 2,2-Dibromo-1-thiophen-2-yl-ethanone: A qNMR Perspective
In the landscape of pharmaceutical development and chemical research, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and key intermediates is paramount. 2,2-Dibromo-1-thiophen-2-yl-ethanone, a halogenated thiophene derivative, serves as a crucial building block in the synthesis of various biologically active compounds.[1][2][3] Its purity directly impacts the yield, impurity profile, and overall quality of the final product. This guide provides an in-depth, technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the robust analysis of this key intermediate.
The Intrinsic Advantage of qNMR: A Primary Ratio Method
Quantitative NMR (qNMR) stands as a powerful analytical tool, distinguished by its fundamental principle: the area of an NMR signal is directly proportional to the number of nuclei generating that signal.[4][5] This inherent characteristic makes qNMR a primary ratio method of measurement, capable of providing absolute quantification without the need for compound-specific calibration curves, a significant advantage over chromatographic techniques.[5][6] For a molecule like 2,2-Dibromo-1-thiophen-2-yl-ethanone, where a certified reference standard may not be readily available, qNMR offers a direct and accurate means of purity assessment.[7][8]
A Validated qNMR Protocol for 2,2-Dibromo-1-thiophen-2-yl-ethanone
The successful implementation of a qNMR experiment hinges on a series of carefully considered parameters, from sample preparation to data acquisition and processing. The following protocol is a self-validating system designed for the accurate quantification of 2,2-Dibromo-1-thiophen-2-yl-ethanone.
Experimental Workflow: A Step-by-Step Approach
Caption: A streamlined workflow for the qNMR analysis of 2,2-Dibromo-1-thiophen-2-yl-ethanone.
Causality Behind Experimental Choices
-
Selection of Internal Standard (IS): Maleic acid is a suitable choice as an internal standard for several reasons.[9] It is chemically stable, non-volatile, and possesses a simple 1H NMR spectrum with a sharp singlet in the olefinic region (around 6.3 ppm in DMSO-d6), which is unlikely to overlap with the aromatic signals of the thiophene ring or the methylene proton of the analyte.[9] The high purity of commercially available maleic acid is also a critical factor for accurate quantification.[10]
-
Choice of Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent solvent for this application due to its high boiling point, which minimizes evaporation, and its ability to dissolve a wide range of organic compounds, including both the analyte and the internal standard.[11][12] Its residual proton signal appears as a quintet around 2.50 ppm, which is well-separated from the signals of interest.[11]
-
Critical Data Acquisition Parameters:
-
90° Pulse: A 90° pulse is recommended to ensure maximum signal intensity and, consequently, a better signal-to-noise ratio (S/N), which is crucial for accurate integration.[13]
-
Relaxation Delay (D1): The relaxation delay is arguably the most critical parameter for accurate quantification. It must be set to at least five times the longest spin-lattice relaxation time (T1) of both the analyte and the internal standard signals being integrated.[14] This ensures that all protons have fully relaxed back to thermal equilibrium before the next pulse, preventing signal saturation and ensuring that the integrated areas are directly proportional to the number of protons.[9] The T1 values should be experimentally determined using an inversion-recovery pulse sequence.
-
Number of Scans (NS): A sufficient number of scans should be co-added to achieve a high signal-to-noise ratio (S/N > 250) for the signals of interest.[13] This minimizes the impact of noise on the accuracy of the integration.
-
Data Processing and Purity Calculation
Following data acquisition, meticulous data processing is essential for reliable results. Manual phase and baseline correction are recommended to avoid integration errors that can be introduced by automated routines.[13] The purity of 2,2-Dibromo-1-thiophen-2-yl-ethanone can then be calculated using the following equation:[13]
PAnalyte (%) = (IAnalyte / IIS) * (NIS / NAnalyte) * (MAnalyte / MIS) * (mIS / mAnalyte) * PIS (%)
Where:
-
P: Purity
-
I: Integral value of the signal
-
N: Number of protons giving rise to the signal
-
M: Molar mass
-
m: Mass
-
Analyte: 2,2-Dibromo-1-thiophen-2-yl-ethanone
-
IS: Internal Standard (Maleic Acid)
Comparative Analysis: qNMR vs. Alternative Techniques
While qNMR offers distinct advantages, a comprehensive evaluation necessitates a comparison with other commonly employed analytical techniques.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Signal area is directly proportional to the number of nuclei.[4][5] | Differential partitioning between a mobile and stationary phase, with UV detection.[15] | Separation based on volatility and interaction with a stationary phase, with mass-based detection.[16][17] |
| Quantification | Absolute quantification without a specific reference standard for the analyte.[5][6] | Requires a certified reference standard of the analyte for calibration. | Typically requires a certified reference standard of the analyte for accurate quantification. |
| Sample Preparation | Simple dissolution of accurately weighed analyte and internal standard.[13] | More involved, often requiring filtration and careful dilution to fall within the calibration range. | May require derivatization for non-volatile or thermally labile compounds. |
| Analysis Time | Relatively fast, typically 10-15 minutes per sample for low molecular weight compounds.[6] | Can be longer, depending on the chromatographic method. | Generally faster than HPLC for volatile compounds. |
| Selectivity | High, based on distinct chemical shifts. Signal overlap can be a challenge in complex mixtures.[13] | Dependant on chromatographic resolution. Co-elution can be an issue. | High, based on both retention time and mass fragmentation patterns. |
| Destructive? | Non-destructive; the sample can be recovered.[5] | Destructive. | Destructive. |
| Structural Info | Provides rich structural information for compound identification.[4] | Limited to retention time and UV spectrum. | Provides fragmentation patterns that aid in structural elucidation. |
A Visual Comparison of Analytical Techniques
Caption: A comparative overview of the primary advantages and limitations of qNMR, HPLC-UV, and GC-MS.
Conclusion: The Right Tool for the Job
For the quantitative analysis of 2,2-Dibromo-1-thiophen-2-yl-ethanone, qNMR emerges as a highly reliable and efficient method, particularly when a certified reference standard of the analyte is unavailable. Its ability to provide direct, absolute quantification with a high degree of accuracy and precision, coupled with the rich structural information it offers, makes it an invaluable tool in a research and development setting.[8][18]
While techniques like HPLC-UV and GC-MS have their merits, especially in terms of sensitivity and established validation protocols, they are fundamentally comparative methods that rely on the availability of a well-characterized reference material. The non-destructive nature of qNMR also allows for further analysis of the same sample by other techniques if required, adding to its versatility.[5]
Ultimately, the choice of analytical technique will depend on the specific requirements of the analysis, including the availability of reference standards, the required level of sensitivity, and the complexity of the sample matrix. However, for the intrinsic purity determination of a key synthetic intermediate like 2,2-Dibromo-1-thiophen-2-yl-ethanone, qNMR provides a robust, scientifically sound, and self-validating solution.
References
-
A Guide to Quantitative NMR (qNMR) - Emery Pharma. Available at: [Link]
-
What is qNMR and why is it important? - Mestrelab Resources. Available at: [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. Available at: [Link]
-
Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice - AZoM. Available at: [Link]
-
What Is Quantitative NMR (qNMR)? - Chemistry For Everyone - YouTube. Available at: [Link]
-
Deuterated Solvents | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH. Available at: [Link]
-
What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. Available at: [Link]
-
Selection Guide on Deuterated Solvents for NMR - Labinsights. Available at: [Link]
-
Solvents, deuterated for NMR for laboratory - Scharlab. Available at: [Link]
-
QNMR Internal Standard Reference Data | PDF | Nuclear Magnetic Resonance - Scribd. Available at: [Link]
-
Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate - PMC - NIH. Available at: [Link]
-
Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06] - BIPM. Available at: [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Available at: [Link]
-
Independent certification of a suite of qNMR internal standards: ensuring metrological traceability in a wide range of applications | Request PDF - ResearchGate. Available at: [Link]
-
Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers - PMC - PubMed Central. Available at: [Link]
-
Internal Standard Reference Data for qNMR: 4,4-Dimethyl-4-silapentane-1-sulfonic acid-d6 [ISRD-07] - BIPM. Available at: [Link]
-
Synthesis, Characterization of thiophene derivatives and its biological applications - Zenodo. Available at: [Link]
-
Determining and reporting purity of organic molecules: why qNMR - PubMed. Available at: [Link]
-
(PDF) Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers - ResearchGate. Available at: [Link]
-
qNMR - Quantitative Analysis by NMR - AWS. Available at: [Link]
-
Universal Quantitative NMR Analysis of Complex Natural Samples - PMC - NIH. Available at: [Link]
-
α-halo ketones – Knowledge and References - Taylor & Francis. Available at: [Link]
-
Department of Pharmaceutical Analysis, Gautham College of Pharmacy (Affiliated to Rajiv Gandhi University of Health Sciences), RT Nagar Post, Bangalore, Karnataka -560032. Available at: [Link]
-
α-Halo ketone - Wikipedia. Available at: [Link]
-
Publications Resulting from the qReference Project (RC2 AT005899 [NCCAM/NIH]). Available at: [Link]
-
Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. Available at: [Link]
-
Synthetic Access to Aromatic α-Haloketones - PMC - NIH. Available at: [Link]
-
22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. Available at: [Link]
-
Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method - MDPI. Available at: [Link]
-
Towards Aldehydomics: Untargeted Trapping and Analysis of Reactive Diet-Related Carbonyl Compounds Formed in the Intestinal Lumen - PubMed Central. Available at: [Link]
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC - NIH. Available at: [Link]
-
Separation of Ketone and alpha Bromo ketone : r/Chempros - Reddit. Available at: [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. Available at: [Link]
-
GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features - Scirp.org. Available at: [Link]
-
22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. Available at: [Link]
-
GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features - Scirp.org. Available at: [Link]
-
GC-MS analysis of bioactive compounds from ethanolic leaves extract of Eichhornia crassipes (Mart) Solms. and their pharmacologi - The Pharma Innovation. Available at: [Link]
-
RP-HPLC and UV Spectrophotometric Analysis of Paracetamol, Ibuprofen, and Caffeine in Solid Pharmaceutical Dosage Forms by Derivative, Fourier, and Wavelet Transforms: A Comparison Study - PubMed. Available at: [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. azom.com [azom.com]
- 7. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 8. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. labinsights.nl [labinsights.nl]
- 13. emerypharma.com [emerypharma.com]
- 14. Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. scirp.org [scirp.org]
- 17. thepharmajournal.com [thepharmajournal.com]
- 18. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Study of Brominating Agents for the Synthesis of 2,2-Dibromo-1-thiophen-2-yl-ethanone
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of α,α-dihalo ketones is a critical transformation in organic chemistry, providing versatile intermediates for the construction of complex molecular architectures, particularly in the pharmaceutical industry. 2,2-Dibromo-1-thiophen-2-yl-ethanone is a key building block, and the choice of brominating agent for its synthesis from 2-acetylthiophene is paramount for achieving high yield, purity, and operational safety. This guide provides a comparative analysis of common brominating agents for this transformation, supported by mechanistic insights and experimental considerations.
Introduction to the α-Bromination of Ketones
The α-halogenation of ketones is a fundamental reaction that proceeds through an enol or enolate intermediate.[1][2] In acidic conditions, the reaction is catalyzed by the formation of an enol, which then acts as a nucleophile, attacking the electrophilic bromine source.[3][4] The rate of this reaction is often dependent on the concentration of the ketone and the acid catalyst, and not the halogen itself, indicating that enol formation is the rate-limiting step.[2][5] For the synthesis of 2,2-dibromo-1-thiophen-2-yl-ethanone, the starting material is 2-acetylthiophene, which can be prepared by the Friedel-Crafts acylation of thiophene.[6][7][8]
The general mechanism for the acid-catalyzed α-bromination of a ketone is illustrated below.
Caption: Synthesis of 2-acetylthiophene via Friedel-Crafts acylation.
Procedure:
-
To a solution of thiophene in a suitable solvent (e.g., benzene or dichloromethane), add a Lewis acid catalyst such as tin(IV) chloride (SnCl₄) or aluminum chloride (AlCl₃). [8]2. Cool the mixture in an ice bath.
-
Slowly add acetyl chloride to the stirred solution.
-
After the addition is complete, allow the reaction to proceed at room temperature until completion (monitored by TLC).
-
Quench the reaction by carefully pouring the mixture into ice water.
-
Separate the organic layer, wash with a sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 2-acetylthiophene. [6]
Bromination of 2-Acetylthiophene to 2,2-Dibromo-1-thiophen-2-yl-ethanone
The following are representative protocols for the dibromination of 2-acetylthiophene using the discussed brominating agents.
Protocol 1: Using Elemental Bromine
Materials:
-
2-Acetylthiophene
-
Elemental Bromine (Br₂)
-
Acetic Acid (solvent)
-
Saturated Sodium Bicarbonate Solution
-
Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-acetylthiophene in glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (2.2 equivalents) in acetic acid to the stirred solution. The addition should be dropwise to control the exothermic reaction and the evolution of hydrogen bromide gas. [9]4. After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium bicarbonate until the reddish-brown color of bromine disappears and the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization.
Protocol 2: Using N-Bromosuccinimide (NBS)
Materials:
-
2-Acetylthiophene
-
N-Bromosuccinimide (NBS) (2.1 equivalents)
-
Ammonium Acetate (NH₄OAc) (catalytic amount)
-
Diethyl Ether or Carbon Tetrachloride (solvent)
-
Water
-
Silica Gel for chromatography
Procedure:
-
To a mixture of 2-acetylthiophene and NBS (2.1 equivalents) in a suitable solvent (e.g., diethyl ether for cyclic ketones, carbon tetrachloride for acyclic ketones), add a catalytic amount of ammonium acetate (e.g., 10 mol%). [10][11]2. Stir the mixture at the appropriate temperature (e.g., 25 °C for diethyl ether, 80 °C for carbon tetrachloride) and monitor the reaction by TLC. [10]3. Upon completion, filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the residue by column chromatography on silica gel. [11]
Protocol 3: Using Copper(II) Bromide (CuBr₂)
Materials:
-
2-Acetylthiophene
-
Copper(II) Bromide (CuBr₂) (2.2 equivalents)
-
Chloroform-Ethyl Acetate (solvent mixture)
-
Water
-
Saturated Sodium Bicarbonate Solution
Procedure:
-
In a round-bottom flask, suspend copper(II) bromide (2.2 equivalents) in a mixture of chloroform and ethyl acetate.
-
Add 2-acetylthiophene to the suspension.
-
Reflux the mixture with stirring and monitor the reaction by TLC. The disappearance of the black CuBr₂ and the appearance of the white copper(I) bromide indicates the progress of the reaction.
-
After the reaction is complete, cool the mixture and filter to remove the copper(I) bromide.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
Conclusion
The choice of brominating agent for the synthesis of 2,2-dibromo-1-thiophen-2-yl-ethanone depends on a balance of factors including reactivity, selectivity, cost, safety, and environmental impact.
-
Elemental bromine is a potent and economical choice but presents significant handling hazards and can lead to undesired byproducts.
-
N-Bromosuccinimide offers a safer and more selective alternative, albeit at a higher cost. Its ease of handling as a solid makes it a popular choice in many laboratory settings.
-
Copper(II) bromide provides high selectivity but requires stoichiometric amounts and introduces the risk of metal contamination, a critical consideration in pharmaceutical applications.
For academic research and small-scale synthesis, NBS often represents the optimal balance of reactivity, selectivity, and safety. For large-scale industrial production, a thorough process safety and cost analysis would be required to determine the most suitable reagent, with greener alternatives such as in-situ generation of bromine also being worthy of consideration. [12][13][14]
References
-
Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]
-
Bowman, D. C. (2004). Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine (A Revisiting after Almost Sixty Years). The Chemical Educator, 9(3), 163-165. [Link]
-
Slideshare. Bromine handling and safety. [Link]
-
Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
-
MDPI. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. [Link]
-
Royal Society of Chemistry. Handling liquid bromine and preparing bromine water. [Link]
-
Baxendale Group. Unsaturated ketones via copper(II) bromide mediated oxidation. [Link]
-
National Center for Biotechnology Information. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. [Link]
-
Wikipedia. 2-Acetylthiophene. [Link]
- Organic Chemistry: A Tenth Edition. 22.
-
Wikipedia. Copper(II) bromide. [Link]
-
Centers for Disease Control and Prevention. Bromine | Chemical Emergencies. [Link]
-
Royal Society of Chemistry. A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate. [Link]
-
Carl ROTH. Safety Data Sheet: Bromine. [Link]
-
AACL. SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). [Link]
-
ACS Publications. Development of Ketone-Based Brominating Agents (KBA) for the Practical Asymmetric α-Bromination of Aldehydes Catalyzed by Tritylpyrrolidine. [Link]
-
YouTube. mechanism of alpha-halogenation of ketones. [Link]
-
Wikipedia. Ketone halogenation. [Link]
-
Oxford Academic. Bromination of Aliphatic Ketones with Copper(II) Bromide in Organic Solvents. I. The Reaction of Acetone with Copper(II) Bromide in Methanol. [Link]
- Google Patents. Synthesis method of intermediate 2-acetyl thiophene of cephalothin drug.
-
ACS Publications. Development of Ketone-Based Brominating Agents (KBA) for the Practical Asymmetric α-Bromination of Aldehydes Catalyzed by Tritylpyrrolidine. [Link]
-
Royal Society of Chemistry. A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate. [Link]
-
ResearchGate. Bromination of unsymmetrical ketones with cupric bromide. Product dependence on reaction conditions. [Link]
-
Sciencemadness.org. Bromoacetone from Copper (II) Bromide. [Link]
-
ResearchGate. Electrochemical α-bromination of ketones. [Link]
-
ACS Publications. Comparison of N-Bromoacetamide and N-Bromosuccinimide as Brominating Agents. [Link]
-
Engineered Science Publisher. Modern Approaches to Green Bromination for a Sustainable Future. [Link]
- Google Patents. Method for selective bromination of keton carbonyl compound by using n-bromosuccinimide (NBS).
- Google Patents.
-
National Center for Biotechnology Information. Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. [Link]
-
National Center for Biotechnology Information. Synthetic Access to Aromatic α-Haloketones. [Link]
- Google Patents. Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
-
ResearchGate. Bromination of ketones with H2O2–HBr “on water”. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chemeducator.org [chemeducator.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-Acetylthiophene - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. espublisher.com [espublisher.com]
- 13. CN101928208B - Method of synthesizing alpha-brominated ketone compound by hydrogen peroxide oxidizing and brominating method - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
A Researcher's Comparative Guide to Assessing the In Vitro Cytotoxicity of Novel Thiophene Derivatives
<
Introduction: The Therapeutic Promise and Toxicological Hurdles of Thiophene Derivatives
Thiophene and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1][2] These compounds have been investigated for their anti-inflammatory, antimicrobial, and notably, anticancer properties.[2][3] The versatility of the thiophene ring allows for diverse chemical modifications, enabling the synthesis of novel derivatives with potentially enhanced therapeutic efficacy.[4] Recent studies have highlighted the potent cytotoxic effects of specific thiophene derivatives against various cancer cell lines, including leukemia, liver cancer, and prostate cancer, often at low micromolar concentrations.[3][5][6] The proposed mechanisms of action are varied, ranging from the inhibition of crucial enzymes like VEGFR-2 and AKT to the induction of apoptosis via intrinsic pathways.[2][5]
However, the journey from a promising novel compound to a viable therapeutic agent is fraught with challenges, primary among them being the assessment of cytotoxicity. A thorough understanding of a compound's cytotoxic profile is paramount for determining its therapeutic window and ensuring its safety. This guide provides a comparative analysis of key in vitro assays for assessing the cytotoxicity of novel thiophene derivatives, offering insights into the causality behind experimental choices and providing detailed, field-proven protocols.
Choosing the Right Tool: A Comparative Analysis of In Vitro Cytotoxicity Assays
The selection of an appropriate cytotoxicity assay is a critical decision that can significantly impact the interpretation of results.[7] No single assay is universally superior; the choice depends on the specific research question, the suspected mechanism of cell death, and the physicochemical properties of the thiophene derivatives being tested. Here, we compare three widely used assays, highlighting their principles, advantages, and limitations.
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Measures metabolic activity via the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[8][9] | Inexpensive, well-established, and suitable for high-throughput screening.[10] | Can be influenced by changes in cellular metabolism that are not directly linked to viability. Potential for interference from colored or reducing compounds.[11] |
| LDH Release Assay | Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[12][13] | Non-toxic to healthy cells, allowing for kinetic studies. Fast, reliable, and sensitive.[14] | May underestimate cytotoxicity in cases of growth inhibition without significant membrane rupture.[15] Serum components can sometimes interfere with the assay.[16] |
| Caspase-3/7 Assay | Measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway, using a proluminescent or profluorescent substrate.[17][18] | Highly specific for apoptosis. Sensitive and suitable for high-throughput screening.[18] | Will not detect non-apoptotic cell death mechanisms. |
Expert Insight: For an initial screening of a library of novel thiophene derivatives, the MTT assay offers a cost-effective and rapid method to identify compounds with significant cytotoxic activity. However, to elucidate the mechanism of cell death, it is crucial to follow up with more specific assays. The LDH release assay is an excellent choice to determine if the compounds induce necrosis or membrane damage, while the Caspase-3/7 assay can confirm the induction of apoptosis. Running these assays in parallel provides a more comprehensive and robust assessment of cytotoxicity.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating, with built-in controls to ensure the accuracy and reproducibility of your results.
Cell Culture and Compound Preparation
Successful cytotoxicity testing begins with healthy, consistently passaged cells. It is recommended to use cancer cell lines relevant to the therapeutic target of the thiophene derivatives. For example, HepG2 (liver cancer) and PC-3 (prostate cancer) cell lines have been used to screen novel thiophene derivatives.[5]
Workflow for Cell Culture and Treatment:
Caption: Comparative workflow of the three cytotoxicity assays.
Data Interpretation and Troubleshooting
Accurate data interpretation is as critical as the experimental execution. The primary metric derived from these assays is the IC50 value , which is the concentration of a compound that inhibits 50% of a biological process (e.g., cell viability). [19][20]A lower IC50 value indicates a more potent compound. [21] Calculating IC50: IC50 values are typically determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression software. [19] Potential Pitfalls and Troubleshooting:
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High Variability Between Replicates | Inconsistent cell seeding, pipetting errors, edge effects in the plate. [11][16] | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. [11] |
| Low Signal in MTT Assay | Low cell density, insufficient incubation time, inactive MTT reagent. [11][16] | Optimize cell seeding density. Increase MTT incubation time (up to 4 hours). Prepare fresh MTT solution. [11] |
| High Background in LDH Assay | Microbial contamination, serum interference, forceful pipetting causing premature cell lysis. [16][22] | Visually inspect plates for contamination. Consider using a serum-free medium during the assay. Handle cell suspensions gently. [16][22] |
| Compound Interference | The thiophene derivative may be colored, fluorescent, or have reducing/oxidizing properties. | Run a compound-only control (no cells) to check for direct interference with the assay reagents or absorbance/fluorescence readings. |
Conclusion: Towards a Comprehensive Cytotoxicity Profile
Assessing the in vitro cytotoxicity of novel thiophene derivatives is a multi-faceted process that requires careful experimental design, execution, and interpretation. By employing a combination of assays that probe different aspects of cell health—metabolic activity, membrane integrity, and apoptosis—researchers can build a comprehensive and reliable cytotoxicity profile. This integrated approach, grounded in sound scientific principles and meticulous technique, is essential for identifying promising therapeutic candidates and advancing them through the drug development pipeline. The insights and protocols provided in this guide are intended to empower researchers to generate high-quality, reproducible data, ultimately contributing to the successful translation of novel thiophene derivatives from the bench to the clinic.
References
-
Caspase-Glo® 3/7 Assay Protocol. Promega Corporation.
-
MTT assay protocol. Abcam.
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Institutes of Health.
-
Apo-ONE® Homogeneous Caspase-3/7 Assay Technical Bulletin. Promega.
-
In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen.
-
Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. Benchchem.
-
LDH assay kit guide: Principles and applications. Abcam.
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Technologies.
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche.
-
LDH-Glo™ Cytotoxicity Assay Technical Manual. Promega.
-
Cell Viability Assays - Assay Guidance Manual. National Institutes of Health.
-
Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLOS One.
-
In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. PubMed Central.
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs.
-
LDH cytotoxicity assay. Protocols.io.
-
Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. The Future of Things.
-
LDH Cytotoxicity Assay Kit #37291. Cell Signaling Technology.
-
Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. OUCI.
-
Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols. Benchchem.
-
synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Semantic Scholar.
-
Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. ResearchGate.
-
In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages.
-
The Importance of IC50 Determination. Visikol.
-
Caspase 3/7 Assay Kit (Magic Red) (ab270771). Abcam.
-
Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PubMed.
-
Caspase-3/7 Activity Plate Reader Assay Kit, Green. STEMCELL Technologies.
-
Technical Support Center: Interpreting IC50 Values in Different Cell Types. Benchchem.
-
The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Scirp.org.
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Institutes of Health.
-
The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile.
-
CellEvent Caspase-3/7 Green Flow Cytometry Assay Kit. Thermo Fisher Scientific.
-
Summary of benefits and limitations of in vitro cytotoxicity and viability assays used in this study. Public Library of Science.
-
In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. MDPI.
-
Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices.
-
Cell viability assays. Abcam.
-
In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake. DergiPark.
-
Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega.
-
Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate.
-
How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin?. ResearchGate.
-
The Importance of Cytotoxicity Testing: Explained. EMMA International.
-
Cytotoxicity (IC50, µg/mL) of different tested compounds against human... ResearchGate.
-
Recognized Consensus Standards: Medical Devices. FDA.
-
Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Bulletin of the Chemical Society of Ethiopia.
-
Cytotoxicity Testing for Medical Devices Explained. medtechvendors.com.
-
A Practical Guide to ISO 10993-5: Cytotoxicity. Medical Device and Diagnostic industry.
-
The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. PubMed Central.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cel… [ouci.dntb.gov.ua]
- 7. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages | Semantic Scholar [semanticscholar.org]
- 8. clyte.tech [clyte.tech]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 14. Cell viability assays | Abcam [abcam.com]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. worldwide.promega.com [worldwide.promega.com]
- 18. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.jp]
- 19. clyte.tech [clyte.tech]
- 20. The Importance of IC50 Determination | Visikol [visikol.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Safety Operating Guide
2,2-Dibromo-1-thiophen-2-yl-ethanone proper disposal procedures
An In-Depth Technical Guide to the Proper Disposal of 2,2-Dibromo-1-thiophen-2-yl-ethanone
This document provides essential procedural guidance for the safe handling, management, and disposal of 2,2-Dibromo-1-thiophen-2-yl-ethanone (CAS No. 68672-88-8). As a member of the α-haloketone class of compounds, this substance possesses significant reactivity that demands rigorous adherence to safety protocols to protect laboratory personnel and ensure environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar reagents.
Core Hazard Profile and Risk Assessment
Understanding the intrinsic chemical properties of 2,2-Dibromo-1-thiophen-2-yl-ethanone is fundamental to appreciating the causality behind the required disposal procedures. The presence of two electron-withdrawing groups—the carbonyl and the gem-dibromo substituents on the alpha-carbon—renders the molecule a potent alkylating agent and a lachrymator.[1][2] This reactivity is the primary driver of its toxicological profile and dictates its classification as hazardous waste.
All handling and waste management activities must be predicated on a thorough risk assessment that acknowledges the hazards summarized below.
Table 1: GHS Hazard Classification for 2,2-Dibromo-1-thiophen-2-yl-ethanone
| Hazard Class & Category | GHS Pictogram | Signal Word | Hazard Statement Code & Text |
|---|---|---|---|
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed[3][4] |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation[3][4] |
| Serious Eye Irritation (Category 2) | GHS07 | Warning | H319: Causes serious eye irritation[3][4] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation[3][5] |
Due to its potent lachrymatory (tear-producing) and irritating properties, all manipulations involving this compound, including weighing, transfer, and the preparation of its waste, must be conducted within a certified chemical fume hood.[1]
Mandatory Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable to prevent exposure during handling and disposal.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile, that have been inspected for integrity before use.[1][6]
-
Eye and Face Protection: Wear tight-sealing safety goggles. For operations with a higher risk of splashing, a full-face shield must be used in conjunction with goggles.[1][6]
-
Body Protection: A flame-retardant laboratory coat and appropriate protective clothing are required to prevent skin contact.[6]
-
Respiratory Protection: All work must be performed in a well-ventilated chemical fume hood to prevent inhalation of dust or vapors.[1][3]
Waste Identification, Classification, and Segregation
Proper disposal begins with correct classification. As an organobromine compound, 2,2-Dibromo-1-thiophen-2-yl-ethanone and any materials contaminated with it must be classified as halogenated organic hazardous waste .[6] In the United States, this waste falls under the management standards of the Resource Conservation and Recovery Act (RCRA).[7][8]
The Principle of Segregation: It is critical to segregate halogenated waste streams from non-halogenated ones. Co-mingling can interfere with disposal processes, particularly incineration, and may violate regulatory requirements. Never mix this waste with incompatible materials such as strong oxidizing agents or bases, which could initiate a vigorous or uncontrolled reaction.[9]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for managing 2,2-Dibromo-1-thiophen-2-yl-ethanone from the point of generation to its final disposal.
Experimental Protocol: Waste Handling and Disposal
-
Containment:
-
Solid Waste: Unused or off-specification 2,2-Dibromo-1-thiophen-2-yl-ethanone, along with grossly contaminated items (e.g., weigh boats, contaminated silica gel), must be placed into a designated, robust, and sealable hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, compatible (e.g., High-Density Polyethylene - HDPE) container designated for halogenated organic liquid waste.
-
Contaminated Labware: Disposable labware (pipette tips, gloves, paper towels) with trace contamination should be collected in a lined, sealable container clearly marked as hazardous waste.
-
-
Labeling:
-
Immediately label the waste container with a hazardous waste tag as required by your institution's Environmental Health & Safety (EHS) department.
-
The label must clearly state: "Hazardous Waste," the full chemical name "2,2-Dibromo-1-thiophen-2-yl-ethanone," and list all other components and their approximate concentrations.
-
Ensure the accumulation start date is clearly visible.
-
-
Storage:
-
Disposal Request and Logistics:
-
Once the container is full or the accumulation time limit is reached, contact your institution's EHS office to arrange for pickup.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[3][10] Discharge into the environment is strictly prohibited.[3]
-
Final disposal will be conducted by a licensed professional waste disposal service, typically via controlled incineration equipped with afterburners and scrubbers to neutralize the resulting acidic gases (e.g., hydrogen bromide).[5][10]
-
Caption: Disposal workflow for 2,2-Dibromo-1-thiophen-2-yl-ethanone.
Emergency Procedures: Spills and Exposures
Accidents require immediate and correct action to mitigate harm.
Small Spill Cleanup Protocol:
-
Evacuate and Ventilate: Ensure the spill is contained within a chemical fume hood. Restrict access to the area.
-
Don PPE: Wear the full PPE ensemble described in Section 2.
-
Contain and Absorb: For solid spills, gently cover the material with an inert absorbent such as sand, vermiculite, or silica gel.[3] Avoid any actions that could generate dust.[11]
-
Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.[11]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by a thorough wash with soap and water.[11] All cleaning materials must be disposed of as hazardous waste.[11]
Exposure First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][10]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3][10][12]
By adhering to this comprehensive guide, laboratory professionals can effectively manage the risks associated with 2,2-Dibromo-1-thiophen-2-yl-ethanone, ensuring a safe research environment and responsible stewardship of chemical waste.
References
-
U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. EPA. Available at: [Link]
-
U.S. Environmental Protection Agency. (1998). 05/08/98: PA EPA LISTS ORGANOBROMINE AS A HAZARDOUS WASTE. EPA. Available at: [Link]
-
Federal Register. (2000). Organobromine Production Wastes; Identification and Listing of Hazardous Waste; Land Disposal Restrictions; Listing of CERCLA Hazardous Substances, Reportable Quantities; Final Rule. Federal Register. Available at: [Link]
-
GovInfo. (1998). Federal Register, Volume 63 Issue 85 (Monday, May 4, 1998). GovInfo. Available at: [Link]
-
International Atomic Energy Agency. (n.d.). Management of Alpha-Contaminated Wastes. IAEA. Available at: [Link]
-
ACS Publications. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry. Available at: [Link]
-
PubChem. (n.d.). 2,2-Dibromo-1-(2-chlorophenyl)ethanone. National Center for Biotechnology Information. Available at: [Link]
-
GOV.UK. (n.d.). Waste Classification. GOV.UK. Available at: [Link]
-
Wikipedia. (n.d.). α-Halo ketone. Wikipedia. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthetic Access to Aromatic α-Haloketones. PMC. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. 2,2-Dibromo-1-(thiophen-2-yl)ethan-1-one | 68672-88-8 [sigmaaldrich.com]
- 5. capotchem.cn [capotchem.cn]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. echemi.com [echemi.com]
A Senior Application Scientist's Guide to Handling 2,2-Dibromo-1-thiophen-2-yl-ethanone: Essential Safety Protocols
Welcome to your essential guide for the safe handling of 2,2-Dibromo-1-thiophen-2-yl-ethanone (CAS No. 68672-88-8). As researchers and drug development professionals, our work with novel compounds is predicated on a foundation of rigorous safety. This document moves beyond a simple checklist to provide a deep, procedural understanding of the risks associated with this α-bromoketone and the critical measures required to mitigate them. The guidance herein is designed to empower you with the knowledge to operate safely, protect your colleagues, and ensure the integrity of your research.
Understanding the Inherent Risks: A Causality-Driven Approach
2,2-Dibromo-1-thiophen-2-yl-ethanone is a highly reactive compound, a characteristic that makes it useful in synthesis but also demands stringent safety protocols. Its hazard profile is dominated by its corrosive nature and toxicity.
-
Severe Corrosivity: The primary danger lies in its classification as a corrosive material that can cause severe skin burns and serious eye damage, potentially leading to blindness[1]. Upon contact with moisture, such as on the skin or in the respiratory tract, α-bromo ketones can hydrolyze to release hydrobromic acid, contributing to their corrosive effects.
-
Acute Toxicity: The compound is harmful if swallowed, inhaled, or in contact with skin[2][3]. Ingestion can cause severe burns to the mouth, throat, and stomach, with a risk of perforation[1]. Inhalation may lead to irritation of the respiratory tract[1][4].
Given these significant hazards, a multi-layered approach to personal protective equipment (PPE) and handling is not just recommended; it is mandatory.
Core Operational Plan: Personal Protective Equipment (PPE)
The selection of PPE is not arbitrary. Each component is chosen to erect a specific barrier against the identified hazards of 2,2-Dibromo-1-thiophen-2-yl-ethanone. Adherence to these standards is your primary defense.
Before any personal protective equipment is worn, the work environment must be engineered for safety.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must occur within a certified chemical fume hood[1][2]. This is non-negotiable. The fume hood contains vapors and dust, preventing inhalation and systemic exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation to support the fume hood's function and to dilute any fugitive emissions[2][3].
The following PPE is required for all personnel handling 2,2-Dibromo-1-thiophen-2-yl-ethanone.
-
Eye and Face Protection:
-
Requirement: Tightly-fitting chemical safety goggles with side-shields are the minimum requirement[3][5].
-
Expert Rationale: Due to the severe risk of eye damage, including blindness, standard safety glasses are insufficient[1]. Goggles provide a seal around the eyes, protecting against splashes and airborne particles. For operations with a higher risk of splashing, such as transfers of larger quantities, a full face shield should be worn in addition to safety goggles.
-
-
Skin and Body Protection:
-
Gloves: Wear chemical-resistant gloves at all times. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's glove compatibility data for resistance to both the compound and any solvents being used. Always inspect gloves for tears or punctures before use[3]. Double-gloving is recommended for extended operations.
-
Lab Coat/Chemical Gown: A flame-resistant lab coat is required. For procedures with a significant splash risk, a chemical-resistant apron or gown should be worn over the lab coat[3].
-
Full Coverage: Ensure that no skin is exposed. Long pants and closed-toe shoes are mandatory laboratory attire.
-
-
Respiratory Protection:
-
Requirement: Under normal operating conditions within a fume hood, respiratory protection is not typically required. However, if there is a potential for exposure limits to be exceeded, such as during a spill cleanup outside of a hood, a full-face respirator with appropriate cartridges (e.g., for organic vapors and acid gases) must be used[3].
-
Expert Rationale: The compound is harmful by inhalation and can cause respiratory irritation[1][2]. Relying solely on a fume hood is standard practice, but having a respirator available for emergencies is a critical component of a comprehensive safety plan.
-
The following table summarizes the essential PPE requirements.
| Protection Type | Minimum Requirement | Recommended for High-Risk Operations | Rationale |
| Engineering | Certified Chemical Fume Hood | - | Contains hazardous dust and vapors at the source. |
| Eye/Face | Tightly-fitting safety goggles with side-shields | Full face shield worn over goggles | Protects against splashes and dust, preventing severe eye damage.[1] |
| Hand | Chemical-resistant gloves (e.g., Nitrile) | Double-gloving | Prevents skin contact and severe burns.[1][2] |
| Body | Flame-resistant lab coat, long pants, closed-toe shoes | Chemical-resistant apron or gown | Protects against skin exposure from spills and splashes. |
| Respiratory | Not required with proper fume hood use | Full-face respirator with appropriate cartridges | Required for emergencies (e.g., spills) to prevent harmful inhalation.[3] |
Procedural Guidance: A Step-by-Step Workflow
This workflow is designed to minimize risk at every stage of handling.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
